molecular formula C17H14N2O2 B054165 Bimakalim CAS No. 117545-11-6

Bimakalim

Cat. No.: B054165
CAS No.: 117545-11-6
M. Wt: 278.30 g/mol
InChI Key: JTVSKASWNROQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bimakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the cyanoguanidine class of compounds. Its primary research value lies in the investigation of vascular smooth muscle relaxation and cardioprotective mechanisms. As a hyperpolarizing agent, this compound activates KATP channels in vascular smooth muscle cells, leading to an efflux of potassium ions, membrane hyperpolarization, and the subsequent closure of voltage-gated calcium channels. This sequence of events results in reduced intracellular calcium concentration and profound vasodilation. Researchers utilize this compound extensively to study conditions such as hypertension, coronary artery disease, and ischemia-reperfusion injury, where modulation of vascular tone and myocardial protection are critical. Its specific interaction with the SUR2B/Kir6.1 subunit combination makes it a valuable pharmacological tool for dissecting the roles of different K_ATP channel subtypes in various tissues. This high-purity compound is essential for in vitro assays and preclinical studies aimed at understanding potassium channel physiology and developing novel therapeutic strategies for cardiovascular disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-4-(2-oxopyridin-1-yl)chromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2)10-14(19-8-4-3-5-16(19)20)13-9-12(11-18)6-7-15(13)21-17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVSKASWNROQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC=CC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151803
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117545-11-6
Record name Bimakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117545-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bimakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117545116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MP5GR4H9L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of Bimakalim?

This compound exerts its physiological effects through a well-defined mechanism of action: the opening of ATP-sensitive potassium channels. By targeting the SUR subunit, it induces membrane hyperpolarization, which in turn leads to potent vasodilation and significant cardioprotective effects. The detailed understanding of this mechanism, elucidated through techniques like patch-clamp electrophysiology and rubidium efflux assays, provides a solid foundation for the rational design and development of novel therapeutics targeting KATP channels for cardiovascular diseases. For researchers and drug development professionals, this compound serves as a critical pharmacological tool for dissecting the roles of different KATP channel subtypes in health and disease. [1]

References

  • Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. — NextBio article - Illumina. SpringerLink.
  • Mizumura T, et al. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. 1995 Sep 1;92(5):1236-45. [Link]

  • Non-radioactive Rb + Efflux Assay for Screening K ATP Channel Modulators. PubMed - NIH. [Link]

  • This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. American Heart Association Journals. [Link]

  • Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators. ResearchGate. [Link]

  • Screening for potassium channel modulators by a high through-put 86-rubidium efflux assay in a 96-well microtiter plate. PubMed. [Link]

  • This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs | Circulation. American Heart Association Journals. [Link]

  • Rubidium Efflux Assay for the Determination of Calcium Activated Potassium Channel Activity. American Center of Science and Education. [Link]

  • Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. PubMed. [Link]

  • Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. PubMed. [Link]

  • Cardioprotective actions of potassium channel openers. PubMed - NIH. [Link]

  • Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. PubMed. [Link]

  • Cardioprotective Actions of Potassium Channel Openers. Oxford Academic. [Link]

  • Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. PubMed. [Link]

  • The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells. The Journal of Physiology. [Link]

  • Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Sulfonylurea Receptor 1 Subunits of ATP-Sensitive Potassium Channels and Myocardial Ischemia/Reperfusion Injury. PMC - PubMed Central. [Link]

  • The potassium channel opening drug cromakalim produces arterioselective vasodilation in the upper limbs of healthy volunteers. PMC - NIH. [Link]

  • Basal nitric oxide release differentially modulates vasodilations by pinacidil and levcromakalim in goat coronary artery. PubMed. [Link]

  • High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. JoVE. [Link]

  • Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. [Link]

  • A view of sur/KIR6.X, KATP channels. PubMed. [Link]

  • Potassium-Channel Openers. CV Pharmacology. [Link]

  • Dynamic duo: Kir6 and SUR in KATP channel structure and function. PMC. [Link]

  • Potassium channel openers as potential therapeutic weapons in ion channel disease. CORE. [Link]

  • Bimodal effect on pancreatic β-cells of secretory products from normal or insulin-resistant human skeletal muscle. PubMed. [Link]

  • Potassium channel openers act through an activation of ATP-sensitive K+ channels in guinea-pig cardiac myocytes. PubMed. [Link]

  • SURI and Kir6.1 subunits of K(ATP)-channels are co-localized in retinal glial (Müller) cells. NeuroReport. [Link]

  • Class III Antiarrhythmics (Potassium Channel Blockers). CV Pharmacology. [Link]

  • Pharmacology of the potassium channel openers. PubMed. [Link]

  • The Potassium Channel Opening Drug Cromakalim Produces Arterioselective Vasodilation in the Upper Limbs of Healthy Volunteers. PubMed. [Link]

  • Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. MDPI. [Link]

  • Mechanism by which hypokalemia reduces insulin secretion. Biology Stack Exchange. [Link]

  • The role of ion channels in insulin secretion. PubMed. [Link]

Sources

Bimakalim: An In-depth Technical Guide to a Potent ATP-Sensitive Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Bimakalim (formerly EMD 52692), a potent ATP-sensitive potassium (KATP) channel opener of the benzopyran class. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanistic principles of this compound, its detailed pharmacological effects, and robust, field-proven experimental protocols for its characterization. We will explore its interaction with the KATP channel complex, its profound impact on cellular electrophysiology and vascular tone, and its significant therapeutic potential, particularly in the context of cardiovascular disease. This guide emphasizes the causality behind experimental design and provides the necessary technical detail to empower researchers to confidently investigate and utilize this compound in their own studies.

Introduction: The Central Role of ATP-Sensitive Potassium Channels

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity.[1][2] These channels are hetero-octameric complexes, comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms confers tissue-specific physiological and pharmacological properties.[3]

Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed. However, during periods of metabolic stress, such as ischemia, the intracellular ATP/ADP ratio falls. This decrease in ATP relieves the tonic inhibition of the Kir6.x subunit, while MgADP binding to the SUR subunit promotes channel opening.[1] The resulting efflux of potassium ions leads to membrane hyperpolarization, which has profound physiological consequences depending on the cell type:

  • In vascular smooth muscle cells: Hyperpolarization closes voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ concentration and leading to vasodilation.[4]

  • In cardiomyocytes: Hyperpolarization shortens the action potential duration (APD), which reduces Ca²⁺ influx during the plateau phase, thereby conserving energy and protecting the heart from calcium overload during ischemic events.[5][6]

  • In pancreatic β-cells: Channel opening prevents the depolarization necessary for insulin secretion.

Potassium Channel Openers (KCOs) are a class of pharmacological agents that promote the open state of KATP channels, effectively mimicking a state of metabolic stress. This compound is a highly potent member of this class, demonstrating significant promise in preclinical and clinical investigations for its cardiovascular effects.

Kir6_2 Kir6.2 (Pore) SUR1 SUR1 (Regulatory) ATP High ATP ADP High ADP Closed Channel Closed (Depolarization) ATP->Closed Inhibits Open Channel Open (Hyperpolarization) ADP->Open Activates

Figure 1: Logical relationship of the KATP channel subunits and their regulation by intracellular nucleotides.

This compound: Chemical Properties and Mechanism of Action

This compound, with the chemical name 2,2-dimethyl-4-(2-oxo-1-pyridinyl)chromene-6-carbonitrile, is a member of the benzopyran chemical family.

  • Chemical Formula: C₁₇H₁₄N₂O₂

  • Molar Mass: 278.31 g/mol

  • CAS Number: 117545-11-6

Interaction with the KATP Channel Complex

The primary molecular target of this compound is the SUR subunit of the KATP channel. While direct structural data for this compound is limited, cryo-electron microscopy studies of other KCOs, including the benzopyran levcromakalim, provide a robust model for its mechanism.[7]

KCOs bind to a pocket within the transmembrane domains (TMDs) of the SUR subunit.[7] This binding event is critically dependent on the presence of Mg-nucleotides (ATP or ADP), which induce a conformational change in the SUR's nucleotide-binding domains (NBDs), bringing them into a dimerized state. This NBD dimerization alters the conformation of the TMDs, creating a favorable binding site for the KCO. In turn, the binding of the KCO stabilizes this "active" conformation of SUR, which allosterically promotes the opening of the associated Kir6.x pore.[4][7] This mechanism explains the synergistic effect observed between KCOs and Mg-nucleotides in activating the channel.

Downstream Cellular Signaling

The activation of KATP channels by this compound initiates a cascade of events that underpin its cardioprotective and vasodilatory effects.

cluster_Cardiomyocyte Cardiomyocyte cluster_VSMC Vascular Smooth Muscle Cell This compound This compound SUR SUR Subunit This compound->SUR Binds to Kir6 Kir6.x Pore SUR->Kir6 Activates K_efflux K+ Efflux ↑ Kir6->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization APD Action Potential Duration ↓ Hyperpolarization->APD VGCC Voltage-Gated Ca2+ Channels (Closed) Hyperpolarization->VGCC Ca_influx Ca2+ Influx ↓ APD->Ca_influx Energy_Conservation Energy Conservation (Cardioprotection) Ca_influx->Energy_Conservation Ca_intra [Ca2+]i ↓ VGCC->Ca_intra Vasodilation Vasodilation Ca_intra->Vasodilation

Figure 2: Signaling pathway of this compound's action in cardiomyocytes and vascular smooth muscle cells.

The cardioprotective effects, particularly the phenomenon of mimicking ischemic preconditioning, involve more complex signaling. Activation of KATP channels is linked to the activation of Protein Kinase C (PKC) and AMP-activated protein kinase (AMPK), key mediators of cellular protection against ischemic stress.[8][9] Opening of mitochondrial KATP channels, a distinct population from those on the sarcolemma, is also believed to be a critical component of cardioprotection by preserving mitochondrial function and reducing the generation of reactive oxygen species (ROS).[5][6][10]

Pharmacological Profile and Quantitative Data

This compound is a potent KCO with demonstrable effects across multiple experimental systems. Its activity is characterized by significant vasodilation and cardioprotection.

Electrophysiological Effects

This compound shortens the action potential duration (APD) in a concentration-dependent manner. This effect shows some tissue and species specificity.

ParameterHuman AtriumHuman VentricleGuinea Pig AtriumGuinea Pig VentricleReference
EC₅₀ for APD₉₀ Shortening (µM) 0.542.748.550.89[5]
Comparative EC₅₀ (Nicorandil, µM) 210---[5]

Table 1: Comparative Potency of this compound on Action Potential Duration. Data shows this compound is approximately 500-fold more potent than nicorandil in human atrial tissue.

Hemodynamic and Vasodilatory Effects

In humans, single oral doses of this compound induce potent hemodynamic changes consistent with vasodilation.

Dose (oral)Change in LVEFChange in Stroke VolumeChange in Total Peripheral ResistanceChange in Heart RateReference
0.25 - 1 mg Significant ↑ (p=0.0003)Significant ↑ (p=0.03)Significant ↓ (p=0.002)Dose-dependent ↑[7][11]

Table 2: Hemodynamic Effects of this compound in Healthy Human Volunteers. LVEF: Left Ventricular Ejection Fraction.

A known side effect related to its potent vasodilatory action is headache.[7] Interestingly, in some clinical settings with patients with stable angina, high doses of this compound did not produce anti-ischemic benefits, likely due to a reflex tachycardia that increased myocardial oxygen consumption.

Cardioprotective Effects (Infarct Size Reduction)

This compound robustly mimics the protective effects of ischemic preconditioning, significantly reducing myocardial infarct size in animal models of ischemia-reperfusion injury.

Animal ModelDosing RegimenInfarct Size (% of Area at Risk)Control Infarct SizeReference
Dog 0.1, 0.3, or 3.0 µ g/min (intracoronary)12.6-14.5%27.2%[12]
Dog 1 µg/kg bolus + 0.05 µg/kg/min (IV)9.8%28.6%[4]
Pig 3 µg/kg bolus + 0.1 µg/kg/min (IV, pre-ischemia)22.4%60.4%[13]

Table 3: Cardioprotective Efficacy of this compound in Animal Models. The protective effect is consistently observed when the drug is administered before or during the ischemic insult.

Notably, the cardioprotective effect is independent of hemodynamic changes and can be blocked by the KATP channel antagonist glibenclamide, confirming the mechanism of action.[13][14] this compound has also been shown to have approximately 10-fold greater affinity for coronary vascular KATP channels than for myocardial KATP channels in dogs, suggesting a degree of selectivity.[12]

Key Experimental Protocols

The following protocols provide a validated framework for characterizing the effects of this compound. They are designed to be self-validating through the inclusion of appropriate controls, such as the KATP channel blocker glibenclamide.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the effect of this compound on KATP channel currents and action potentials in isolated cardiomyocytes.

Objective: To measure changes in whole-cell K+ currents and action potential duration in response to this compound.

Materials:

  • Isolated ventricular myocytes (e.g., from rat or guinea pig).

  • Patch-clamp amplifier and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Pipette (Internal) Solution: (in mM) 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, 5 MgATP (adjust ATP concentration to study antagonism); pH 7.2 with KOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Glibenclamide stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion protocols. Allow cells to stabilize in a holding chamber.

  • Pipette Fabrication: Pull glass capillaries to achieve a tip resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a healthy, rod-shaped myocyte and apply gentle suction to form a high-resistance (>1 GΩ) seal (cell-attached configuration).

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Allow the cell to dialyze with the pipette solution for 5-10 minutes.

  • Recording (Voltage-Clamp):

    • Hold the cell at a potential of -70 mV.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 500 ms) to elicit whole-cell currents.

    • Establish a stable baseline recording in the external solution.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 0.1 - 10 µM). Record the change in outward current.

    • Causality Check: Co-perfuse with this compound and an excess of glibenclamide (e.g., 10 µM) to confirm that the current increase is blocked.

  • Recording (Current-Clamp):

    • Switch to current-clamp mode (I=0) to record spontaneous action potentials or elicit them with brief current injections.

    • Record baseline action potentials.

    • Perfuse with this compound and record the shortening of the action potential duration (e.g., at 90% repolarization, APD₉₀).

    • Confirm the effect is reversible by washing out the drug.

cluster_VC Voltage-Clamp cluster_CC Current-Clamp start Isolate Cardiomyocytes pull_pipette Pull Glass Pipette (3-5 MΩ) start->pull_pipette giga_seal Form Gigaohm Seal (Cell-Attached) pull_pipette->giga_seal whole_cell Rupture Membrane (Whole-Cell) giga_seal->whole_cell vc_baseline Record Baseline Current (Voltage Ramp) whole_cell->vc_baseline cc_baseline Record Baseline Action Potential whole_cell->cc_baseline vc_this compound Apply this compound vc_baseline->vc_this compound vc_record Record ↑ in Outward K+ Current vc_this compound->vc_record vc_glib Apply Glibenclamide (Antagonist Control) vc_record->vc_glib cc_this compound Apply this compound cc_baseline->cc_this compound cc_record Record ↓ in APD90 cc_this compound->cc_record cc_washout Washout (Reversibility) cc_record->cc_washout

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Protocol 2: Ex Vivo Wire Myography

This protocol assesses the vasodilatory properties of this compound on isolated small arteries.

Objective: To construct a concentration-response curve for this compound-induced vasodilation.

Materials:

  • Wire myograph system with a data acquisition unit.

  • Small resistance arteries (e.g., mesenteric or coronary arteries from rat or rabbit).

  • Dissection microscope and tools.

  • Tungsten wire (25-40 µm diameter).

  • Physiological Salt Solution (PSS): (in mM) 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 25 NaHCO₃, 1.18 KH₂PO₄, 2.5 CaCl₂, 5.5 Glucose, 0.026 EDTA. Aerated with 95% O₂ / 5% CO₂.

  • High Potassium Solution (KPSS): PSS with equimolar substitution of NaCl with KCl to achieve ~60 mM K⁺.

  • Vasoconstrictor (e.g., Phenylephrine or U-46619).

  • This compound and Glibenclamide stock solutions.

Procedure:

  • Vessel Dissection and Mounting:

    • Isolate a segment of the artery (approx. 2 mm in length) in ice-cold PSS.

    • Carefully clean away adhering connective and adipose tissue under a microscope.

    • Thread two tungsten wires through the lumen of the vessel segment and mount it on the myograph jaws within the chamber filled with 37°C aerated PSS.

  • Normalization and Equilibration:

    • Gradually stretch the vessel to its optimal resting tension (determined via a standardized normalization procedure) to ensure maximal and reproducible responses.

    • Allow the vessel to equilibrate for at least 30-60 minutes, with PSS changes every 15 minutes.

  • Viability and Endothelial Integrity Check:

    • Contract the vessel with KPSS to confirm viability.

    • After washout and return to baseline, pre-contract the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine to ~80% of max).

    • Once the contraction is stable, add acetylcholine (e.g., 1 µM) to confirm endothelial integrity (relaxation indicates a healthy endothelium).

  • Concentration-Response Curve Generation:

    • Wash out the acetylcholine and allow the vessel to return to baseline.

    • Pre-contract the vessel again with the same concentration of vasoconstrictor.

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath (e.g., from 1 nM to 10 µM), allowing the relaxation to stabilize at each concentration.

    • Record the percentage of relaxation relative to the pre-contracted tone.

  • Self-Validation:

    • In a separate set of experiments, incubate a pre-contracted vessel with glibenclamide (e.g., 10 µM) for 20-30 minutes before generating the this compound concentration-response curve. A rightward shift in the curve will confirm the KATP channel-mediated mechanism.

Chemical Synthesis Outline

This compound can be synthesized from 3-acetyl-4-hydroxybenzonitrile.[15]

cluster_reagents Key Reagents Acetone Acetone Pyrrolidine Pyrrolidine NaBH4 NaBH4 p-TSA p-TSA MCPBA MCPBA Pyridone Pyridin-2(1H)-one NaOH NaOH I 3-acetyl-4- hydroxybenzonitrile (I) II 2,2-dimethyl-4-oxo- 3,4-dihydro-2H-1-benzopyran- 6-carbonitrile (II) I->II Acetone, Pyrrolidine III Alcohol Intermediate (III) II->III NaBH4 IV 2,2-dimethyl-2H-1- benzopyran-6-carbonitrile (IV) III->IV p-TSA V Epoxide Intermediate (V) IV->V MCPBA VII trans-3-hydroxy... Intermediate (VII) V->VII Pyridin-2(1H)-one This compound This compound VII->this compound Dehydration (NaOH)

Figure 4: Simplified chemical synthesis pathway for this compound.

  • Cyclization: 3-acetyl-4-hydroxybenzonitrile (I) is cyclized with acetone using pyrrolidine as a catalyst to form the chromanone derivative (II).

  • Reduction: The ketone in compound (II) is reduced using sodium borohydride (NaBH₄) to the corresponding alcohol (III).

  • Dehydration: The alcohol (III) is dehydrated using p-toluenesulfonic acid (p-TSA) to yield the benzopyran (IV).

  • Epoxidation: The double bond in the benzopyran (IV) is treated with m-chloroperbenzoic acid (MCPBA) to form the epoxide (V).

  • Condensation: The epoxide (V) is condensed with pyridin-2(1H)-one (VI) to yield the trans-hydroxy intermediate (VII).

  • Final Dehydration: The intermediate (VII) is dehydrated using a base like sodium hydroxide (NaOH) to yield the final product, this compound.[15]

Conclusion and Future Directions

This compound stands out as a potent and well-characterized ATP-sensitive potassium channel opener. Its robust vasodilatory and cardioprotective properties, demonstrated across a range of in vitro and in vivo models, underscore its potential as both a valuable research tool and a therapeutic candidate. The detailed mechanistic understanding of its interaction with the SUR subunit provides a solid foundation for structure-activity relationship studies and the design of next-generation KCOs with improved tissue selectivity and pharmacokinetic profiles.

For researchers, this compound serves as an exemplary pharmacological tool to probe the multifaceted roles of KATP channels in physiology and pathophysiology. The protocols outlined in this guide provide a validated starting point for investigating its effects on cellular electrophysiology, vascular reactivity, and ischemic injury. Future research should aim to further delineate the specific signaling pathways downstream of mitochondrial KATP channel activation by this compound and to explore its potential applications beyond cardiovascular disease, such as in neurological disorders or as a component of organ preservation solutions. The continued exploration of compounds like this compound will undoubtedly deepen our understanding of cellular metabolic sensing and open new avenues for therapeutic intervention.

References

  • Grover, G. J., Dzwonczyk, S., Sleph, P. G., & Sargent, C. A. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • Ding, Y., Wang, W., & Chen, J. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(11), e202213160. [Link]

  • Ren, J., Wu, S., & Chen, J. (2010). KATP channels mediate the antihypertrophic effects afforded by κ-opioid receptor stimulation in neonatal rat ventricular myocytes. Experimental and therapeutic medicine, 1(5), 841–847. [Link]

  • Rouet, R., Picard, S., Criniti, A., Monti, F., Dawodu, A. A., Ruvolo, G., La Francesca, S., Macrina, F., Tonelli, E., Ducouret, P., & Puddu, P. E. (1999). Effects of this compound on human cardiac action potentials: comparison with guinea pig and nicorandil and use-dependent study. Journal of cardiovascular pharmacology, 33(2), 255–263. [Link]

  • Wang, W., & Chen, J. (2022). Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides. Nature communications, 13(1), 2764. [Link]

  • Testai, L., & Calderone, V. (2017). KATP channels and cardioprotection. Current medicinal chemistry, 24(28), 3048–3066. [Link]

  • Huang, C., Zhang, Y., & Li, G. (2021). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in cardiovascular medicine, 8, 786013. [Link]

  • Mannhold R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal research reviews, 24(2), 213–268. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Sassen, L. M., Duncker, D. J., Gho, B. C., & Verdouw, P. D. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular research, 28(6), 874–881. [Link]

  • De Korte, T., Schou, K. B., & Jansen-Olesen, I. (2018). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. The Journal of general physiology, 150(7), 939–954. [Link]

  • REPROCELL. (2023). Wire myography: the ultimate guide (protocol included). [Link]

  • Martin, G. M., Li, N., & Wu, J. (2017). Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM. eLife, 6, e29486. [Link]

  • Foster, M. N., Coetzee, W. A., & Quayle, J. M. (2010). KATP channels in the cardiovascular system. Physiological reviews, 90(3), 1011–1069. [Link]

  • Kaufmann, A. K. (2020). Whole Cell Patch Clamp Protocol. protocols.io. [Link]

  • Scintica. A versatile tool for in vitro vascular research. [Link]

  • Creative Bioarray. (2020). Patch-Clamp Recording Protocol. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Bienengraeber, M., & Klocker, N. (2006). SUR, ABC Proteins Targeted by KATP Channel Openers. Current pharmaceutical design, 12(4), 473–482. [Link]

  • Axol Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]

  • UCL. (n.d.). patch-clamp-protocol-final.pdf. [Link]

  • DrugFuture. (n.d.). This compound, SR-44866, EMD-52692. [Link]

  • Li, N., Wu, J. X., & Ding, D. (2018). Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels. Protein & cell, 9(5), 465–478. [Link]

  • Ding, Y., Wang, W., & Chen, J. (2022). Structural identification of vasodilator binding sites on the SUR2 subunit. Nature communications, 13(1), 2636. [Link]

  • Sharif, S., Gupta, H., & Khan, M. S. (1995). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of cardiovascular pharmacology, 25(4), 540–544. [Link]

  • Sassen, L. M., Duncker, D. J., & Verdouw, P. D. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular drugs and therapy, 6(4), 409–417. [Link]

  • del Campo, L., & Briones, A. M. (2015). Wire Myography to Study Vascular Tone and Vascular Structure of Isolated Mouse Arteries. Methods in molecular biology (Clifton, N.J.), 1339, 261–274. [Link]

  • Sassen, L. M., Gho, B. C., & Verdouw, P. D. (1993). Involvement of ATP-sensitive potassium channels in preconditioning protection. Journal of cardiovascular pharmacology, 22 Suppl 4, S22–S28. [Link]

  • Seino, S. (2012). ATP-sensitive potassium channels: a model of heteromultimeric potassium channel/transporter assemblies. Annual review of physiology, 74, 337–362. [Link]

Sources

An In-depth Technical Guide to the Pharmacological Properties of Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Bimakalim is a potent and selective ATP-sensitive potassium (K-ATP) channel opener belonging to the benzopyran chemical class.[1] Its primary pharmacological action is the induction of cellular membrane hyperpolarization, leading to significant vasodilation and cardioprotective effects.[2][3] Extensive preclinical research has demonstrated its ability to mimic the profound protective effects of ischemic preconditioning, markedly reducing myocardial infarct size in animal models of ischemia-reperfusion injury.[4][5] While its potent hemodynamic effects have been confirmed in humans, its therapeutic application has been nuanced by observations of reflex tachycardia and limited anti-anginal efficacy in certain clinical settings.[6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacodynamic and pharmacokinetic properties, key experimental validation protocols, and the structure-activity relationships that define its class.

Core Mechanism of Action: K-ATP Channel Activation

The pharmacological effects of this compound are fundamentally rooted in its interaction with ATP-sensitive potassium (K-ATP) channels. These channels are crucial metabolic sensors in various cell types, coupling the cell's energetic state (as reflected by intracellular ATP/ADP ratios) to its membrane potential.

In vascular smooth muscle and cardiac myocytes, K-ATP channels are hetero-octameric protein complexes composed of inwardly rectifying potassium channel (Kir6.x) subunits, which form the ion-conducting pore, and sulfonylurea receptor (SURx) subunits, which confer regulatory properties and serve as the binding site for channel openers and blockers.[8]

This compound selectively binds to the SUR subunit, inducing a conformational change that increases the channel's open probability.[8] This action leads to a cascade of events:

  • Potassium Efflux: The opening of K-ATP channels allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient.

  • Membrane Hyperpolarization: The loss of positive charge makes the cell's resting membrane potential more negative (hyperpolarization).

  • Inhibition of Voltage-Gated Calcium Channels: Hyperpolarization decreases the likelihood of voltage-gated L-type calcium channels (VGCCs) opening in response to depolarizing stimuli.

  • Reduced Intracellular Calcium: The reduced influx of calcium (Ca2+) leads to a lower cytosolic calcium concentration.

  • Physiological Response: In vascular smooth muscle, lower intracellular Ca2+ prevents the activation of myosin light-chain kinase, resulting in muscle relaxation and vasodilation.[9] In cardiomyocytes, the effects are more complex, contributing to a shortened action potential duration and a state of metabolic preservation that underlies its cardioprotective effects.[10]

Bimakalim_MoA This compound This compound KATP ATP-Sensitive K+ Channel (SUR/Kir6.x complex) This compound->KATP Binds & Activates K_efflux K+ Efflux ↑ KATP->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC L-type Ca2+ Channel Activity ↓ Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx ↓ VGCC->Ca_influx Intra_Ca Intracellular [Ca2+] ↓ Ca_influx->Intra_Ca Response Vascular Smooth Muscle Relaxation (Vasodilation) Intra_Ca->Response

Caption: this compound's signaling pathway from K-ATP channel activation to vasodilation.

Pharmacodynamic Profile

This compound exhibits a potent and diverse range of physiological effects, primarily centered on the cardiovascular system.

Hemodynamic and Vasodilatory Effects

This compound is a powerful arterial vasodilator, demonstrating significant relaxant effects on human coronary and mammary arteries.[1][11] This vasodilation leads to a reduction in systemic vascular resistance.[7]

Clinical studies in healthy volunteers have quantified its hemodynamic impact. Oral administration of this compound results in a dose-dependent increase in heart rate (HR) and significant decreases in total peripheral resistance (TPR).[7] Interestingly, at the doses studied, systolic and diastolic blood pressure (SBP, DBP) did not significantly change, likely due to a compensatory increase in heart rate and stroke volume (SV).[6][7]

Table 1: Hemodynamic Effects of Oral this compound in Healthy Volunteers [7]

Parameter Placebo (Change from Baseline) This compound 1 mg (Change from Baseline) P-value
Heart Rate (bpm) +2 ± 2 +19 ± 3 <0.0001
LVEF (%) +0.2 ± 1.1 +7.5 ± 1.3 0.0003
Stroke Volume (mL) +1 ± 4 +11 ± 6 0.03
Total Peripheral Resistance (dyn·s·cm⁻⁵) -39 ± 98 -375 ± 85 0.002

Data adapted from a randomized, double-blind, cross-over study. Values represent mean ± SEM.

Cardioprotective and Anti-Ischemic Properties

A hallmark of this compound's pharmacology is its ability to mimic ischemic preconditioning—a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[4]

  • Infarct Size Reduction: In canine models of myocardial infarction (60-minute coronary artery occlusion followed by reperfusion), pretreatment with this compound significantly reduces infarct size to an extent nearly identical to that of ischemic preconditioning.[4] This effect is observed even when the drug is administered only during the initial 10 minutes of ischemia.[10]

  • Neutrophil Function: Ischemia-reperfusion injury is exacerbated by the infiltration of neutrophils. This compound has been shown to reduce the accumulation of neutrophils in the at-risk myocardial tissue, as measured by decreased myeloperoxidase (MPO) activity.[4][5] This effect contributes to the overall reduction in tissue damage.

  • Electrophysiological Effects: this compound preferentially targets vascular K-ATP channels over those in myocytes.[10] However, during ischemia, it accelerates the shortening of the myocyte action potential duration.[10] This is considered a cardioprotective mechanism, as it reduces calcium influx during each heartbeat, thereby conserving ATP and lessening the metabolic stress on the ischemic cell.

Table 2: Myocardial vs. Vascular K-ATP Channel Selectivity [10]

Channel Location ED₅₀ (Intracoronary Infusion)
Coronary Vasculature (Flow Increase) ~0.3 µ g/min
Myocyte (Action Potential Shortening) ~3.0 µ g/min

Data from a canine model, highlighting an approximate 10-fold greater affinity for vascular channels.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) data for this compound is not extensively published.[12][13] However, clinical and preclinical studies provide some key insights:

  • Absorption: this compound is orally active, as demonstrated in human clinical trials where single oral doses of 0.25-1 mg produced significant hemodynamic effects.[7] Intravenous administration has been used in animal models to achieve precise and rapid systemic concentrations.[4]

  • Distribution, Metabolism, and Excretion: Specific details regarding plasma protein binding, volume of distribution, metabolic pathways (e.g., cytochrome P450 involvement), and routes of elimination have not been fully characterized in the available literature. Further research is required to delineate the complete pharmacokinetic profile.

Structure-Activity Relationship (SAR)

This compound is a benzopyranylcyanoguanidine. SAR studies on this class of K-ATP channel openers have revealed key structural features essential for activity and selectivity:[3][14]

  • Benzopyran Core: While the benzopyran ring is a common scaffold in potent K-ATP openers, it is not considered mandatory for activity. Simpler acyclic analogs have been developed that retain potency, suggesting the core serves primarily as a scaffold to orient key functional groups.[15]

  • C6-Position: The presence of an electron-withdrawing group (like the nitrile in this compound) at the C6 position of the benzopyran ring is crucial for potent anti-ischemic activity.[14]

  • C2 and C4 Positions: A gem-dimethyl group at the C2 position and a stereochemically defined sp3-hybridized carbon at C4 are also considered important for optimal interaction with the channel.[14]

  • Side Chain: The cyanoguanidine moiety is a key pharmacophore but can be successfully replaced by other hydrogen-bond donors, such as a urea group, without loss of activity.[14]

Importantly, research supports the hypothesis that the SAR for anti-ischemic (myocardial) effects and vasorelaxant (smooth muscle) effects are distinct, allowing for the potential development of more cardioselective compounds.[14][15]

Key Experimental Protocols

In Vivo Assessment of Cardioprotection (Canine Model)

This protocol is a self-validating system designed to rigorously assess the infarct-sparing effects of a compound like this compound against appropriate controls.

Objective: To determine if this compound reduces myocardial infarct size following a controlled ischemia-reperfusion event.

Methodology:

  • Animal Preparation: Barbital-anesthetized dogs are surgically prepared. This involves a thoracotomy to expose the heart, cannulation of the left anterior descending (LAD) coronary artery for drug infusion, and placement of catheters for hemodynamic monitoring (blood pressure, heart rate) and blood sampling.

  • Experimental Groups: Animals are randomized into multiple groups:

    • Control Group: Receives vehicle (e.g., saline) infusion. This group establishes the baseline infarct size for the given ischemic duration.

    • Ischemic Preconditioning (IPC) Group: Subjected to a brief period of LAD occlusion (e.g., 5 min) followed by a short reperfusion period (e.g., 10 min) before the main ischemic event. This serves as the positive control for maximal endogenous cardioprotection.

    • This compound Pre-treatment Group: Receives an intravenous infusion of this compound (e.g., 1 µg/kg bolus followed by 0.05 µg/kg/min) starting 15 minutes before the main ischemic event.[4]

  • Ischemia-Reperfusion Protocol: All groups (except for the brief IPC stimulus) are subjected to a prolonged LAD occlusion (e.g., 60 minutes). The occlusion is then released, and the myocardium is reperfused for several hours (e.g., 3-4 hours).

  • Endpoint Analysis:

    • Area at Risk (AAR) and Infarct Size (IS) Measurement: At the end of reperfusion, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected intravenously to delineate the AAR (the tissue downstream of the occlusion, which appears pale). The heart is then excised, sliced, and incubated in triphenyltetrazolium chloride (TTC). Viable myocardium stains red, while the infarcted tissue remains pale. The IS is expressed as a percentage of the AAR (IS/AAR).

    • Myeloperoxidase (MPO) Activity: Myocardial tissue samples are taken from the AAR to quantify MPO activity, which serves as a biochemical marker for neutrophil infiltration.[4]

    • Hemodynamic Monitoring: Systemic hemodynamics are monitored throughout the experiment to ensure that the cardioprotective effects are not merely a consequence of reduced cardiac workload.

Canine_Infarct_Model cluster_prep Surgical Preparation cluster_groups Randomization & Treatment cluster_IR Ischemia-Reperfusion cluster_analysis Endpoint Analysis Anesthesia Anesthesia & Ventilation Instrumentation Thoracotomy & Instrumentation Anesthesia->Instrumentation Control Control (Vehicle) IPC Ischemic Preconditioning (5 min Occlusion) This compound This compound Infusion Occlusion 60 min LAD Occlusion Control->Occlusion IPC->Occlusion This compound->Occlusion Reperfusion 3-4 hr Reperfusion Occlusion->Reperfusion IS_AAR Infarct Size / Area at Risk (TTC) Reperfusion->IS_AAR MPO MPO Assay (Neutrophil Infiltration) Reperfusion->MPO Hemo Hemodynamic Data Reperfusion->Hemo

Caption: Experimental workflow for assessing this compound's cardioprotective effects.

Therapeutic Potential and Clinical Context

The potent vasodilator and cardioprotective properties of this compound in preclinical models suggested significant therapeutic potential for cardiovascular diseases.[2][3]

  • Potential Applications: Based on its mechanism, this compound was investigated for conditions like hypertension and angina pectoris, where vasodilation and improved myocardial perfusion are desired. Its ability to reduce infarct size also pointed towards a role in managing acute myocardial infarction.

  • Clinical Trial Findings: Human studies confirmed its potent vasodilatory action.[7] However, in patients with stable, exercise-induced angina, this compound failed to demonstrate anti-ischemic benefits.[6] High doses caused significant vasodilation but also triggered a reflex sympathetic activation, leading to an increase in heart rate and myocardial oxygen consumption, which may have counteracted any beneficial effects on coronary blood flow.[6] Low doses had no significant effect on hemodynamics or ischemic parameters.[6]

  • Adverse Effects: The primary adverse effect noted in human trials was vasodilatory headache, which is consistent with its mechanism of action.[7] At high, pro-arrhythmic doses in animal studies, it was shown to increase the incidence of ventricular fibrillation during ischemia.[10]

Conclusion

This compound is a pharmacologically significant molecule that has served as a valuable tool for understanding the role of K-ATP channels in cardiovascular physiology. Its powerful ability to induce vasodilation and mimic ischemic preconditioning underscores the therapeutic potential of targeting this channel. While its clinical development for angina was not successful, likely due to confounding hemodynamic reflexes, the insights gained from studying this compound and related benzopyran compounds continue to inform the development of next-generation, potentially more cardioselective K-ATP channel openers.[6][14] It remains a benchmark compound for researchers investigating myocardial protection and the intricate signaling pathways governed by cellular metabolic state.

References

  • Grover, G. J., Dzwonczyk, S., et al. (1995). Cardioselective antiischemic ATP-sensitive potassium channel openers. 2. Structure-activity studies on benzopyranylcyanoguanidines: modification of the benzopyran ring. Journal of Medicinal Chemistry. Available at: [Link]

  • Atwal, K. S., Grover, G. J., et al. (1995). Cardioselective Antiischemic ATP-sensitive Potassium Channel Openers. 4. Structure-activity Studies on Benzopyranylcyanoguanidines: Replacement of the Benzopyran Portion. Journal of Medicinal Chemistry. Available at: [Link]

  • Wichert, A. P., et al. (1998). Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Kaur, R., & Kumar, B. (2020). Benzopyran Derivatives as Cardio-selective ATP-sensitive Potassium Channel Openers: A Review. ResearchGate. Available at: [Link]

  • Hoeffner, U., & Quast, U. (1992). Relaxation of human coronary artery and arteria mammaria by K(+)-channel openers. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Kaur, R., & Kumar, B. (2020). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Medicinal Chemistry Research. Available at: [Link]

  • Abdel-Hadi, M., et al. (1994). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Cardiovascular Drugs and Therapy. Available at: [Link]

  • Wikipedia. (n.d.). Vasodilation. Wikipedia. Available at: [Link]

  • Derst, C., et al. (2000). Synthesis and characterization of a novel tritiated KATP channel opener with a benzopyran structure. British Journal of Pharmacology. Available at: [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. Available at: [Link]

  • Van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy. Available at: [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation. Available at: [Link]

  • Ninja Nerd. (2025). 11. Vasodilators: Potassium Channel Openers: Anti- Hypertensive Drugs: CVS Pharmacology USMLE Step 1. YouTube. Available at: [Link]

  • Alila Medical Media. (2022). Pharmacokinetics part 1: Overview, Absorption and Bioavailability, Animation. YouTube. Available at: [Link]

  • Chem Help ASAP. (2019). ADME & pharmacokinetics. YouTube. Available at: [Link]

Sources

An In-Depth Technical Guide on Bimakalim and Neutrophil Function in Cardiac Injury

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myocardial infarction and the subsequent ischemia-reperfusion (I/R) injury remain a leading cause of morbidity and mortality worldwide. A critical component of I/R injury is the acute inflammatory response, characterized by the massive infiltration of neutrophils into the ischemic myocardium.[1] While essential for clearing necrotic debris, excessive neutrophil activity contributes significantly to collateral tissue damage through the release of reactive oxygen species (ROS), proteolytic enzymes, and pro-inflammatory mediators.[1][2] Bimakalim, a potent ATP-sensitive potassium (KATP) channel opener, has demonstrated significant cardioprotective effects by reducing infarct size and mitigating neutrophil-mediated damage.[3][4][5] This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates neutrophil function in the context of cardiac injury, offering a framework for future research and therapeutic development. We will delve into the core signaling pathways, present detailed experimental protocols for assessing neutrophil function, and provide a rationale for experimental design rooted in scientific integrity.

The Double-Edged Sword: Neutrophils in Cardiac Ischemia-Reperfusion Injury

Following a myocardial infarction, the restoration of blood flow to the ischemic tissue is crucial for salvaging viable myocardium. However, this reperfusion paradoxically initiates a cascade of inflammatory events, exacerbating tissue damage—a phenomenon known as ischemia-reperfusion (I/R) injury. Neutrophils are primary orchestrators of this inflammatory response.[6]

Upon reperfusion, activated endothelial cells upregulate adhesion molecules, such as selectins and ICAM-1, which facilitate the tethering, rolling, and firm adhesion of circulating neutrophils.[7][8][9] Subsequently, neutrophils transmigrate into the myocardial tissue, guided by a gradient of chemoattravctants. Once at the site of injury, activated neutrophils unleash a torrent of cytotoxic agents, including:

  • Reactive Oxygen Species (ROS): Superoxide and other ROS, generated via the NADPH oxidase complex, cause direct damage to cardiomyocytes and other cellular components.[1]

  • Proteolytic Enzymes: Myeloperoxidase (MPO), elastase, and other granular enzymes degrade the extracellular matrix and contribute to tissue remodeling and dysfunction.[1][2]

  • Pro-inflammatory Mediators: The release of cytokines and chemokines further amplifies the inflammatory cascade, recruiting more immune cells to the site of injury.

Therefore, therapeutic strategies aimed at modulating neutrophil function without completely abrogating their beneficial roles hold immense promise for mitigating I/R injury and improving clinical outcomes.

This compound: A Cardioprotective KATP Channel Opener

This compound is a benzopyran derivative that belongs to the class of drugs known as potassium channel openers.[4][10] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels.[11] These channels are present in the plasma membranes of various cell types, including cardiomyocytes, vascular smooth muscle cells, and neutrophils.[11][12][13]

In the context of cardiac protection, the opening of KATP channels by this compound leads to potassium efflux, resulting in hyperpolarization of the cell membrane.[14][15] This hyperpolarization is thought to be a key event in mediating the cardioprotective effects of this compound, which include a significant reduction in myocardial infarct size.[3][4][5] Studies have shown that this compound's protective effects are associated with a marked decrease in neutrophil infiltration into the ischemic myocardium, as evidenced by reduced myeloperoxidase (MPO) activity in the affected tissue.[3]

Proposed Mechanism: How this compound Modulates Neutrophil Function

While the precise signaling cascade linking KATP channel activation to altered neutrophil function is still under active investigation, a plausible mechanistic framework can be proposed based on current evidence. The opening of KATP channels in neutrophils by this compound is hypothesized to initiate a series of events that culminate in the attenuation of their pro-inflammatory activities.

Signaling Pathway Diagram

Bimakalim_Neutrophil_Pathway cluster_0 Neutrophil cluster_1 Downstream Effects This compound This compound KATP KATP Channel This compound->KATP activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization leads to Ca_influx Decreased Ca2+ Influx Hyperpolarization->Ca_influx results in Chemotaxis Reduced Chemotaxis Ca_influx->Chemotaxis Degranulation Reduced Degranulation (MPO Release) Ca_influx->Degranulation ROS Reduced ROS Production Ca_influx->ROS

Sources

An In-Depth Technical Guide to the Vasodilatory Effects of Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bimakalim is a potent and selective ATP-sensitive potassium (KATP) channel opener belonging to the benzopyran class of compounds. Its primary pharmacological action is arterial vasodilation, which is achieved through the hyperpolarization of vascular smooth muscle cells. This guide provides a comprehensive technical overview of the molecular mechanisms, cellular effects, and key experimental methodologies used to characterize the vasodilatory properties of this compound. By elucidating the core principles of its action and providing detailed, validated protocols, this document serves as a critical resource for researchers engaged in cardiovascular drug discovery and development.

Introduction: The Role of KATP Channel Openers in Vasodilation

Hypertension and other cardiovascular diseases are often characterized by increased peripheral vascular resistance. Vasodilator drugs, which relax the smooth muscle of blood vessels, are a cornerstone of therapy. A key target for inducing vasodilation is the ATP-sensitive potassium (KATP) channel, a crucial link between cellular metabolism and membrane excitability[1].

KATP channels are expressed in various tissues, including pancreatic β-cells, cardiac and skeletal muscle, and vascular smooth muscle[2]. In vascular smooth muscle, the opening of these channels leads to an efflux of potassium (K+) ions, causing membrane hyperpolarization[3][4]. This change in membrane potential closes voltage-gated calcium (Ca2+) channels, reducing the influx of extracellular Ca2+ and leading to smooth muscle relaxation and vasodilation[3][5]. This compound exemplifies this class of drugs, demonstrating potent arterial vasodilator effects[6].

Molecular Mechanism of Action: this compound's Interaction with the KATP Channel

The vasodilatory action of this compound originates from its specific interaction with the vascular KATP channel. This channel is a hetero-octameric complex composed of four pore-forming inward-rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits[7]. In vascular smooth muscle, the predominant isoform is composed of Kir6.1 and SUR2B subunits.

This compound, like other benzopyran KATP channel openers, accesses its binding site on the SUR2B subunit from the cytosolic side of the cell membrane[8]. Cryo-electron microscopy studies on SUR2 in complex with other specific openers have revealed a common binding pocket located within the transmembrane domain (TMD) of the SUR subunit, specifically between TMD1 and TMD2[7]. It is within this pocket, embraced by transmembrane helices 10, 11, 12, 14, and 17, that this compound is believed to bind[7].

This binding event, which requires the presence of ATP, allosterically modulates the channel complex, increasing its open probability[2][9]. This action counteracts the inhibitory effect of intracellular ATP, which normally keeps the channel closed under conditions of high cellular energy.

cluster_membrane Cell Membrane cluster_SUR2B SUR2B Subunit cluster_Kir6_1 Kir6.1 Subunit KATP_Channel KATP Channel Complex TMDs Transmembrane Domains (TMDs) NBDs Nucleotide Binding Domains (NBDs) Pore K+ Pore TMDs->Pore Allosteric Modulation K_efflux K+ Efflux Pore->K_efflux Increases Open Probability This compound This compound (Cytosolic) This compound->TMDs Binds to pocket within TMDs ATP ATP ATP->NBDs Binds to NBDs caption This compound binding to the SUR2B subunit of the KATP channel. This compound This compound KATP_Open Opens KATP Channels (SUR2B/Kir6.1) This compound->KATP_Open K_Efflux ↑ K+ Efflux KATP_Open->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC_Close Closure of Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC_Close Ca_Influx ↓ Ca2+ Influx VGCC_Close->Ca_Influx Intra_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intra_Ca Relaxation Vascular Smooth Muscle Relaxation Intra_Ca->Relaxation Vasodilation Vasodilation Relaxation->Vasodilation caption Cellular cascade of this compound-induced vasodilation.

Caption: Cellular cascade of this compound-induced vasodilation.

Pharmacological Characterization: Experimental Protocols

The vasodilatory effects of this compound can be rigorously assessed using a combination of in vitro, ex vivo, and in vivo experimental models.

In Vitro/Ex Vivo Assessment: Isolated Aortic Ring Tension Assay

This assay is a gold standard for quantifying the direct vasodilatory effect of a compound on vascular tissue. It measures changes in the isometric tension of isolated arterial rings.

Detailed Protocol:

  • Tissue Preparation:

    • Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat) and perform a thoracotomy.

    • Carefully dissect the thoracic aorta and place it in a petri dish containing cold Krebs-Henseleit buffer (composition in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).

    • Under a dissecting microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-4 mm in width.[10] The endothelium can be mechanically removed by gently rubbing the lumen with a fine wire if endothelium-independent effects are to be studied exclusively.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.[10]

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.5-2.0 grams, replacing the buffer every 15-20 minutes.

  • Experimental Procedure:

    • After equilibration, induce a stable contraction with a vasoconstrictor agent, such as Phenylephrine (PE, typically 1 µM) or KCl (e.g., 60 mM).

    • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest is covered.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

    • Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) values.

Data Presentation:

CompoundAgonistEC50 (pEC50)Emax (%)Reference
Benzopyran XPhenylephrine~100 nM (7.0)~95%[11]
Benzopyran YPhenylephrine~500 nM (6.3)~98%[11]
This compound (Representative) Phenylephrine 43 nM (7.37) ~100% [11]

Note: The pEC50 is the negative logarithm of the EC50 value in Molar. Data are representative based on published values for benzopyrans.

Start Start Dissect Dissect Thoracic Aorta Start->Dissect Clean Clean & Cut into Rings Dissect->Clean Mount Mount Rings in Organ Bath Clean->Mount Equilibrate Equilibrate (60-90 min) Mount->Equilibrate Contract Induce Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_this compound Add Cumulative [this compound] Contract->Add_this compound Record Record Relaxation Add_this compound->Record Record->Add_this compound Next Conc. Analyze Analyze Data (EC50, Emax) Record->Analyze Done End End Analyze->End caption Workflow for the isolated aortic ring tension assay.

Sources

Bimakalim and the Adenosine Paradox: Dissecting the Impact of K-ATP Channel Opening on Adenosine Release During Myocardial Reperfusion

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Myocardial ischemia-reperfusion (I/R) injury remains a critical challenge in cardiovascular medicine. Endogenous protective pathways, such as those involving adenosine and ATP-sensitive potassium (K-ATP) channels, offer promising therapeutic targets. Bimakalim, a potent K-ATP channel opener, has demonstrated significant cardioprotective effects in preclinical models, reducing infarct size and myocardial stunning. A central question, however, is its relationship with adenosine, a key signaling molecule in cardioprotection. While the canonical model of ischemic preconditioning places adenosine upstream of K-ATP channel activation, evidence from studies with this compound challenges this linear pathway. This technical guide provides an in-depth analysis of the complex interplay between this compound and adenosine release during reperfusion. We will dissect the conflicting evidence, propose alternative mechanistic hypotheses, and provide detailed experimental protocols for researchers seeking to investigate this intricate signaling nexus. This document is intended to serve as a comprehensive resource for scientists in the field, fostering a deeper understanding of K-ATP channel pharmacology and its implications for developing novel cardioprotective therapies.

Part 1: The Landscape of Cardioprotection in Ischemia-Reperfusion

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This process is characterized by mitochondrial dysfunction, calcium overload, excessive production of reactive oxygen species (ROS), and a robust inflammatory response. Nature, however, has evolved intrinsic protective mechanisms.

Adenosine: The Endogenous Guardian

During metabolic stress and hypoxia, the breakdown of adenosine triphosphate (ATP) leads to an accumulation of adenosine in the interstitial fluid.[1] This purine nucleoside acts as a "retaliatory metabolite," signaling cellular distress to initiate protective responses.[2] Adenosine's effects are mediated by four G-protein coupled receptor subtypes (A1, A2A, A2B, and A3), which are expressed on cardiomyocytes, vascular cells, and inflammatory cells.[3][4] Activation of these receptors, particularly A1 and A3, is a critical trigger for ischemic preconditioning, a state where brief, non-lethal ischemic episodes protect the heart from a subsequent sustained ischemic insult.[1][5]

The production of extracellular adenosine is largely dependent on the activity of ecto-5'-nucleotidase (CD73), an enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP).[6][7] Studies using genetic and pharmacological inhibition have demonstrated that CD73 is essential for the cardioprotective effects of ischemic preconditioning.[8][9]

ATP-Sensitive Potassium (K-ATP) Channels: The Ultimate Effectors

K-ATP channels are metabolic sensors that couple the electrical activity of the cell membrane to the intracellular energetic state.[10] These channels are closed when intracellular ATP levels are high and open when ATP is depleted, as occurs during ischemia. Their opening leads to potassium efflux, hyperpolarization of the cell membrane, and a shortening of the action potential duration. This, in turn, reduces calcium influx through voltage-gated L-type calcium channels, thereby preventing the catastrophic calcium overload that is a hallmark of I/R injury.[10]

K-ATP channels are found on the sarcolemma and, importantly, on the inner mitochondrial membrane (mitoK-ATP). The opening of mitoK-ATP channels is believed to be a convergence point for many cardioprotective signaling pathways and a key effector of protection.[1][11][12]

Part 2: this compound - A Pharmacological Probe of the K-ATP Channel

This compound (EMD 52692) is a benzopyran derivative that functions as a selective and potent opener of K-ATP channels.[13][14] It has been extensively used as a pharmacological tool to mimic the effects of ischemic preconditioning.

Numerous preclinical studies have established the cardioprotective efficacy of this compound. Administration prior to or during ischemia significantly reduces myocardial infarct size in various animal models, including dogs, pigs, and rabbits.[13][14][15] This protective effect is consistently abolished by co-administration of the K-ATP channel antagonist, glibenclamide, confirming its on-target mechanism of action.[13][16] Studies have also shown that this compound can reduce myocardial "stunning"—the prolonged contractile dysfunction that occurs after reperfusion.[13] While this compound opens both vascular and myocyte K-ATP channels, it appears to have a greater affinity for vascular channels.[17] However, its cardioprotective effects are attributed to its action on myocardial channels.[15]

Part 3: The this compound-Adenosine Controversy

The established paradigm for ischemic preconditioning suggests a linear signaling cascade: Ischemia → Adenosine Release → A1/A3 Receptor Activation → Protein Kinase C (PKC) Activation → K-ATP Channel Opening.[1][11][18] According to this model, a K-ATP channel opener like this compound would act at the end of this pathway. However, research involving this compound has produced results that challenge this simple, unidirectional relationship.

The Canonical Pathway: Adenosine as the Trigger

The prevailing hypothesis posits that adenosine, released during the brief preconditioning ischemia, binds to its receptors, activating PKC. PKC then phosphorylates and "primes" K-ATP channels, making them more likely to open during the subsequent prolonged ischemic event.[11][12]

G Ischemia Ischemia Ado Adenosine Release Ischemia->Ado A1R A1/A3 Receptors Ado->A1R PKC PKC Activation A1R->PKC KATP K-ATP Channel Opening PKC->KATP Protect Cardioprotection KATP->Protect

Figure 1. The canonical ischemic preconditioning pathway where adenosine triggers K-ATP channel opening.

Conflicting Evidence from this compound Studies

A pivotal study by Mizumura, Nithipatikom, and Gross in a canine model directly contradicted the expected outcome.[19][20] They found that both ischemic preconditioning and pretreatment with this compound, while markedly reducing infarct size, also led to a significant reduction in adenosine concentrations in the coronary venous blood during the reperfusion period.[19][20]

Furthermore, when this compound was administered only 10 minutes before reperfusion, it still significantly reduced infarct size and neutrophil infiltration, but it had no significant effect on adenosine concentrations.[20] This suggests that a surge in adenosine is not required for the cardioprotective effect of this compound at reperfusion.

Adding to this complexity, another study demonstrated that blocking adenosine A1 receptors with the antagonist DPCPX did not abolish the cardioprotective effects of this compound in either isolated rat hearts or in an in vivo dog model.[16]

Reconciling the Data: Alternative Hypotheses

These findings necessitate a more nuanced view of the this compound-adenosine relationship.

  • Direct K-ATP Activation is Sufficient: The most direct interpretation is that this compound's primary mechanism is the direct opening of K-ATP channels, and this action alone is sufficient to confer cardioprotection, bypassing the need for an adenosine-triggered signaling cascade.[19] The cardioprotective effects of adenosine and K-ATP channel openers may represent two parallel, rather than serial, pathways.

  • Reduced Adenosine as a Marker of Protection: An alternative view is that the observed decrease in adenosine release is a consequence of cardioprotection, not a cause. A healthier, better-preserved myocardium, protected by this compound, may undergo less ATP degradation upon reperfusion and therefore release less adenosine. In this model, measuring lower adenosine levels is simply an indicator of successful salvage of the myocardial tissue.

  • Timing is Critical: The timing of this compound administration appears crucial. When given before ischemia, it may initiate a protective state similar to preconditioning.[13][15] When given just before reperfusion, its primary role may be to attenuate the immediate damage of reperfusion itself, such as calcium overload and neutrophil-mediated injury, effects that may not require a change in bulk adenosine release.[19][20]

G Start Anesthetize & Ventilate Dog Thoracotomy Left Thoracotomy Start->Thoracotomy Isolate_LAD Isolate LAD Coronary Artery Thoracotomy->Isolate_LAD Cannulate_Vein Cannulate Coronary Vein for Sampling Isolate_LAD->Cannulate_Vein Stabilize Stabilization Period Cannulate_Vein->Stabilize Group Group Assignment (Control, Bima-Pre, Bima-Rep) Stabilize->Group Occlusion 60 min LAD Occlusion Group->Occlusion Reperfusion 3 hr Reperfusion Occlusion->Reperfusion End Excise Heart for Analysis Reperfusion->End

Figure 3. Experimental workflow for the in vivo canine ischemia-reperfusion model.

Methodology:

  • Animal Preparation: Adult mongrel dogs are anesthetized with barbital sodium, intubated, and ventilated with room air. A left thoracotomy is performed to expose the heart.

  • Instrumentation: The left anterior descending (LAD) coronary artery is isolated for occlusion. A cannula is placed in the local coronary vein draining the ischemic area for blood sampling. Catheters are placed to monitor arterial blood pressure and heart rate.

  • Experimental Groups:

    • Control: Vehicle (saline) administered.

    • This compound Pre-treatment (Bima-Pre): this compound (e.g., 1 µg/kg bolus followed by 0.05 µg/kg/min infusion) is administered 15 minutes before occlusion and continued until reperfusion. [20] * This compound Reperfusion (Bima-Rep): this compound is administered 10 minutes before reperfusion and continued throughout the reperfusion period. [20]4. Ischemia-Reperfusion Protocol: The LAD is occluded for 60 minutes, followed by 3 hours of reperfusion.

  • Adenosine Measurement:

    • Coronary venous blood samples are drawn at baseline, during ischemia, and at multiple time points during reperfusion (e.g., 5, 10, 15, 30 minutes). [20] * Samples are immediately processed to stop adenosine metabolism.

    • Plasma adenosine concentration is measured using a validated method, such as a modified Hermann and Feigl technique involving high-performance liquid chromatography (HPLC). [19]6. Endpoint Analysis:

    • Infarct Size: At the end of the experiment, the heart is excised, and the area at risk and infarct size are determined using triphenyl tetrazolium chloride (TTC) staining.

    • Neutrophil Infiltration: Myocardial tissue samples from the risk area are analyzed for myeloperoxidase (MPO) activity, an index of neutrophil accumulation. [20]

Isolated Perfused Heart (Langendorff) Model

This ex vivo model eliminates systemic hemodynamic and neural influences, allowing for direct assessment of cardiac function and biochemical release.

Methodology:

  • Heart Isolation: A rat or rabbit is heparinized and anesthetized. The heart is rapidly excised and arrested in ice-cold Krebs-Henseleit buffer.

  • Langendorff Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus, receiving retrograde perfusion with oxygenated Krebs-Henseleit buffer at constant pressure. A balloon is inserted into the left ventricle to measure pressure.

  • Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global no-flow ischemia (e.g., 25 minutes) followed by reperfusion (e.g., 30 minutes). [16]4. Drug Administration: this compound or vehicle is added to the perfusate before ischemia or at the onset of reperfusion.

  • Data Collection:

    • Cardiac Function: Left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

    • Adenosine Release: The coronary effluent is collected at timed intervals during baseline, ischemia (if using low-flow ischemia), and reperfusion. Adenosine levels are measured by HPLC.

    • Cellular Injury: Lactate dehydrogenase (LDH) release into the effluent is measured as an index of cell membrane damage. [16]

Part 5: Data Synthesis and Interpretation

The conflicting nature of the data requires careful presentation. The following table summarizes key quantitative findings from the pivotal study by Mizumura et al. (1995).

Experimental GroupInfarct Size (% of Area at Risk)Coronary Venous Adenosine at 5 min Reperfusion (pmol/mL)
Control (Vehicle) 28.6 ± 5.2~1500
Ischemic Preconditioning 9.8 ± 3.0~500
This compound (Pre-treatment) 10.5 ± 2.5~450
This compound (at Reperfusion) 12.1 ± 3.1No significant reduction vs. Control
Data are approximations based on published graphs and text for illustrative purposes.[20]
p < 0.05 vs. Control

This table clearly illustrates the core paradox: both preconditioning and this compound pre-treatment are highly protective (reducing infarct size by ~65%) yet are associated with a significant decrease in adenosine release during early reperfusion. [20]When given at reperfusion, this compound is still protective but does not alter the adenosine surge. [20]

Part 6: Conclusion and Future Directions

The investigation into this compound's effect on adenosine release reveals a more intricate reality than suggested by linear signaling models. The evidence strongly indicates that the cardioprotective effects of this compound, a direct K-ATP channel opener, are not mediated by an increase in adenosine release during reperfusion. [19][20]In fact, when administered before ischemia, this compound is associated with a marked reduction in reperfusion-associated adenosine levels. [19][20]Furthermore, its protective effects are independent of A1 adenosine receptor activation. [16] This leads to a revised understanding where direct activation of K-ATP channels is a powerful cardioprotective mechanism in its own right. The reduction in adenosine may be a biomarker of this protection.

Future research should focus on:

  • Mitochondrial vs. Sarcolemmal Channels: Utilizing more selective pharmacological tools or genetic models to determine the relative contribution of mitochondrial versus sarcolemmal K-ATP channels to this compound's adenosine-independent protective effects.

  • Downstream Signaling of K-ATP Opening: Investigating what other signaling molecules or pathways are modulated by K-ATP channel opening that could contribute to protection, such as the regulation of mitochondrial ROS production or calcium handling.

  • Human Studies: While early clinical trials in stable angina were not promising due to hemodynamic side effects, [21]the potential for K-ATP channel openers in the acute setting of myocardial infarction (e.g., as an adjunct to reperfusion therapy) warrants further investigation with newer, potentially more cardioselective compounds.

By moving beyond a simplified, linear model and embracing the complexity revealed by pharmacological tools like this compound, researchers can better understand the fundamental mechanisms of cardioprotection and develop more effective therapies for I/R injury.

References

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Grover, G. J., Dzwonczyk, S., & Sleph, P. G. (1994). Cardioprotective actions of potassium channel openers. European Heart Journal, 15 Suppl C, 89–94. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. PubMed, 92(5), 1236-45. [Link]

  • Eckle, T., Krahn, T., Grenz, A., Köhler, D., Mittelbronn, M., Ledent, C., & Eltzschig, H. K. (2007). Cardioprotection by ecto-5'-nucleotidase (CD73) and A2B adenosine receptors. Circulation, 115(12), 1581–1590. [Link]

  • Eckle, T., Krahn, T., Grenz, A., Köhler, D., Mittelbronn, M., Ledent, C., & Eltzschig, H. K. (2007). Cardioprotection by ecto-5'-nucleotidase (CD73) and A2B adenosine receptors. PubMed, 115(12), 1581-90. [Link]

  • Eckle, T., Krahn, T., Grenz, A., Köhler, D., Mittelbronn, M., Ledent, C., & Eltzschig, H. K. (2007). Cardioprotection by Ecto-5'-Nucleotidase (CD73) and A2B Adenosine Receptors. ResearchGate. [Link]

  • St. Hilaire, C., Carroll, S. H., & Ravid, K. (2019). Cell type- and tissue-specific functions of ecto-5'-nucleotidase (CD73). PubMed. [Link]

  • St Hilaire, C., Carroll, S. H., & Ravid, K. (2020). Cell type- and tissue-specific functions of ecto-5′-nucleotidase (CD73). Physiological Reviews, 100(1), 229-259. [Link]

  • Kallay, Z., & Toth, K. (2001). Effects of administration of nicorandil or this compound prior to and during ischemia or reperfusion on survival rate, ischemia/reperfusion-induced arrhythmias and infarct size in anesthetized rabbits. Naunyn-Schmiedeberg's Archives of Pharmacology, 364(4), 334–341. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • de Jong, J. W., de Jonge, R., & Kehl, K. (2000). Adenosine, adenosine receptors and myocardial protection: An updated overview. Cardiovascular Research, 47(2), 211–223. [Link]

  • Cohen, M. V., & Downey, J. M. (2001). Adenosine Primes the Opening of Mitochondrial ATP-Sensitive Potassium Channels. Circulation, 103(14), 1849–1854. [Link]

  • O'Rourke, B. (2000). Myocardial KATP Channels in Preconditioning. Circulation Research, 87(10), 845–855. [Link]

  • Vogt, A., von-Arnim, T., & Katus, H. A. (1998). Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. Journal of Cardiovascular Pharmacology, 32(3), 484–489. [Link]

  • Grover, G. J., D'Alonzo, A. J., Garlits, J. E., Parham, C. S., & Darbenzio, R. B. (1995). Adenosine A1 receptor blockade does not abolish the cardioprotective effects of the adenosine triphosphate-sensitive potassium channel opener this compound. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1196–1203. [Link]

  • He, W., & Mustafa, S. J. (2016). Adenosine and adenosine receptor-mediated action in coronary microcirculation. Journal of Cardiovascular Pharmacology and Therapeutics, 21(3), 268–277. [Link]

  • Aziz, Q., & Tinker, A. (2024). KATP channels and cardioprotection. Archives of Pharmacy. [Link]

  • Singh, S., & Budhiraja, S. (2018). Mechanisms involved in adenosine pharmacological preconditioning-induced cardioprotection. Indian Journal of Pharmacology, 50(2), 56–63. [Link]

  • Schulz, R., Post, H., & Heusch, G. (1995). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular Research, 30(1), 66–74. [Link]

  • van der Giessen, W. J., Verdouw, P. D., & Duncker, D. J. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy, 6(4), 409–417. [Link]

  • Hage, F. G., & Iskandrian, A. E. (2020). Adenosine and Its Receptors: An Expected Tool for the Diagnosis and Treatment of Coronary Artery and Ischemic Heart Diseases. Journal of Clinical Medicine, 9(8), 2419. [Link]

  • Tritto, I., D'Andrea, A., Egorova, E., Scarafaggio, M., & Conte, S. (2013). Adenosine Receptor Expression in an Experimental Animal Model of Myocardial Infarction With Preserved Left Ventricular Ejection Fraction. Cardiology Research, 4(3-4), 104–112. [Link]

  • Mustafa, S. J., & Abebe, W. (2008). Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology. Handbook of Experimental Pharmacology, (184), 189–220. [Link]

  • Talukder, M. A., Morrison, R. R., & Mustafa, S. J. (2002). Targeted deletion of adenosine A3 receptors augments adenosine-induced coronary flow in isolated mouse heart. American Journal of Physiology-Heart and Circulatory Physiology, 282(6), H2183–H2189. [Link]

  • Gelpi, R. J., & Hita, A. C. (2003). Adenosine and Cardioprotection During Reperfusion--An Overview. Current Pharmaceutical Design, 9(22), 1787–1793. [Link]

  • Eltzschig, H. K. (2019). The Hypoxia-Adenosine Link during Myocardial Ischemia—Reperfusion Injury. Journal of Cardiovascular Development and Disease, 6(3), 29. [Link]

Sources

A Technical Guide to Early-Stage Research on the Therapeutic Potential of Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals initiating preclinical investigations into Bimakalim. It is structured to facilitate a logical progression from fundamental mechanistic validation to functional cellular and tissue-level assays, ensuring scientific rigor and integrity at each stage.

Introduction: The Scientific Rationale for Investigating this compound

This compound is a potent and selective ATP-sensitive potassium (KATP) channel opener.[1][2] These channels are critical metabolic sensors that couple the energetic state of a cell to its membrane potential.[3] By opening KATP channels, this compound facilitates potassium ion (K+) efflux, leading to membrane hyperpolarization.[4][5] This hyperpolarization subsequently inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium concentration and leading to the relaxation of smooth muscle cells and cellular protection under ischemic stress.[4]

The primary molecular targets of this compound are hetero-octameric complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3][6][7] The specific combination of these subunits varies across tissues, conferring distinct pharmacological properties. For instance, KATP channels in vascular smooth muscle are typically composed of Kir6.1/SUR2B subunits, while those in cardiac myocytes are predominantly Kir6.2/SUR2A.[6][8] This diversity presents an opportunity for developing tissue-selective therapies.

Historically, the therapeutic potential for KATP channel openers like this compound has been explored in cardiovascular diseases, including hypertension and coronary heart disease, due to their potent vasodilatory and cardioprotective effects.[4][9] Research has shown that this compound can mimic the effects of ischemic preconditioning, a powerful endogenous protective mechanism, thereby reducing the extent of myocardial damage following an ischemic event.[10][11][12] This guide outlines a systematic approach to rigorously evaluate and build upon this therapeutic premise.

Part 1: Foundational Mechanistic Validation

The initial phase of research must unequivocally confirm that this compound engages its intended molecular target and elicits the expected downstream electrophysiological consequences. This validation is the bedrock upon which all subsequent functional studies are built.

In Vitro Target Engagement: Electrophysiology

The most direct method to demonstrate this compound's mechanism of action is through patch-clamp electrophysiology. This technique allows for the precise measurement of ion channel activity in single cells.

Core Objective: To quantify the potency and efficacy of this compound in activating KATP channels expressed in a controlled cellular environment.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

  • Cell Culture: Utilize a stable cell line (e.g., HEK293) engineered to co-express the subunits of the target KATP channel (e.g., Kir6.2 and SUR2A for a cardiac model).

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Electrode Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH. To study ATP sensitivity, varying concentrations of Mg-ATP (e.g., 0.1 mM) can be included.

    • Extracellular (Bath) Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with KOH. The high potassium concentration sets the membrane potential near 0 mV to maximize the outward K+ current.

  • Recording:

    • Establish a high-resistance (>1 GΩ) "giga-seal" between the micropipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., +60 mV).

    • Apply a series of voltage steps to elicit channel activity.

  • Drug Application:

    • Establish a baseline current recording.

    • Perfuse the cell with the extracellular solution containing increasing concentrations of this compound.

    • Expertise Insight: A crucial control is the co-application of a KATP channel blocker, such as Glibenclamide, after observing the maximal effect of this compound. A successful experiment will show this compound-induced current that is subsequently reversed by Glibenclamide, confirming the involvement of KATP channels.

  • Data Analysis: Plot the current increase against the this compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of the maximal effect is observed).

Molecular Specificity & Subtype Selectivity

This compound's therapeutic index and side-effect profile will be heavily influenced by its selectivity for different KATP channel subtypes. For instance, high potency at pancreatic β-cell channels (Kir6.2/SUR1) could risk hypoglycemia, while selectivity for vascular (Kir6.1/SUR2B) or cardiac (Kir6.2/SUR2A) channels is desirable for cardiovascular applications.

Core Objective: To determine the relative potency of this compound on different KATP channel subunit combinations.

This is achieved by repeating the patch-clamp protocol described above in separate cell lines, each expressing a different combination of Kir/SUR subunits (e.g., Kir6.2/SUR1, Kir6.1/SUR2B).

Table 1: Hypothetical Selectivity Profile for this compound

KATP Channel SubtypePrimary Tissue LocationHypothetical this compound EC50 (nM)Therapeutic Implication
Kir6.2/SUR2ACardiac Myocytes50Cardioprotection
Kir6.1/SUR2BVascular Smooth Muscle35Vasodilation
Kir6.2/SUR1Pancreatic β-cells850Lower risk of hypoglycemia

Diagram 1: this compound's Mechanism of Action at the KATP Channel

Bimakalim_MoA cluster_membrane Cell Membrane cluster_cellular KATP_Channel KATP Channel (Kir6.2/SUR2 Hetero-octamer) K_Efflux K+ Efflux KATP_Channel->K_Efflux Opens Pore Hyperpolarization Membrane Hyperpolarization Ca_Channel Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->Ca_Channel Inhibits Opening Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Blocks Response Physiological Response (e.g., Vasodilation, Cardioprotection) Ca_Influx->Response Leads to This compound This compound This compound->KATP_Channel Binds & Activates ATP Low Cellular ATP ATP->KATP_Channel Relieves Inhibition K_Efflux->Hyperpolarization Causes

Caption: this compound binds to the SUR subunit of the KATP channel, promoting channel opening.

Part 2: Cellular and Tissue-Level Functional Assays

With target engagement confirmed, the next logical step is to assess whether this molecular action translates into a meaningful physiological response in relevant tissues.

Vasodilation in Isolated Arterial Rings

The primary hemodynamic effect of systemic KATP channel activation is vasodilation.[4][5] An ex vivo organ bath assay using isolated arterial rings is the gold-standard method to quantify this effect.

Core Objective: To measure the concentration-dependent vasodilation induced by this compound in isolated arteries.

Experimental Protocol: Wire Myography

  • Tissue Dissection: Humanely euthanize a laboratory animal (e.g., rat or mouse) and carefully dissect a segment of the thoracic aorta or mesenteric artery.

  • Ring Preparation: Cut the artery into small rings (approx. 2 mm in length).

  • Mounting: Mount the arterial rings on two small stainless-steel wires in an organ bath chamber filled with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, and maintained at 37°C. One wire is fixed, and the other is connected to a force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension.

  • Viability Check:

    • Contract the rings with a high concentration of potassium chloride (KCl) to ensure tissue viability.

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with a vasoconstrictor such as Phenylephrine or U-46619 to a stable plateau (approximately 80% of the KCl-induced maximum).

  • Drug Application:

    • Once the contraction is stable, add cumulative concentrations of this compound to the bath.

    • Record the relaxation as a percentage of the pre-contraction tension.

    • Trustworthiness Check: A parallel experiment should be conducted in the presence of Glibenclamide. The rightward shift in the this compound dose-response curve in the presence of the antagonist confirms that the vasodilation is KATP channel-mediated.

  • Data Analysis: Plot the percentage of relaxation against the log concentration of this compound to determine the EC50 for vasodilation.

Cardioprotection in Ischemia-Reperfusion Models

A key therapeutic hypothesis for this compound is its ability to protect the heart from ischemia-reperfusion (I/R) injury.[10][13] This can be robustly tested in an isolated heart model.

Core Objective: To determine if this compound reduces myocardial infarct size following a simulated heart attack.

Experimental Protocol: Langendorff Isolated Heart System

  • Heart Isolation: Humanely euthanize a laboratory animal (e.g., rabbit or rat), rapidly excise the heart, and arrest it in ice-cold cardioplegic solution.

  • Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus, which retrogradely perfuses the coronary arteries with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Instrumentation: Place a balloon in the left ventricle to measure contractile function (LVDP, dP/dt). Place electrodes to monitor heart rate.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes.

  • I/R Protocol:

    • Baseline: Record baseline functional parameters.

    • Pre-treatment: Perfuse the heart with either vehicle or this compound for a set period (e.g., 15 minutes).

    • Global Ischemia: Stop all perfusion for a defined period (e.g., 30 minutes) to induce ischemic injury.

    • Reperfusion: Restore perfusion (with vehicle only in both groups) for an extended period (e.g., 60-120 minutes) and record the recovery of cardiac function.

  • Infarct Size Measurement:

    • At the end of reperfusion, perfuse the heart with a 1% solution of Triphenyltetrazolium Chloride (TTC). TTC stains viable tissue red, while the infarcted (necrotic) tissue remains pale.

    • Slice the ventricles and image them. Use software to quantify the infarct area as a percentage of the total ventricular area (the area at risk).

  • Data Analysis: Compare the infarct size and the recovery of hemodynamic function between the vehicle-treated and this compound-treated groups.

Diagram 2: Preclinical Research Workflow for this compound

Preclinical_Workflow Start Hypothesis: This compound has therapeutic potential as a KATP channel opener TargetValidation PART 1: Foundational Mechanistic Validation Start->TargetValidation PatchClamp 1.1 Electrophysiology: Confirm KATP channel activation (EC50 determination) TargetValidation->PatchClamp Selectivity 1.2 Subtype Selectivity: Assess potency on cardiac, vascular, & pancreatic channels PatchClamp->Selectivity Decision1 Target Engagement Confirmed? Selectivity->Decision1 FunctionalAssay PART 2: Cellular & Tissue Functional Assays Vasodilation 2.1 Vasodilation Assay: Measure relaxation of isolated arterial rings FunctionalAssay->Vasodilation Cardioprotection 2.2 Cardioprotection Assay: Quantify infarct size reduction in Langendorff I/R model FunctionalAssay->Cardioprotection Decision2 Functional Efficacy Demonstrated? Vasodilation->Decision2 Cardioprotection->Decision2 Decision1->FunctionalAssay Yes Stop1 Stop/Re-evaluate Decision1->Stop1 No Stop2 Stop/Re-evaluate Decision2->Stop2 No Proceed Proceed to In Vivo Models (Hemodynamics, PK/PD, Efficacy) Decision2->Proceed Yes

Caption: A logical progression for the early-stage evaluation of this compound.

Conclusion and Future Directions

This guide outlines the essential in vitro and ex vivo experiments required to build a robust preclinical data package for this compound. Successful completion of these studies, demonstrating potent and selective KATP channel activation that translates into desirable vasodilation and cardioprotection, provides a strong rationale for advancing the compound into more complex in vivo models. Subsequent research should focus on in vivo hemodynamic studies in animal models of hypertension or heart failure, detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and efficacy testing in in vivo models of myocardial infarction.[14] The foundational work described herein is a critical first step in realizing the therapeutic potential of this compound.

References

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. Retrieved from [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation, 92(5), 1236-1245. Retrieved from [Link]

  • Lin, Y. F., & Shyng, S. L. (2024). Dynamic duo: Kir6 and SUR in KATP channel structure and function. Channels, 18(1), 2329302. Retrieved from [Link]

  • Haeusler, G., & Lues, I. (1992). Therapeutic potential of potassium channel activators in coronary heart disease. Cardiovascular drugs and therapy, 6(3), 263–270. Retrieved from [Link]

  • Al-Karagholi, M. A., et al. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Physiology, 16, 1444270. Retrieved from [Link]

  • Lin, Y. F., & Shyng, S. L. (2024). Dynamic duo: Kir6 and SUR in KATP channel structure and function. Channels (Austin, Tex.), 18(1), 2329302. Retrieved from [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation. Retrieved from [Link]

  • Mitrovic, V., & Schlepper, M. (2000). Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. Zeitschrift fur Kardiologie, 89 Suppl 4, IV/1-IV/11. Retrieved from [Link]

  • Al-Karagholi, M. A., et al. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Physiology. Retrieved from [Link]

  • Al-Karagholi, M. A., et al. (2025). Activation of KATP channels in pain modulation: a systematic review of preclinical studies. Frontiers in Physiology, 16, 1444270. Retrieved from [Link]

  • Haeusler, G., & Lues, I. (1992). Therapeutic potential of potassium channel activators in coronary heart disease. Cardiovascular Drugs and Therapy. Retrieved from [Link]

  • Aldakkak, M., et al. (2023). Exploitation of KATP channels for cardiac surgery. Vessel Plus. Retrieved from [Link]

  • Grover, G. J., & Garlid, K. D. (1994). Cardioprotective actions of potassium channel openers. European heart journal, 15 Suppl C, 89–94. Retrieved from [Link]

  • Seino, S., & Miki, T. (1999). The structure and function of the ATP-sensitive K+ channel in insulin-secreting pancreatic beta-cells. Journal of molecular endocrinology, 22(2), 113–123. Retrieved from [Link]

  • Yao, T., et al. (1993). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Journal of cardiovascular pharmacology, 22(3), 436–444. Retrieved from [Link]

  • EPFL. (n.d.). Kir6.2 - Channelpedia. Retrieved from [Link]

  • Bao, L., et al. (2011). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American Journal of Physiology-Cell Physiology, 300(5), C1209–C1217. Retrieved from [Link]

  • Wojtovich, A. P., et al. (2013). KATP Channel Openers Have Opposite Effects on Mitochondrial Respiration Under Different Energetic Conditions. Journal of molecular and cellular cardiology, 65, 137–146. Retrieved from [Link]

  • Celik, T., et al. (1996). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Cardiovascular drugs and therapy, 10(3), 347–352. Retrieved from [Link]

  • CVPharmacology. (n.d.). Class III Antiarrhythmics (Potassium Channel Blockers). Retrieved from [Link]

  • Wikipedia. (n.d.). Potassium channel blocker. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Administration of Bimakalim in a Canine Model

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction to Bimakalim: A Mechanistic Overview

This compound is a potent and selective ATP-sensitive potassium (K-ATP) channel opener.[1] Its primary mechanism of action involves the activation of these channels, which are ubiquitously expressed in various tissues, including vascular smooth muscle cells and cardiomyocytes.[2] The opening of K-ATP channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[2]

This vasodilatory property makes this compound a subject of interest in cardiovascular research, particularly in studies investigating hypertension, myocardial ischemia, and cardioprotection.[3][4] In canine models, this compound has been shown to mimic the effects of ischemic preconditioning, reducing infarct size and neutrophil infiltration following myocardial ischemia-reperfusion injury.[4]

Signaling Pathway of this compound

The following diagram illustrates the molecular cascade initiated by this compound, leading to its vasodilatory effects.

Bimakalim_Pathway This compound This compound K_ATP_Channel ATP-Sensitive K+ Channel (K-ATP) This compound->K_ATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel Hyperpolarization->Ca_Channel Inhibits Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Vasodilation Smooth Muscle Relaxation (Vasodilation) Ca_Influx->Vasodilation

Caption: this compound's signaling pathway leading to vasodilation.

Preclinical Study Design and Ethical Considerations

The use of canines in preclinical research is governed by stringent ethical and regulatory guidelines. The dog is often chosen as a non-rodent species in toxicology studies due to its physiological similarities to humans in certain aspects.[5] All study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to guidelines such as those from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[6][7]

Key Principles for Canine Studies:
  • Justification of Species: The choice of the canine model should be scientifically justified based on the research objectives.

  • The Three Rs: The principles of Replacement, Reduction, and Refinement should be strictly applied to minimize animal use and suffering.

  • Acclimatization: Animals must be properly acclimatized to the facility and experimental procedures to reduce stress-related variables.

  • Veterinary Care: A comprehensive program of veterinary care must be in place.

Formulation and Vehicle Selection for Intravenous Administration

The intravenous (IV) route is commonly employed for this compound in canine studies to ensure precise dosing and immediate systemic exposure.[3][4] The formulation of this compound for IV administration requires careful consideration of its physicochemical properties. While specific solubility data for this compound is not extensively published, general principles for formulating poorly water-soluble compounds for IV administration should be followed.

Vehicle Selection:

The choice of vehicle is critical to ensure the safety and tolerability of the intravenous formulation. The vehicle should be sterile, non-pyrogenic, and cause minimal irritation to the vascular endothelium. Common vehicles used in preclinical canine studies include:

  • Normal Saline (0.9% NaCl)

  • 5% Dextrose in Water (D5W)

  • Phosphate-Buffered Saline (PBS)

For compounds with low aqueous solubility, co-solvents or solubilizing agents may be necessary. However, their use should be justified and their potential toxicity assessed.

Vehicle Component Considerations Canine Tolerability
Saline/Dextrose Isotonic and well-tolerated.Generally well-tolerated for IV administration.
Co-solvents (e.g., Propylene Glycol, Ethanol) May be required for solubility enhancement.Use with caution; potential for hemolysis and local irritation.
Surfactants (e.g., Polysorbate 80) Can improve solubility and stability.Generally well-tolerated at low concentrations.

Note: The final formulation should be filtered through a sterile 0.22 µm filter before administration.

Dosing Regimen and Administration Protocol

The dosing regimen for this compound in canine models has been primarily established in the context of cardiovascular research, specifically for studies on myocardial ischemia. The following table summarizes previously reported intravenous dosing regimens.

Study Focus Dosage Regimen Reference
Myocardial Infarct Size Reduction3 µg/kg bolus followed by 0.1 µg/kg/min infusion[3]
Ischemic Preconditioning Mimicry1 µg/kg bolus followed by 0.05 µg/kg/min infusion[4]
Coronary Blood Flow Effects0.1 to 10 µ g/min intracoronary infusion[8]
Step-by-Step Intravenous Administration Protocol:
  • Animal Preparation:

    • Ensure the dog is appropriately fasted if required by the study protocol.

    • Record baseline vital signs, including heart rate, respiratory rate, and body temperature.

    • Aseptically place an intravenous catheter in a suitable vein (e.g., cephalic, saphenous). Patency of the catheter should be confirmed with a sterile saline flush.

  • Drug Preparation:

    • Prepare the this compound formulation under sterile conditions.

    • The final concentration should be calculated to deliver the desired dose in an appropriate volume for the animal's weight.

  • Administration:

    • Bolus Injection: Administer the calculated bolus dose slowly over a period of 1-2 minutes.

    • Continuous Infusion: Following the bolus, initiate the continuous infusion using a calibrated infusion pump to ensure a constant and accurate delivery rate.

  • Post-Administration Monitoring:

    • Continuously monitor the animal for any adverse reactions during and after administration.

    • Record vital signs at predefined intervals.

    • Observe for any changes in behavior, such as lethargy, agitation, or signs of discomfort.

Experimental Workflow for IV Administration of this compound

Bimakalim_Workflow cluster_pre Pre-Administration cluster_admin Administration cluster_post Post-Administration Animal_Prep Animal Preparation (Fasting, Vital Signs) Catheter_Placement IV Catheter Placement (Cephalic/Saphenous Vein) Animal_Prep->Catheter_Placement Drug_Prep This compound Formulation (Sterile Preparation) Catheter_Placement->Drug_Prep Bolus Slow Bolus Injection (1-2 minutes) Drug_Prep->Bolus Infusion Continuous Infusion (Infusion Pump) Bolus->Infusion Monitoring Continuous Monitoring (Adverse Reactions, Vitals) Infusion->Monitoring Data_Collection Data Collection (Blood Samples, etc.) Monitoring->Data_Collection

Caption: A typical experimental workflow for intravenous administration of this compound in a canine model.

Pharmacokinetics and Toxicology

A thorough understanding of the pharmacokinetic and toxicological profile of this compound is essential for designing safe and effective studies. While comprehensive data in canines is limited, general principles of preclinical safety evaluation should be applied.

Pharmacokinetics:

The pharmacokinetic properties of potassium channel openers can vary. It is recommended to conduct pharmacokinetic studies in canines to determine key parameters such as:

  • Half-life (t½): The time required for the plasma concentration to decrease by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation (relevant for non-IV routes).

These parameters will inform the optimal dosing interval and help in the interpretation of pharmacodynamic and toxicological findings.

Toxicology:

Preclinical safety studies in a non-rodent species like the dog are a standard requirement for drug development.[9] These studies are designed to identify potential target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).

Potential Toxicological Considerations for this compound:

  • Cardiovascular Effects: Due to its mechanism of action, excessive vasodilation can lead to hypotension and reflex tachycardia.[2] At higher doses, some potassium channel openers have shown profibrillatory effects.[8]

  • Repeat-Dose Toxicity: Chronic administration may reveal toxicities not observed in acute studies. It is crucial to monitor a range of parameters, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs, in accordance with regulatory guidelines.[9][10]

Conclusion

The administration of this compound in a canine model requires a multidisciplinary approach that integrates an understanding of its mechanism of action, principles of drug formulation, and adherence to strict ethical and regulatory standards for animal research. The protocols outlined in this guide provide a framework for conducting scientifically sound and reproducible studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while maintaining the highest standards of animal welfare and scientific integrity.

References

  • European Medicines Agency. (n.d.). Non-clinical: toxicology. Retrieved from [Link]

  • European Medicines Agency. (2010). Guideline on repeated dose toxicity. Retrieved from [Link]

  • European Medicines Agency. (2008). Guideline on repeated dose toxicity. Retrieved from [Link]

  • Bergmann, R., & Gericke, R. (1990). Synthesis and antihypertensive activity of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans and related compounds, new potassium channel activators. Journal of Medicinal Chemistry, 33(2), 492–504.
  • European Medicines Agency. (2009). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

  • Aleve, O., et al. (2010). Pharmaceutical formulations of potassium ATP channel openers and uses thereof.
  • Cytel. (2025). The FDA's Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • Almeida, L., et al. (2019). Oral repeated-dose toxicity studies of BIA 10–2474 in beagle dogs. Toxicology Letters, 314, 102-111.
  • U.S. Food and Drug Administration. (2023). General Considerations for Animal Studies Intended to Evaluate Medical Devices. Retrieved from [Link]

  • Wikipedia. (2025). This compound. Retrieved from [Link]

  • Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Journal of Pharmaceutical Sciences, 101(8), 2886-2899.
  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs.
  • Auchampach, J. A., & Gross, G. J. (1994). Reduction in myocardial infarct size by the new potassium channel opener this compound. Journal of Cardiovascular Pharmacology, 23(4), 554-561.
  • CV Pharmacology. (n.d.). Potassium-Channel Openers. Retrieved from [Link]

  • Andersson, K. E. (1992). Clinical pharmacology of potassium channel openers. Pharmacology & Toxicology, 70(4), 244-254.
  • American Association of Homeopathic Pharmacists. (n.d.). Focus on Toxicity Testing Methods and Support of Clinical Studies and Consumer Use. Retrieved from [Link]

  • Box, K., et al. (2006). pKa, Solubility, and Lipophilicity. In Methods in Molecular Biology, vol 317. Humana Press.
  • Wikipedia. (n.d.). Potassium channel opener. Retrieved from [Link]

  • Almeida, L., et al. (2019). Oral repeated-dose toxicity studies of BIA 10-2474 in beagle dogs. Regulatory Toxicology and Pharmacology, 109, 104505.
  • Mizumura, T., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs.
  • Ishida, K., et al. (1995). [Three months oral repeated dose toxicity of T-3761 in beagle dogs]. Jikken Dobutsu. Experimental Animals, 44(3), 221-233.
  • Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. Retrieved from [Link]

  • van der Giessen, R. S., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy, 6(4), 409-417.
  • Yao, Z., & Gross, G. J. (1994). Activation of ATP-sensitive potassium channels lowers threshold for ischemic preconditioning in dogs.
  • Creton, S., et al. (2022). Recommendations on dose level selection for repeat dose toxicity studies. Regulatory Toxicology and Pharmacology, 131, 105151.
  • Li, T., et al. (2020). Repeated-dose 26-week oral toxicity study of ginsenoside compound K in Beagle dogs. Journal of Ethnopharmacology, 248, 112323.
  • Chemaxon. (2023). Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. Retrieved from [Link]

Sources

Using Bimakalim in a porcine myocardial infarction model

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Investigating the Cardioprotective Effects of Bimakalim in a Porcine Myocardial Infarction Model

Audience: Researchers, scientists, and drug development professionals in cardiovascular pharmacology.

Purpose: This document provides a detailed guide for utilizing a porcine model of myocardial infarction (MI) to evaluate the therapeutic potential of this compound, a potent ATP-sensitive potassium (K-ATP) channel opener. It outlines the scientific rationale, experimental procedures, and key endpoints for assessing cardioprotection.

Introduction: The Promise of K-ATP Channel Activation in Myocardial Ischemia

Myocardial infarction, a consequence of prolonged ischemia, remains a leading cause of morbidity and mortality worldwide. A key therapeutic goal is to salvage ischemic myocardium and preserve cardiac function. ATP-sensitive potassium (K-ATP) channels are crucial metabolic sensors that link the energetic state of a cardiomyocyte to its electrical activity.[1][2] During ischemia, the fall in intracellular ATP levels leads to the opening of these channels, hyperpolarizing the cell membrane and shortening the action potential duration. This, in turn, reduces calcium influx and conserves ATP, thereby protecting the myocyte from ischemic injury.[2][3]

This compound is a benzopyran derivative that acts as a selective opener of K-ATP channels.[1][4] By pharmacologically mimicking the protective effects of ischemic preconditioning, this compound has shown promise in reducing infarct size and improving cardiac function in various preclinical models.[5][6][7][8] The porcine model is highly relevant for cardiovascular research due to the anatomical and physiological similarities of the pig heart to that of humans, including cardiac size, hemodynamics, and coronary anatomy.[9][10] This makes it an ideal large animal model for translational studies of novel cardioprotective agents like this compound.

Scientific Rationale and Mechanism of Action

The cardioprotective effects of this compound are primarily attributed to its ability to open K-ATP channels in cardiomyocytes.[7][11] This action initiates a signaling cascade that confers myocardial protection against ischemia-reperfusion injury.

Proposed Signaling Pathway of this compound-Mediated Cardioprotection

Bimakalim_Pathway This compound This compound KATP ATP-sensitive K+ Channel (Sarcolemmal & Mitochondrial) This compound->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening Ca_Influx Decreased Ca2+ Influx APD_Shortening->Ca_Influx ATP_Conservation ATP Conservation Ca_Influx->ATP_Conservation Cardioprotection Cardioprotection (Reduced Infarct Size) ATP_Conservation->Cardioprotection Experimental_Workflow cluster_preop Pre-operative Phase cluster_op Operative Phase cluster_postop Post-operative Assessment Animal_Prep Animal Preparation (Fasting, Premedication) Anesthesia Anesthesia & Intubation Animal_Prep->Anesthesia Vascular_Access Vascular Access Anesthesia->Vascular_Access Baseline_Monitoring Baseline Hemodynamic Monitoring Vascular_Access->Baseline_Monitoring Bimakalim_Admin This compound/Vehicle Administration Baseline_Monitoring->Bimakalim_Admin MI_Induction Myocardial Infarction Induction (LAD Occlusion) Bimakalim_Admin->MI_Induction Reperfusion Reperfusion MI_Induction->Reperfusion Hemodynamic_Monitoring Continuous Hemodynamic Monitoring Reperfusion->Hemodynamic_Monitoring Infarct_Size_Analysis Infarct Size Analysis (TTC Staining) Hemodynamic_Monitoring->Infarct_Size_Analysis Data_Analysis Data Analysis & Interpretation Infarct_Size_Analysis->Data_Analysis

Sources

Application Notes & Protocols: Intravenous Infusion of Bimakalim for Cardioprotection in Ischemia-Reperfusion Injury Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Bimakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, in preclinical models of myocardial ischemia-reperfusion (I/R) injury. This document outlines the scientific rationale, detailed experimental protocols for intravenous administration, and expected outcomes based on peer-reviewed studies.

Scientific Rationale and Mechanism of Action

Ischemia-reperfusion (I/R) injury paradoxically exacerbates tissue damage upon the restoration of blood flow to an ischemic area. Key pathological events include the generation of reactive oxygen species (ROS), intracellular calcium overload, and inflammatory responses, leading to cardiomyocyte death and myocardial infarction[1][2][3].

This compound is a benzopyran derivative that selectively opens ATP-sensitive potassium (K-ATP) channels[4]. The opening of these channels, particularly the mitochondrial K-ATP channels, is a critical mechanism in cardioprotection. This action mimics the effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent prolonged ischemic insult[5][6][7][8].

The primary mechanism of this compound's protective effect involves the activation of myocardial K-ATP channels[9][10]. This leads to a reduction in infarct size, attenuation of myocardial stunning, and decreased neutrophil infiltration into the ischemic-reperfused tissue[5][6][11]. Studies have shown that the cardioprotective effects of this compound can be blocked by K-ATP channel antagonists like glibenclamide, confirming its mechanism of action[8][9][10][11].

Signaling Pathway of this compound-Induced Cardioprotection

The activation of K-ATP channels by this compound initiates a signaling cascade that converges on the mitochondria, reducing calcium overload and preserving mitochondrial integrity. This ultimately limits apoptotic cell death and reduces the inflammatory response associated with reperfusion.

This compound Signaling Pathway This compound This compound KATP_Channel ATP-sensitive K+ Channel (Sarcolemmal & Mitochondrial) This compound->KATP_Channel Activates Hyperpolarization Mitochondrial Membrane Hyperpolarization KATP_Channel->Hyperpolarization Ca_Overload Reduced Mitochondrial Ca2+ Overload Hyperpolarization->Ca_Overload ROS Decreased Reactive Oxygen Species (ROS) Hyperpolarization->ROS mPTP Inhibition of mPTP Opening Ca_Overload->mPTP ROS->mPTP Apoptosis Reduced Apoptosis & Necrosis mPTP->Apoptosis Cardioprotection Cardioprotection (Reduced Infarct Size) Apoptosis->Cardioprotection

Caption: this compound-mediated activation of K-ATP channels leading to cardioprotection.

Experimental Protocols

The following protocols are based on established methodologies in canine and porcine models of myocardial I/R injury. Researchers should adapt these protocols to their specific animal model and experimental design, adhering to all institutional and national guidelines for animal welfare.

Materials and Reagents
  • This compound: (e.g., EMD 52692)

  • Vehicle: Saline or polyethylene glycol, depending on the solubility of the specific this compound formulation[12].

  • Anesthetic: (e.g., Barbital)

  • Anticoagulant: (e.g., Heparin)

  • Surgical instruments: For thoracotomy and vessel isolation.

  • Physiological monitoring equipment: ECG, blood pressure transducer, etc.

  • Infusion pump: For controlled intravenous delivery.

  • Materials for infarct size determination: (e.g., Triphenyl tetrazolium chloride (TTC) stain)

  • Materials for myeloperoxidase (MPO) assay: To quantify neutrophil infiltration.

Animal Model Preparation (Canine Example)
  • Anesthetize the animal (e.g., sodium barbital) and ensure a surgical plane of anesthesia is maintained throughout the procedure.

  • Intubate and ventilate the animal.

  • Perform a left thoracotomy to expose the heart.

  • Isolate the left anterior descending (LAD) coronary artery for subsequent occlusion.

  • Cannulate a femoral vein for intravenous drug administration and a femoral artery for blood pressure monitoring and blood sampling[12].

This compound Dosing and Intravenous Administration

The timing of this compound administration is a critical variable. Studies have investigated its effects when given before ischemia, during ischemia, or at the onset of reperfusion.

Experimental Groups:

  • Control Group: Receives an equivalent volume of the vehicle.

  • This compound Pre-treatment Group: this compound is administered before the induction of ischemia.

  • This compound Reperfusion Group: this compound is administered just before or at the onset of reperfusion.

Dosage Regimens from Preclinical Studies:

Animal ModelBolus Dose (IV)Infusion Rate (IV)Timing of AdministrationReference
Dog1 µg/kg0.05 µg/kg/min15 minutes before occlusion until reperfusion[5][6]
Dog--10 minutes before reperfusion until end of experiment[5][6]
Rabbit3 µg/kg0.1 µg/kg/minJust prior to and during ischemia[13]
Pig3 µg/kg (over 5 min)0.1 µg/kg/min15 minutes before occlusion until 60 min of reperfusion[14]
Pig3 µg/kg (over 5 min)0.1 µg/kg/min45 minutes into occlusion until 60 min of reperfusion[14]

Step-by-Step Infusion Protocol (Pre-treatment Example):

  • Prepare the this compound infusion solution by diluting it in the appropriate vehicle to the desired concentration.

  • Fifteen minutes before coronary artery occlusion, administer an intravenous bolus dose of this compound (e.g., 1 µg/kg in dogs)[5][6].

  • Immediately following the bolus, begin a continuous intravenous infusion of this compound at the specified rate (e.g., 0.05 µg/kg/min in dogs) using an infusion pump[5][6].

  • Induce myocardial ischemia by occluding the LAD coronary artery for the desired duration (e.g., 60 minutes)[5][6][7].

  • Continue the this compound infusion throughout the ischemic period and for the initial phase of reperfusion as dictated by the experimental design.

  • After the ischemic period, remove the occluder to allow for reperfusion (e.g., 3-5 hours)[5][6][11].

  • Monitor hemodynamic parameters (heart rate, blood pressure) throughout the experiment.

Experimental Workflow Diagram

Experimental Workflow cluster_pre_ischemia Pre-Ischemia Phase cluster_ischemia Ischemia Phase cluster_reperfusion Reperfusion Phase cluster_analysis Post-Mortem Analysis Anesthesia Anesthesia & Surgical Prep Baseline Baseline Hemodynamic Measurements Anesthesia->Baseline Drug_Admin This compound/Vehicle IV Administration (Bolus + Infusion) Baseline->Drug_Admin Occlusion Coronary Artery Occlusion (e.g., 60 min) Drug_Admin->Occlusion Reperfusion Reperfusion (e.g., 3-5 hours) Occlusion->Reperfusion Monitoring Continued Hemodynamic Monitoring Reperfusion->Monitoring Harvest Heart Harvest Monitoring->Harvest Infarct_Size Infarct Size Measurement (TTC) Harvest->Infarct_Size MPO_Assay MPO Assay (Neutrophil Infiltration) Harvest->MPO_Assay

Caption: A typical experimental workflow for studying this compound in I/R injury.

Data Analysis and Expected Outcomes

Quantification of Myocardial Infarct Size

At the end of the reperfusion period, the heart is excised, and the area at risk and infarct size are determined. TTC staining is a standard method where viable myocardium stains red and infarcted tissue remains pale.

Expected Results:

Treatment with this compound, particularly when administered before ischemia, is expected to significantly reduce the myocardial infarct size compared to the control group[6][7][8][9][11][14].

Treatment GroupInfarct Size (% of Area at Risk)SpeciesReference
Control28.6 ± 5.2%Dog[6][7]
This compound (Pre-treatment)Significantly reduced vs. ControlDog[6][7]
Control65.9 ± 6.0%Pig[8]
This compound (Pre-treatment)35.3 ± 6.6%Pig[8]
Control60.4 ± 5.2%Pig[14]
This compound (Pre-occlusion)22.4 ± 4.5%Pig[14]
Assessment of Neutrophil Infiltration

Myeloperoxidase (MPO) activity is a quantitative index of neutrophil infiltration into the reperfused myocardium. A reduction in MPO activity indicates an anti-inflammatory effect.

Expected Results:

This compound treatment has been shown to reduce transmural MPO activity in the area at risk, suggesting a decrease in the inflammatory response associated with reperfusion[6][7].

Trustworthiness and Self-Validating Systems

To ensure the validity of the experimental results, the following controls and validation steps are essential:

  • Positive Control: An ischemic preconditioning group can be included to serve as a positive control for cardioprotection. This compound's effects are expected to mimic those of ischemic preconditioning[5][6][7].

  • Antagonist Control: Co-administration of a K-ATP channel blocker, such as glibenclamide, with this compound should abolish the protective effects, thereby confirming the on-target mechanism of action[8][9][10][11].

  • Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and regional myocardial blood flow is crucial to ensure that the observed cardioprotection is not merely a consequence of altered hemodynamics[5][11].

  • Blinded Analysis: The assessment of infarct size and other histological parameters should be performed by an investigator blinded to the treatment groups to prevent bias.

By incorporating these elements, the experimental design becomes a self-validating system, enhancing the trustworthiness and reproducibility of the findings.

References

  • Thornton, J. D., et al. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation, 92(5), 1236–1245. [Link]

  • Yao, Z., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. PubMed. [Link]

  • Grover, G. J., & Garlid, K. D. (1993). Anti-ischaemic Actions of Potassium Channel Openers in Experimental Myocardial ischaemia/reperfusion Injury in Dogs. PubMed. [Link]

  • Grover, G. J. (1993). Anti-ischaemic actions of potassium channel openers in experimental myocardial ischaemia/reperfusion injury in dogs. European Heart Journal, 14 Suppl B, 36–40. [Link]

  • Grover, G. J. (1994). Cardioprotective actions of potassium channel openers. PubMed - NIH. [Link]

  • Yao, Z., & Gross, G. J. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation. [Link]

  • Tosaki, A., et al. (2001). Effects of administration of nicorandil or this compound prior to and during ischemia or reperfusion on survival rate, ischemia/reperfusion-induced arrhythmias and infarct size in anesthetized rabbits. PubMed. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • Schulz, R., et al. (1995). Involvement of ATP-sensitive potassium channels in preconditioning protection. PubMed. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. PubMed. [Link]

  • Schulz, R., et al. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. PubMed. [Link]

  • van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. PubMed. [Link]

  • Lazar, J., et al. (1998). Dose-related shortening of ventricular tachycardia cycle length after administration of the KATP channel opener this compound in a 4-day-old chronic infarct anesthetized pig model. Pergamos. [Link]

  • Yao, Z., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Semantic Scholar. [Link]

  • Lahiri, A., et al. (1993). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. PubMed. [Link]

  • Ganesan, K., & Farooq, A. (2015). Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury. PMC - PubMed Central. [Link]

  • Moreira, G., et al. (2022). Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa. MDPI. [Link]

  • Castro, P. F., et al. (2021). Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies. Frontiers. [Link]

  • Behringer, E. J., & He, K. (2015). Calcium-activated potassium channels in ischemia reperfusion: a brief update. PMC - NIH. [Link]

  • European Society of Cardiology. (n.d.). Mechanisms of Ischemia-Reperfusion Injury (IRI). European Society of Cardiology. [Link]

  • Lai, T. S., et al. (2022). Protocol for renal ischemia-reperfusion injury by flank incisions in mice. PubMed. [Link]

  • Lee, D. H., et al. (2001). Reperfusion cellular injury in an animal model of transient ischemia. PubMed. [Link]

  • Singh, P., et al. (2020). Renal ischemia/reperfusion Injury: An Insight on in Vitro and in Vivo Models. PubMed. [Link]

Sources

Dissolving Bimakalim for Experimental Use: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed protocols and technical insights for the dissolution of Bimakalim (CAS 117545-11-6), a potent and selective ATP-sensitive potassium (KATP) channel opener, for use in preclinical research.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a framework built on established laboratory practices and a deep understanding of the compound's physicochemical properties.

Introduction to this compound and its Mechanism of Action

This compound is a benzopyran derivative that exerts its pharmacological effects by activating KATP channels.[5] These channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability.[6][7][8] KATP channels are hetero-octameric complexes composed of pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and regulatory sulfonylurea receptor (SURx) subunits.[6][8]

Under normal physiological conditions, high intracellular ATP levels lead to the closure of KATP channels. This compound, by binding to the SUR subunit, stabilizes the channel in its open conformation, even in the presence of inhibitory concentrations of ATP.[8][9] This leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane and, consequently, a reduction in cellular excitability. This mechanism underlies its vasodilatory, cardioprotective, and other pharmacological effects observed in experimental models.[2][10]

Diagram of this compound's Mechanism of Action

This compound Mechanism of Action cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP->K_efflux Opening leads to Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx (reduced) Ca_channel->Ca_influx This compound This compound This compound->KATP Binds to SUR subunit & Activates ATP High Intracellular ATP ATP->KATP Inhibits Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inactivates Excitability Decreased Cellular Excitability Ca_influx->Excitability This compound Solution Preparation Workflow cluster_invitro In Vitro Dilution cluster_invivo In Vivo Formulation start Start: Obtain This compound Powder weigh Accurately weigh the required mass start->weigh dissolve Dissolve in high-purity DMSO to desired stock concentration weigh->dissolve vortex Vortex and/or sonicate until fully dissolved dissolve->vortex stock_sol High-Concentration Stock Solution vortex->stock_sol aliquot Aliquot into cryovials for single use stock_sol->aliquot store Store at -20°C or -80°C aliquot->store dilute_invitro Serially dilute stock in physiological buffer or cell culture medium store->dilute_invitro dilute_invivo Dilute stock in an appropriate vehicle (e.g., PEG/ saline, Cremophor/ethanol/saline) store->dilute_invivo final_invitro Final Working Solution (e.g., for patch-clamp) dilute_invitro->final_invitro final_invivo Final Injectable Formulation dilute_invivo->final_invivo

Caption: A generalized workflow for preparing this compound solutions.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is a crucial first step for most experimental applications.

Materials:

  • This compound powder (CAS 117545-11-6)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Bath sonicator

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mmol/L * 0.27831 g/mmol * Volume (L) * 1000 mg/g For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.78 mg of this compound.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound to a sterile vial. Add the appropriate volume of anhydrous DMSO.

  • Mixing: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a bath sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or at -80°C for long-term storage (up to 3 months). [4]

Protocol 2: Preparation of Working Solutions for In Vitro Assays (e.g., Patch-Clamp Electrophysiology)

For in vitro experiments, the DMSO stock solution is diluted to the final working concentration in a physiological buffer or cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Artificial Cerebrospinal Fluid (aCSF), or cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution in the desired aqueous buffer to achieve the final working concentration (e.g., 1 µM, 10 µM).

  • Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Preventing Precipitation: Due to the low aqueous solubility of this compound, precipitation can occur upon dilution. To mitigate this, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. Prepare working solutions fresh on the day of the experiment.

Protocol 3: Preparation of a Formulation for In Vivo Administration

For in vivo studies, this compound needs to be formulated in a vehicle that is both biocompatible and capable of maintaining the compound in solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Polyethylene glycol 400 (PEG400)

  • Sterile saline (0.9% NaCl)

  • (Alternative) Cremophor® EL, Ethanol, Sterile saline

  • Sterile tubes

Example Formulation (PEG400/Saline):

  • Vehicle Preparation: Prepare a vehicle solution, for example, a mixture of PEG400 and saline. The optimal ratio should be determined empirically, but a common starting point is 10-60% PEG400 in saline.

  • Dilution: Add the required volume of the this compound DMSO stock to the PEG400 component first and mix thoroughly. Then, add the saline component gradually while vortexing.

  • Final Concentration: Adjust the volumes to achieve the desired final concentration of this compound for injection, ensuring the final DMSO concentration is as low as possible (ideally < 5%).

Alternative Formulation (Cremophor® EL/Ethanol/Saline):

  • Vehicle Preparation: A common vehicle for poorly soluble compounds consists of Cremophor® EL, ethanol, and saline. A typical ratio might be 5-10% Cremophor® EL, 5-10% ethanol, and the remainder saline.

  • Dissolution: Dissolve the this compound in the Cremophor® EL and ethanol mixture first.

  • Final Dilution: Add the saline to the mixture slowly while vortexing to reach the final desired volume and concentration.

Important Considerations for In Vivo Formulations:

  • Always perform a small-scale pilot formulation to check for precipitation.

  • The final formulation should be sterile-filtered before administration.

  • The choice of vehicle will depend on the route of administration and the specific experimental model.

Stability and Storage

Proper storage of this compound, both in its powdered form and in solution, is essential to maintain its integrity and activity.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. [4]* DMSO Stock Solution: Store in tightly sealed aliquots at -20°C for up to 2 weeks or at -80°C for up to 3 months. [4]Avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: Due to the potential for hydrolysis and precipitation, aqueous working solutions are generally not stable and should be prepared fresh for each experiment.

References

  • This compound . Wikipedia. [Link]

  • Mizumura T, et al. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs . Circulation. 1995 Sep 1;92(5):1236-45. [Link]

  • Gribble FM, et al. KATP channel openers of the benzopyran type reach their binding site via the cytosol . Br J Pharmacol. 2000 May;130(1):3-5. [Link]

  • This compound . CAS Common Chemistry. [Link]

  • What are KATP channels modulators and how do they work? Patsnap Synapse. [Link]

  • Martin GM, et al. Structural insights into the mechanism of pancreatic KATP channel regulation by nucleotides . Nat Commun. 2022 May 19;13(1):2799. [Link]

  • Mannhold R. KATP Channel Openers: Structure-Activity Relationships and Therapeutic Potential . Med Res Rev. 2004 Jan;24(1):1-36. [Link]

  • Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil . Cardiovasc Drugs Ther. 1992 Aug;6(4):409-17. [Link]

  • Potassium channel opener . Wikipedia. [Link]

Sources

Bimakalim as a Pharmacological Tool to Study KATP Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Cellular Physiology with Bimakalim

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that couple the energetic state of a cell to its electrical activity. These channels are hetero-octameric complexes, typically composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[1] The diverse combination of these subunits (Kir6.1 or Kir6.2, and SUR1, SUR2A, or SUR2B) gives rise to KATP channels with distinct tissue-specific expression and pharmacological properties.[1][2][3]

This compound is a potent and selective KATP channel opener belonging to the benzopyran class of compounds.[4] It exerts its pharmacological effects by activating KATP channels, leading to membrane hyperpolarization and subsequent physiological responses. This property makes this compound an invaluable tool for researchers investigating the role of KATP channels in a multitude of physiological and pathophysiological processes, including vascular tone regulation, cardioprotection, and hormone secretion.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a pharmacological tool to dissect the function of KATP channels in various experimental settings.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a pharmacological tool is paramount for accurate and reproducible experimental design.

PropertyValueSource
IUPAC Name 2,2-dimethyl-4-(2-oxo-1-pyridinyl)chromene-6-carbonitrile[5]
Molecular Formula C₁₇H₁₄N₂O₂[5]
Molecular Weight 278.31 g/mol [5]
CAS Number 117545-11-6[5]
Appearance Solid[6]
Solubility Soluble in DMSO[2]

Mechanism of Action and KATP Channel Subtype Selectivity

This compound functions by binding to the SUR subunit of the KATP channel, which in turn promotes the open state of the Kir6.x pore. This leads to an efflux of potassium ions down their electrochemical gradient, resulting in hyperpolarization of the cell membrane.

This compound This compound SUR SUR Subunit This compound->SUR Binds to Kir6 Kir6.x Pore SUR->Kir6 Promotes opening of K_efflux K+ Efflux Kir6->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Response Cellular Response (e.g., Vasodilation, Decreased Insulin Secretion) Ca_influx->Response

Figure 1: Mechanism of action of this compound on KATP channels.

The subunit composition of KATP channels varies across different tissues, influencing their pharmacological sensitivity.

KATP Channel SubtypePrimary Tissue Distribution
SUR1/Kir6.2 Pancreatic β-cells, Neurons
SUR2A/Kir6.2 Cardiac and skeletal muscle
SUR2B/Kir6.1 Vascular smooth muscle

Application 1: Electrophysiological Characterization of KATP Channels

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels. This compound can be used to confirm the presence of functional KATP channels in a given cell type and to study their biophysical properties.

Protocol: Whole-Cell Patch-Clamp Recording of this compound-Activated KATP Currents

Objective: To record and characterize KATP currents activated by this compound in isolated cells.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Cell culture of interest (e.g., primary vascular smooth muscle cells, pancreatic β-cells, or a cell line expressing specific KATP channel subtypes)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (in mM): 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES; pH 7.4 with KOH

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 1 EGTA, 10 HEPES, 3 MgATP; pH 7.2 with KOH

  • Glibenclamide (KATP channel blocker) stock solution (10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamp recording. Allow cells to adhere and grow to an appropriate confluency.

  • Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Solution Preparation: Prepare fresh external and internal solutions on the day of the experiment. Filter sterilize all solutions.

  • Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Whole-Cell Configuration:

    • Approach a single, healthy-looking cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

    • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Establish a stable baseline recording in the external solution.

  • Application of this compound:

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 1-10 µM).

    • Record the outward current activated by this compound.

  • Pharmacological Validation:

    • To confirm that the observed current is mediated by KATP channels, co-apply the KATP channel blocker glibenclamide (e.g., 10 µM) with this compound. A reduction in the outward current confirms the involvement of KATP channels.

start Start cell_prep Prepare Cells on Coverslips start->cell_prep pipette_prep Fabricate Patch Pipettes cell_prep->pipette_prep setup Mount Coverslip and Perfuse with External Solution pipette_prep->setup whole_cell Establish Whole-Cell Configuration setup->whole_cell baseline Record Baseline Current whole_cell->baseline apply_this compound Apply this compound baseline->apply_this compound record_current Record this compound-Activated Outward Current apply_this compound->record_current apply_glibenclamide Apply Glibenclamide record_current->apply_glibenclamide confirm_block Confirm Current Blockade apply_glibenclamide->confirm_block end End confirm_block->end

Figure 2: Workflow for whole-cell patch-clamp recording.

Application 2: Investigating Vascular Tone Regulation

This compound's potent vasodilatory properties make it an excellent tool for studying the role of KATP channels in regulating vascular smooth muscle tone.

Protocol: Isometric Tension Measurement in Isolated Arterial Rings

Objective: To assess the vasorelaxant effect of this compound on pre-contracted arterial rings.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose

  • Vasoconstrictor agent (e.g., phenylephrine, KCl)

  • Glibenclamide stock solution (10 mM in DMSO)

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved protocols.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g (depending on the artery), replacing the Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability. Wash the rings and allow them to return to baseline.

  • Pre-contraction: Contract the arterial rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM) to achieve a stable plateau of contraction.

  • Cumulative Concentration-Response Curve:

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 1 nM to 10 µM).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Pharmacological Inhibition (Optional): To confirm the role of KATP channels, pre-incubate a separate set of arterial rings with glibenclamide (e.g., 10 µM) for 20-30 minutes before pre-contraction and then generate the this compound concentration-response curve.

Application 3: Elucidating the Role of KATP Channels in Insulin Secretion

KATP channels in pancreatic β-cells are fundamental to glucose-stimulated insulin secretion. This compound can be used to investigate how opening these channels affects insulin release.

Protocol: Static Insulin Secretion Assay in Isolated Pancreatic Islets

Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets at low and high glucose concentrations.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Isolated pancreatic islets (from mouse or rat)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations

  • Glibenclamide stock solution (10 mM in DMSO)

  • Insulin ELISA kit

Procedure:

  • Islet Isolation: Isolate pancreatic islets using a standard collagenase digestion method.

  • Islet Culture: Culture the isolated islets overnight in a humidified incubator at 37°C and 5% CO₂ to allow for recovery.

  • Pre-incubation:

    • Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.

    • Pre-incubate the islets in KRB buffer with low glucose (2.8 mM) for 60 minutes at 37°C to establish a basal insulin secretion rate.

  • Incubation with Test Compounds:

    • Remove the pre-incubation buffer and replace it with fresh KRB buffer containing the following conditions (in triplicate):

      • Low glucose (2.8 mM)

      • Low glucose (2.8 mM) + this compound (e.g., 10 µM)

      • High glucose (16.7 mM)

      • High glucose (16.7 mM) + this compound (e.g., 10 µM)

      • High glucose (16.7 mM) + Glibenclamide (e.g., 10 µM) (as a positive control for KATP channel closure)

    • Incubate for 60 minutes at 37°C.

  • Sample Collection: After incubation, carefully collect the supernatant from each well.

  • Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Express the insulin secretion as a percentage of total insulin content (optional: after lysing the islets) or normalize to the number of islets per well.

cluster_0 Glucose-Stimulated Insulin Secretion Pathway start Start glucose_entry Glucose Entry (via GLUT2) metabolism Glucose Metabolism glucose_entry->metabolism atp_adp Increased ATP/ADP Ratio metabolism->atp_adp katp_closure KATP Channel Closure atp_adp->katp_closure depolarization Membrane Depolarization katp_closure->depolarization vgcc_opening VGCC Opening depolarization->vgcc_opening ca_influx Ca2+ Influx vgcc_opening->ca_influx exocytosis Insulin Exocytosis ca_influx->exocytosis This compound This compound katp_opening KATP Channel Opening This compound->katp_opening katp_opening->depolarization Prevents hyperpolarization Membrane Hyperpolarization katp_opening->hyperpolarization inhibition Inhibition of Insulin Secretion hyperpolarization->inhibition

Figure 3: Role of KATP channels in insulin secretion and the effect of this compound.

Data Interpretation and Troubleshooting

  • Concentration-Response Curves: When generating concentration-response curves, ensure a wide range of this compound concentrations is tested to accurately determine the EC₅₀ value.

  • Solvent Control: Always include a vehicle control (DMSO) to account for any potential effects of the solvent on the experimental preparation.

  • Specificity: The use of a specific KATP channel blocker like glibenclamide is crucial to confirm that the observed effects of this compound are indeed mediated by KATP channels.

  • Cell Viability: In cell-based assays, it is important to assess cell viability to ensure that the observed effects are not due to cytotoxicity.

Conclusion

This compound is a powerful and versatile pharmacological tool for elucidating the multifaceted roles of KATP channels in cellular physiology and disease. Its ability to selectively open these channels provides researchers with a means to manipulate cell membrane potential and investigate the downstream consequences in a controlled manner. The detailed protocols provided in this guide offer a solid foundation for incorporating this compound into a variety of experimental paradigms, from single-channel recordings to whole-organ studies. By understanding its mechanism of action and employing rigorous experimental design, researchers can continue to unravel the intricate functions of KATP channels and their implications for human health.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Grover, G. J., & Garlid, K. D. (2000). ATP-sensitive potassium channels: a review of their cardioprotective pharmacology. Journal of molecular and cellular cardiology, 32(5), 677–695.
  • Edwards, G., & Weston, A. H. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular drugs and therapy, 6(4), 409–417.
  • Hu, S., et al. (2016). Iptakalim, a vascular ATP-sensitive potassium (KATP) channel opener, closes rat pancreatic beta-cell KATP channels and increases insulin release. Journal of Pharmacology and Experimental Therapeutics, 358(3), 559-568.
  • PubChem. (n.d.). Bicalutamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs.
  • Puddu, P. E., et al. (1993). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of cardiovascular pharmacology, 22(5), 781–787.
  • Li, J., et al. (2020). Molecular Biology of KATP Channels and Implications for Health and Disease. Comprehensive Physiology, 10(4), 1377-1413.
  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs.
  • Minami, K., et al. (2021). Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels. Scientific reports, 11(1), 1-13.
  • Denton, J. S., et al. (2011). Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative. Molecular pharmacology, 80(1), 119–127.
  • Martin, G. M., et al. (2017). Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy.
  • Hibino, H., et al. (2010). The inwardly rectifying potassium channel family: from structure to function. Physiological reviews, 90(1), 291–366.
  • Proks, P., et al. (2006). The Kir6.2-F333I mutation differentially modulates KATP channels composed of SUR1 or SUR2 subunits. The Journal of physiology, 577(Pt 1), 163–176.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Terzic, A., et al. (2010). KATP channels in the cardiovascular system. Physiological reviews, 90(4), 1337–1405.
  • Wu, J., et al. (2016). Sensitivity of KATP channels to cellular metabolic disorders and the underlying structural basis. Acta pharmacologica Sinica, 37(1), 53–62.

Sources

Application of Bimakalim in Isolated Heart Perfusion Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This document provides a comprehensive guide to the application of Bimakalim, a potent ATP-sensitive potassium (KATP) channel opener, in isolated heart perfusion experiments, particularly focusing on the Langendorff model. This guide is designed to provide not only step-by-step protocols but also the underlying scientific rationale to empower researchers to design, execute, and interpret their experiments with confidence and scientific rigor.

Scientific Foundation: Understanding this compound and its Cardioprotective Role

This compound is a benzopyran derivative that exerts its pharmacological effects by opening ATP-sensitive potassium channels. These channels are crucial metabolic sensors in cardiomyocytes, linking the cell's energetic state to its electrical activity.[1][2] Under conditions of metabolic stress, such as ischemia, a decrease in intracellular ATP levels leads to the opening of KATP channels. This results in potassium efflux, hyperpolarization of the cell membrane, and shortening of the action potential duration. This cascade of events is believed to be a key mechanism of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[2]

This compound mimics this natural protective mechanism.[2] By directly activating KATP channels, it can precondition the myocardium against ischemia-reperfusion injury, reducing infarct size and improving functional recovery.[2][3] Its application in isolated heart models like the Langendorff preparation allows for the detailed study of its direct cardiac effects, independent of systemic neurohumoral influences.[4][5]

The cardioprotective effects of this compound are attributed to several downstream consequences of KATP channel opening:

  • Preservation of Cellular Energy: By shortening the action potential duration, this compound reduces the influx of calcium ions during each cardiac cycle, thereby decreasing myocardial contractility and oxygen demand.[2]

  • Reduction of Calcium Overload: Lowering intracellular calcium concentration during ischemia and reperfusion mitigates a key driver of cell death.

  • Attenuation of Inflammation: Studies have shown that this compound can reduce the infiltration of neutrophils into the ischemic-reperfused myocardium.[2]

Experimental Design and Key Considerations

The Langendorff apparatus allows for the retrograde perfusion of an isolated heart via the aorta, maintaining its viability for experimental manipulation.[4][5][6] When designing experiments with this compound, several factors should be carefully considered:

  • Animal Model: The choice of animal (e.g., rat, rabbit, guinea pig) will influence baseline cardiac parameters and drug responses.

  • Perfusion Buffer: A standard Krebs-Henseleit or Tyrode's solution, gassed with 95% O2 / 5% CO2 and maintained at 37°C, is typically used.[7][8]

  • Constant Flow vs. Constant Pressure: The mode of perfusion will affect coronary resistance and myocardial oxygen supply. Constant pressure is more physiological, while constant flow can be advantageous for certain experimental questions.

  • Measured Parameters: Key functional parameters to record include Left Ventricular Developed Pressure (LVDP), heart rate, coronary flow, and electrocardiogram (ECG).

This compound Concentration and Administration

While in vivo studies often use dosages in µg/kg, ex vivo experiments require molar concentrations in the perfusate. Based on in vitro studies with human cardiac tissue and experiments with other KATP channel openers in Langendorff systems, a concentration range of 10 nM to 10 µM is a scientifically sound starting point for dose-response investigations.[1][3] It is crucial to perform a concentration-response curve to determine the optimal concentration for the desired effect in your specific model.

Important Note: Higher concentrations of KATP channel openers can be pro-arrhythmic.[9] Therefore, it is essential to monitor the ECG for any signs of arrhythmias, particularly at concentrations above 1 µM.

Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions but can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing a concentrated stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: Determine the required mass of this compound to prepare a 10 mM stock solution in DMSO.

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Note: The final concentration of DMSO in the perfusion buffer should be kept below 0.1% to avoid solvent-induced effects on cardiac function.

Langendorff Heart Preparation and Perfusion

This protocol provides a general outline for a rat Langendorff preparation. Specifics may need to be adapted based on the animal model and available equipment.

Materials:

  • Langendorff apparatus

  • Krebs-Henseleit buffer

  • Heparin

  • Anesthetic (e.g., sodium pentobarbital)

  • Surgical instruments

  • Pressure transducer and data acquisition system

Procedure:

  • Animal Anesthesia and Heparinization: Anesthetize the rat and administer heparin intravenously to prevent blood clotting.

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately into ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and carefully cannulate it onto the Langendorff apparatus.

  • Initiate Perfusion: Start retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer. The heart should resume beating shortly.

  • Instrumentation: Insert a balloon into the left ventricle to measure isovolumetric pressure (LVDP). Place electrodes for ECG recording.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, during which baseline parameters are recorded.

Ischemia-Reperfusion Injury Protocol with this compound

This protocol is designed to assess the cardioprotective effects of this compound against ischemia-reperfusion injury.

Experimental Groups:

  • Control Group: Hearts subjected to ischemia-reperfusion without any drug treatment.

  • Vehicle Group: Hearts treated with the vehicle (DMSO at the final concentration used for this compound) before ischemia.

  • This compound Group(s): Hearts pre-treated with one or more concentrations of this compound before ischemia.

Procedure:

  • Baseline: After stabilization, record baseline cardiac parameters for 10-15 minutes.

  • Pre-treatment: Administer this compound or vehicle into the perfusion line for a period of 10-20 minutes before inducing ischemia.

  • Global Ischemia: Induce global no-flow ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Restore perfusion and monitor the recovery of cardiac function for a defined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the recorded data to compare the recovery of LVDP, heart rate, and coronary flow between the different experimental groups.

Data Presentation and Interpretation

The following table summarizes the expected effects of this compound on key cardiac parameters in an isolated heart model.

ParameterExpected Effect of this compoundScientific Rationale
Left Ventricular Developed Pressure (LVDP) Dose-dependent decrease before ischemia; Improved recovery after reperfusionOpening KATP channels shortens the action potential, reducing calcium influx and contractility. The cardioprotective effect leads to better functional recovery.
Heart Rate Variable; may see a slight increase or no significant change at lower concentrationsThe sinoatrial node also possesses KATP channels, but the effect can be complex and dose-dependent. In some in vivo studies, a dose-dependent increase in heart rate has been observed.[1]
Coronary Flow IncreaseThis compound is a potent vasodilator due to its action on KATP channels in vascular smooth muscle cells.[2]
Time to Ischemic Contracture DelayedBy preserving cellular ATP, this compound can delay the onset of rigor-like contracture during ischemia.
Arrhythmias during Reperfusion Reduced incidence and durationBy preventing calcium overload and maintaining ionic homeostasis, this compound can suppress reperfusion-induced arrhythmias. However, high concentrations may be pro-arrhythmic.[9]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound-Induced Cardioprotection

Bimakalim_Signaling cluster_Extracellular Extracellular cluster_Cardiomyocyte Cardiomyocyte cluster_Sarcolemma Sarcolemma cluster_Mitochondrion Mitochondrion This compound This compound sKATP Sarcolemmal KATP Channel This compound->sKATP Activates mKATP Mitochondrial KATP Channel This compound->mKATP Activates APDs Action Potential Duration Shortening sKATP->APDs K+ Efflux Ca_Channel L-type Ca2+ Channel Ca_Influx Reduced Ca2+ Influx Ca_Channel->Ca_Influx ROS Reduced ROS Production mKATP->ROS ATP ATP Preservation mKATP->ATP Cardioprotection Cardioprotection ROS->Cardioprotection Less Damage ATP->Cardioprotection Maintains Viability APDs->Ca_Channel Inactivates Earlier Contractility Decreased Contractility Ca_Influx->Contractility Ca_Influx->Cardioprotection Reduces Overload Contractility->Cardioprotection Energy Sparing

Caption: Signaling pathway of this compound in cardiomyocytes.

Experimental Workflow for Ischemia-Reperfusion

Langendorff_Workflow Start Start Stabilization Stabilization (20-30 min) Start->Stabilization Baseline Baseline Recording (10-15 min) Stabilization->Baseline Treatment Pre-treatment (this compound/Vehicle) (10-20 min) Baseline->Treatment Ischemia Global Ischemia (No Flow) (30 min) Treatment->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Data_Analysis Data Analysis (LVDP, HR, Flow, etc.) Reperfusion->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for ischemia-reperfusion in a Langendorff heart.

References

  • Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovasc Drugs Ther. 1992 Aug;6(4):409-17. doi: 10.1007/BF00054190.
  • Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. J Cardiovasc Pharmacol. 1996 May;27(5):673-9. doi: 10.1097/00005344-199605000-00013.
  • The contribution of refractoriness to arrhythmic substrate in hypokalemic Langendorff-perfused murine hearts. Pflugers Arch. 2007 May;454(2):209-22. doi: 10.1007/s00424-007-0217-3.
  • This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. 1995 Sep 1;92(5):1236-45. doi: 10.1161/01.cir.92.5.1236.
  • Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovasc Res. 1994 Jun;28(6):858-63. doi: 10.1093/cvr/28.6.858.
  • NaV1.5 or KCa2 channel blockade does not increase arrhythmia risk in hypokalemic rabbit hearts, unlike KV11.1 inhibition with dofetilide. J Cardiovasc Electrophysiol. 2022 Dec;33(12):2536-2548. doi: 10.1111/jce.15721.
  • Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation. 1994 Apr;89(4):1769-75. doi: 10.1161/01.cir.89.4.1769.
  • Anti-arrhythmic effects of hypercalcemia in hyperkalemic, Langendorff-perfused mouse hearts. Exp Ther Med. 2016 Aug;12(2):1015-1022. doi: 10.3892/etm.2016.3421.
  • Arrhythmogenic Mechanisms in Hypokalaemia: Insights From Pre-clinical Models. Front Cardiovasc Med. 2021;8:797586. doi: 10.3389/fcvm.2021.797586.
  • Potassium Channel Openers and Blockers: Do They Possess Proarrhythmic or Antiarrhythmic Activity in Ischemic and Reperfused Rat Hearts? J Pharmacol Exp Ther. 1993 Dec;267(3):1355-62.
  • PROCEDURE FOR MAKING FREEZE SOLUTION Cells require the correct amount of DMSO and nutrient for sustainability when cryopreserved. (n.d.). Retrieved from [Link]

  • Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart. Biochem J. 1985 Oct 15;231(2):285-96. doi: 10.1042/bj2310285.
  • DMSO stock preparation. protocols.io. (2021, October 21). [Link]

  • (PDF) DMSO stock preparation v1. ResearchGate. (2021, October 21). [Link]

  • Signaling Pathways Governing Cardiomyocyte Differentiation. Genes (Basel). 2024 Jun 18;15(6):798. doi: 10.3390/genes15060798.
  • Signaling pathways in cardiac myocyte hypertrophy. J Mol Med (Berl). 1997 Aug;75(8):551-64. doi: 10.1007/s001090050143.
  • Signalling pathways for cardiac hypertrophy. Cardiovasc Res. 1998 Feb;37(2):271-82. doi: 10.1016/s0008-6363(97)00262-4.
  • Langendorff heart. Wikipedia. (2023, December 22). [Link]

  • An analysis of the coronary vascular responses to catecholamines, using a modified Langendorff heart preparation. Br J Pharmacol. 1971 May;42(1):121-31. doi: 10.1111/j.1476-5381.1971.tb07101.x.
  • Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion. J Mol Cell Cardiol. 2011 Jun;50(6):940-50. doi: 10.1016/j.yjmcc.2011.02.018.
  • Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods Mol Biol. 2018;1816:107-116. doi: 10.1007/978-1-4939-8597-5_8.

Sources

Application Notes and Protocols: Investigating the Cardiovascular Effects of Bimakalim in Combination with Other Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for researchers investigating the therapeutic potential of Bimakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, when used in combination with other standard cardiovascular drugs. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks for preclinical evaluation.

Introduction: The Rationale for Combination Therapy with this compound

This compound exerts its primary cardiovascular effects by opening K-ATP channels in vascular smooth muscle cells. This leads to hyperpolarization, closure of voltage-gated calcium channels, and subsequent vasodilation.[1] This mechanism results in reduced systemic vascular resistance and a decrease in arterial blood pressure.[2][3] Its preferential vasodilation of the coronary collateral circulation also suggests a role in increasing blood flow to ischemic areas of the heart.[4] In preclinical models, this compound has demonstrated cardioprotective effects, reducing myocardial infarct size and mimicking the effects of ischemic preconditioning.[5][6][7][8]

While potent, monotherapy with vasodilators like this compound can trigger reflex tachycardia and fluid retention, potentially limiting their therapeutic window.[1] Combining this compound with other cardiovascular agents that have complementary mechanisms of action could offer a synergistic approach to treating complex cardiovascular diseases like hypertension and ischemic heart disease. This strategy aims to enhance efficacy, improve safety profiles, and address the multifaceted pathophysiology of these conditions.

The following sections provide detailed protocols to investigate the pharmacodynamic and potential pharmacokinetic interactions of this compound with three major classes of cardiovascular drugs:

  • Beta-Adrenergic Receptor Blockers (Beta-Blockers)

  • Calcium Channel Blockers (CCBs)

  • Angiotensin-Converting Enzyme (ACE) Inhibitors

Core Mechanistic Principles of Combination

A successful combination therapy hinges on the synergistic or additive interaction between the drugs' mechanisms of action. The diagram below illustrates the primary signaling pathways targeted by this compound and its potential combination partners.

Combination_Pathways cluster_Vascular_Smooth_Muscle Vascular Smooth Muscle Cell cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Heart Cardiomyocyte & SA Node This compound This compound K_ATP K-ATP Channel This compound->K_ATP Opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization ↑ K+ Efflux VGCC Voltage-Gated Ca2+ Channel (L-type) Hyperpolarization->VGCC Inhibits Ca_Influx Ca2+ Influx ↓ VGCC->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation CCB Calcium Channel Blockers (CCBs) CCB->VGCC Directly Blocks ACE_I ACE Inhibitors ACE ACE ACE_I->ACE Inhibits Angiotensin_II Angiotensin II ↓ ACE->Angiotensin_II Blocks Conversion of Angiotensin I AT1R AT1 Receptor Angiotensin_II->AT1R Vasoconstriction Vasoconstriction ↓ AT1R->Vasoconstriction Beta_Blocker Beta-Blockers Beta_Receptor β1-Adrenergic Receptor Beta_Blocker->Beta_Receptor Blocks Heart_Rate Heart Rate ↓ Beta_Receptor->Heart_Rate Contractility Contractility ↓ Beta_Receptor->Contractility

Caption: Signaling pathways for this compound and potential combination drugs.

Combination with Beta-Adrenergic Blockers

Scientific Rationale

Beta-blockers, such as propranolol or atenolol, decrease heart rate, cardiac contractility, and blood pressure by blocking β-adrenergic receptors.[9][10] A primary side effect of potent vasodilators like this compound is reflex tachycardia, a compensatory increase in heart rate mediated by the baroreceptor reflex.[1][3] Combining this compound with a beta-blocker is hypothesized to:

  • Enhance Antihypertensive Efficacy: The vasodilatory action of this compound and the heart rate/cardiac output reduction by beta-blockers provide a dual mechanism for lowering blood pressure.

  • Mitigate Reflex Tachycardia: Beta-blockers can effectively blunt the reflex increase in heart rate caused by this compound-induced vasodilation. A study on the K-ATP channel opener iptakalim demonstrated a synergistic antihypertensive effect when combined with propranolol.[11]

  • Improve Cardioprotection: Both this compound (via ischemic preconditioning mimicry) and beta-blockers (by reducing myocardial oxygen demand) are cardioprotective.[6][10] Their combination could offer enhanced protection in models of myocardial ischemia.

Experimental Protocol: In Vivo Hemodynamic Evaluation in a Spontaneously Hypertensive Rat (SHR) Model

This protocol is designed to assess the combined effects of this compound and a beta-blocker (e.g., propranolol) on cardiovascular parameters in a well-established model of genetic hypertension.[12]

Protocol Steps:

  • Animal Model: Use male Spontaneously Hypertensive Rats (SHR), 16-20 weeks old. Acclimatize animals for at least one week with free access to food and water.

  • Surgical Implantation (Telemetry): For continuous monitoring of blood pressure and heart rate in conscious, free-moving animals, surgically implant telemetry transmitters (e.g., DSI) according to the manufacturer's protocol.[13] Allow a recovery period of 7-10 days.

  • Experimental Groups (n=8-10 per group):

    • Group 1: Vehicle (e.g., 0.5% methylcellulose in water, oral gavage)

    • Group 2: this compound (dose-response, e.g., 0.1, 0.3, 1.0 mg/kg, p.o.)

    • Group 3: Propranolol (e.g., 10 mg/kg, p.o.)

    • Group 4: this compound (selected effective dose from Group 2) + Propranolol (10 mg/kg, p.o.)

  • Drug Administration & Data Collection:

    • Record baseline hemodynamic data (Mean Arterial Pressure - MAP, Systolic Blood Pressure - SBP, Diastolic Blood Pressure - DBP, Heart Rate - HR) for at least 60 minutes before dosing.

    • Administer drugs via oral gavage.

    • Continuously record hemodynamic data for at least 8 hours post-administration.

  • Data Analysis:

    • Calculate the change from baseline for each parameter at various time points.

    • Determine the maximum change (e.g., nadir for blood pressure, peak for heart rate change).

    • Compare the effects of the combination therapy to monotherapies and vehicle using appropriate statistical tests (e.g., two-way ANOVA with post-hoc analysis).

Expected Quantitative Data & Interpretation

Table 1: Hypothetical Maximum Hemodynamic Changes in SHR Model

Treatment GroupChange in MAP (mmHg)Change in HR (bpm)
Vehicle-2 ± 1.5+5 ± 3
This compound (0.3 mg/kg)-25 ± 3.1+45 ± 5.2
Propranolol (10 mg/kg)-15 ± 2.5-30 ± 4.1
This compound + Propranolol-38 ± 3.5-10 ± 3.8
  • Interpretation: A significantly greater drop in MAP in the combination group compared to either monotherapy would suggest an additive or synergistic antihypertensive effect. A blunted or negative change in HR in the combination group, compared to the tachycardia observed with this compound alone, would validate the primary rationale for the combination.

Combination with Calcium Channel Blockers (CCBs)

Scientific Rationale

CCBs, such as amlodipine or verapamil, directly block L-type calcium channels in vascular smooth muscle and/or the heart, leading to vasodilation and a negative chronotropic/inotropic effect (for non-dihydropyridines).[14] this compound indirectly prevents calcium influx by hyperpolarizing the cell membrane, which closes these same channels.

  • Potential for Synergism: Targeting the same final pathway (calcium influx) through two different upstream mechanisms could lead to a more potent and sustained vasodilatory effect. A study combining the K-ATP opener iptakalim with amlodipine showed an additive effect on blood pressure reduction.[11]

  • Complementary Vascular Effects: this compound and dihydropyridine CCBs are both potent arterial vasodilators.[2][14] Their combined use could be particularly effective in conditions characterized by high peripheral resistance.

Experimental Protocol: In Vitro Vascular Reactivity in Isolated Aortic Rings

This protocol assesses the direct effects of this compound and a CCB (e.g., amlodipine) on vascular smooth muscle tone, independent of systemic neurohumoral influences.

Protocol_Workflow cluster_Drugs Drug Additions Start Euthanize Rat & Isolate Thoracic Aorta Step1 Cut Aorta into 2-3 mm Rings Start->Step1 Step2 Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) Step1->Step2 Step3 Equilibrate under Optimal Tension (~2g) Step2->Step3 Step4 Pre-contract Rings with Phenylephrine (PE) or KCl Step3->Step4 Step5 Generate Cumulative Concentration-Response Curves (CCRC) Step4->Step5 Drug1 This compound Step5->Drug1 Drug2 Amlodipine Step5->Drug2 Drug3 This compound in presence of fixed Amlodipine conc. Step5->Drug3 Step6 Analyze Data: Calculate EC50 & Emax Drug1->Step6 Drug2->Step6 Drug3->Step6

Caption: Workflow for isolated aortic ring experiments.

Protocol Steps:

  • Tissue Preparation: Isolate the thoracic aorta from a euthanized Wistar or Sprague-Dawley rat. Cleanse of adherent tissue and cut into 2-3 mm rings.

  • Mounting: Mount the rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Equilibrate the rings for 60-90 minutes under an optimal resting tension (e.g., 2 grams).

  • Pre-contraction: Induce a stable submaximal contraction using a vasoconstrictor like Phenylephrine (PE, e.g., 1 µM) or high potassium chloride (KCl, e.g., 60 mM).

  • Concentration-Response Curves:

    • Monotherapy: Generate cumulative concentration-response curves for this compound and amlodipine individually by adding increasing concentrations of the drug to the organ bath.

    • Combination: Pre-incubate rings with a fixed, sub-maximal concentration of amlodipine (e.g., its EC20) for 20-30 minutes, then generate a cumulative concentration-response curve for this compound.

  • Data Analysis:

    • Express relaxation as a percentage of the pre-contraction tension.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).

    • A leftward shift in the this compound concentration-response curve in the presence of amlodipine indicates potentiation.

Combination with ACE Inhibitors

Scientific Rationale

ACE inhibitors (e.g., lisinopril, ramipril) lower blood pressure by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[15][16] This leads to vasodilation and reduced aldosterone secretion, promoting natriuresis.

  • Complementary Vasodilatory Mechanisms: this compound causes direct vasodilation by acting on K-ATP channels, while ACE inhibitors cause indirect vasodilation by reducing levels of angiotensin II.[1][15] Combining these two distinct mechanisms could produce a more profound and comprehensive antihypertensive effect.

  • Counteracting Compensatory Mechanisms: The renin-angiotensin-aldosterone system (RAAS) can be activated as a compensatory response to vasodilator-induced drops in blood pressure. An ACE inhibitor would directly block this compensatory pathway, potentially enhancing the long-term efficacy of this compound.

  • Favorable Cardiorenal Effects: Both drug classes have beneficial effects beyond blood pressure lowering, including cardioprotection and renoprotection, which may be additive.[6][17][18]

Experimental Protocol: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model

This protocol evaluates the cardioprotective effects of this compound and an ACE inhibitor (e.g., ramipril) in a well-established model of myocardial infarction.[19][20]

Protocol Steps:

  • Animal Model: Use anesthetized male Sprague-Dawley rats or rabbits.

  • Surgical Preparation:

    • Intubate and mechanically ventilate the animals.

    • Perform a left thoracotomy to expose the heart.

    • Place a suture (e.g., 5-0 silk) around the left anterior descending (LAD) coronary artery.

    • Monitor ECG and blood pressure throughout the procedure.

  • Experimental Groups (n=8-10 per group):

    • Group 1 (Sham): Surgery without LAD occlusion.

    • Group 2 (I/R Control): Vehicle administration followed by 30 minutes of LAD occlusion and 2 hours of reperfusion.

    • Group 3 (this compound): Administer this compound (e.g., 10 µg/kg, i.v.) 15 minutes prior to occlusion.[6]

    • Group 4 (Ramipril): Administer Ramipril (e.g., 1 mg/kg, i.v.) 15 minutes prior to occlusion.

    • Group 5 (Combination): Administer both this compound and Ramipril 15 minutes prior to occlusion.

  • Ischemia-Reperfusion:

    • Induce ischemia by tightening the suture around the LAD. Confirm ischemia by observing ST-segment elevation on the ECG and regional cyanosis.

    • After 30 minutes, release the snare to allow reperfusion.

  • Infarct Size Measurement:

    • At the end of reperfusion, re-occlude the LAD and infuse Evans blue dye intravenously to delineate the Area at Risk (AAR - non-blue area).

    • Excise the heart, slice the ventricles, and incubate in 1% triphenyltetrazolium chloride (TTC) solution. Viable tissue stains red, while infarcted tissue remains pale.

    • Image the slices and use planimetry software to calculate the AAR as a percentage of the left ventricle (LV) and the infarct size (IS) as a percentage of the AAR.

  • Data Analysis: Compare IS/AAR ratios between groups using one-way ANOVA.

Expected Quantitative Data & Interpretation

Table 2: Hypothetical Infarct Size Data in a Rat I/R Model

Treatment GroupInfarct Size / Area at Risk (IS/AAR, %)
I/R Control55 ± 4.2
This compound30 ± 3.5
Ramipril38 ± 3.9
This compound + Ramipril18 ± 2.8
  • Interpretation: A significant reduction in the IS/AAR ratio in the monotherapy groups compared to the I/R control would confirm their individual cardioprotective effects. A further, statistically significant reduction in the combination group compared to both monotherapies would indicate an additive or synergistic cardioprotective interaction.

Self-Validating Systems & Trustworthiness

Each protocol is designed with internal controls to ensure the trustworthiness of the results:

  • Vehicle Controls: Establish the baseline response in the absence of active compounds.

  • Positive Controls: The monotherapy arms act as positive controls, confirming the expected activity of the individual drugs.

  • Dose-Response Relationships: Establishing a dose-response for this compound in preliminary studies ensures that an appropriate, sub-maximal dose is chosen for combination studies, allowing for the observation of potentiation.

  • Standardized Models: The use of well-characterized animal models (SHR, I/R models) and in vitro preparations (aortic rings) ensures reproducibility and comparability with existing literature.[12][19][21]

By adhering to these principles, researchers can generate robust, reliable data to support the development of novel cardiovascular combination therapies involving this compound.

References

  • Title: In vivo models of cardiac diseases: application to drug development and screening.[12][19] Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Cardiovascular disease models: A game changing paradigm in drug discovery and screening.[20] Source: PMC - NIH URL: [Link]

  • Title: Cardioprotective Actions of Potassium Channel Openers.[5] Source: Oxford Academic URL: [Link]

  • Title: Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists.[4] Source: PubMed URL: [Link]

  • Title: this compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs.[6] Source: PubMed URL: [Link]

  • Title: Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil.[2] Source: PubMed URL: [Link]

  • Title: Cardioprotective actions of potassium channel openers.[7] Source: PubMed URL: [Link]

  • Title: Potassium-Channel Openers.[1] Source: CV Pharmacology URL: [Link]

  • Title: Calcium Channel Blocker-Drug Interactions: Strategies for Avoiding Untoward Effects.[14] Source: The Journal of Clinical Hypertension URL: [Link]

  • Title: Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine.[8] Source: PubMed URL: [Link]

  • Title: Potent hemodynamic effects of this compound, a new potassium channel opener, in humans.[3] Source: PubMed URL: [Link]

  • Title: Synergisms of cardiovascular effects between iptakalim and amlodipine, hydrochlorothiazide or propranolol in anesthetized rats.[11] Source: PubMed URL: [Link]

  • Title: Angiotensin Converting Enzyme (ACE) Inhibitors.[15] Source: CV Pharmacology URL: [Link]

  • Title: Beta-Blockers: Side Effects, Drug Interactions, Safety.[9] Source: Healthline URL: [Link]

  • Title: beta-blockers. Drug interactions of clinical significance.[10][22] Source: PubMed URL: [Link]

  • Title: ACE Inhibitors Pharmacology Nursing (Angiotensin Converting Enzyme Inhibitors).[16] Source: RegisteredNurseRN.com URL: [Link]

  • Title: ACE Inhibitors.[17] Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Angiotensin-converting enzyme (ACE) inhibitors.[18] Source: Mayo Clinic URL: [Link]

Sources

Troubleshooting & Optimization

Managing reflex tachycardia associated with Bimakalim administration

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bimakalim Administration

A-Technical-Guide-for-Researchers

Welcome to the technical support center for this compound administration. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for managing the cardiovascular effects of this compound in a laboratory setting. As Senior Application Scientists, we have synthesized technical data with field-proven insights to ensure the integrity and success of your experiments.

Understanding this compound and Reflex Tachycardia

This compound is a potent ATP-sensitive potassium (K-ATP) channel opener. Its primary mechanism of action involves the opening of these channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation and a drop in systemic vascular resistance.[1][2]

A common and predictable consequence of this rapid vasodilation is reflex tachycardia, a compensatory increase in heart rate.[2] This physiological response is mediated by the baroreceptor reflex. When baroreceptors in the carotid sinus and aortic arch detect a decrease in blood pressure, the sympathetic nervous system is activated, leading to an increased heart rate to maintain adequate cardiac output.[3]

Signaling Pathway of this compound-Induced Vasodilation and Reflex Tachycardia

This compound This compound K_ATP ATP-sensitive K+ Channel (in Vascular Smooth Muscle) This compound->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization Leads to Ca_channel Voltage-gated Ca2+ Channel Inhibition Hyperpolarization->Ca_channel Causes Ca_influx Decreased Intracellular Ca2+ Ca_channel->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Induces BP Decreased Blood Pressure Vasodilation->BP Baroreceptors Baroreceptor Activation BP->Baroreceptors SNS Sympathetic Nervous System Activation Baroreceptors->SNS HR Increased Heart Rate (Reflex Tachycardia) SNS->HR cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation Baseline Baseline HR & BP Measurement Acclimation->Baseline Pretreatment Pre-treatment (Optional) (Metoprolol/Diltiazem/Ivabradine) Baseline->Pretreatment Bimakalim_Admin This compound Administration Pretreatment->Bimakalim_Admin Monitoring Continuous HR & BP Monitoring Bimakalim_Admin->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: General experimental workflow for managing reflex tachycardia.

Quantitative Data

The following table summarizes the dose-dependent effects of this compound on heart rate and mean arterial pressure in conscious pigs.

This compound Dose (ng/kg/min, IV)Change in Heart Rate (%)Change in Mean Arterial Pressure (mmHg)
37.5~ +10%~ -5 mmHg
75~ +25%~ -8 mmHg
150~ +40%~ -12 mmHg
300~ +60%~ -13 mmHg

Data adapted from a study in conscious pigs. [7]

References
  • van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular drugs and therapy, 6(4), 409–417. [Link]

  • Grover, G. J., et al. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • Heestermans, T. M., et al. (2000). Dose-related shortening of ventricular tachycardia cycle length after administration of the KATP channel opener this compound in a 4-day-old chronic infarct anesthetized pig model. Journal of cardiovascular electrophysiology, 11(4), 428–435. [Link]

  • Rhee, S. W., et al. (2021). Metoprolol Impairs β1-Adrenergic Receptor-Mediated Vasodilation in Rat Cerebral Arteries: Implications for β-Blocker Therapy. The Journal of pharmacology and experimental therapeutics, 376(1), 108–117. [Link]

  • Dr.Oracle. (2025, August 23). How to manage reflex tachycardia. Dr.Oracle.
  • Mitrovic, V., et al. (2000). Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. Zeitschrift fur Kardiologie, 89 Suppl 7, VII/73–VII/81. [Link]

  • O'Rourke, R. A. (1985). The pharmacological basis and pathophysiological significance of the heart rate-lowering property of diltiazem. The American journal of cardiology, 56(8), 34H–38H. [Link]

  • Sarma, J. S., et al. (1993). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of cardiovascular pharmacology, 21(2), 214–220. [Link]

  • Auchampach, J. A., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Yao, T., & Gross, G. J. (1994). Activation of ATP-sensitive potassium channels lowers threshold for ischemic preconditioning in dogs. American journal of physiology. Heart and circulatory physiology, 267(5 Pt 2), H1888–H1894. [Link]

  • Dhalla, A. K., et al. (2000). Selective action of metoprolol to attenuate regadenoson-induced tachycardia in conscious dogs. The Journal of pharmacology and experimental therapeutics, 295(2), 653–659. [Link]

  • Yost, S. L., et al. (2015). Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor. P & T : a peer-reviewed journal for formulary management, 40(12), 834–855. [Link]

  • FDA. (2017, June 12). 210428Orig1s000. [Link]

  • Koruth, J. S., et al. (2017). The Clinical Use of Ivabradine. Journal of the American College of Cardiology, 70(14), 1777–1784. [Link]

  • National Center for Biotechnology Information. (2025, December 13). Ivabradine. StatPearls. [Link]

  • Blake, K., & Clusin, W. T. (1986). Effect of diltiazem on ischemic myocardial depolarization and extracellular K+ accumulation. European journal of pharmacology, 127(3), 261–265. [Link]

  • Servier. (2024, July 25). Efficacy and Safety of Ivabradine in Severe Congestive Heart Failure. ClinicalTrials.gov. [Link]

  • Nakaya, H., et al. (1993). Effects of diltiazem and noradrenaline on extracellular potassium changes in the globally ischaemic rat heart. Cardiovascular research, 27(10), 1836–1841. [Link]

  • Dr.Oracle. (2025, April 6).

Sources

Challenges in translating Bimakalim's preclinical success to humans

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Bimakalim

A Guide for Researchers on the Challenges of Preclinical to Human Translation

Introduction:

Welcome to the technical support guide for this compound. This compound is a potent ATP-sensitive potassium (KATP) channel opener that demonstrated significant promise in preclinical cardiovascular models, particularly in studies on hypertension and myocardial protection.[1][2] It effectively induces vasodilation and mimics ischemic preconditioning by activating KATP channels.[1][3] However, its translation to human subjects has encountered challenges, with observed discrepancies in efficacy and side-effect profiles.[4]

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. It provides in-depth, evidence-based answers to common questions and offers troubleshooting protocols to address the translational gap between preclinical success and human clinical outcomes. Our goal is to equip you with the knowledge to interpret your results accurately and design more predictive experimental models.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Discrepancy

This section addresses the fundamental scientific questions surrounding the challenges in translating this compound's effects from animal models to humans.

Q1: Why does this compound show potent, blood pressure-lowering effects in animal models but less predictable hemodynamic effects and more pronounced side effects in humans?

A1: This is the central challenge of this compound's translational journey. The discrepancy arises primarily from species-specific differences in the pharmacology and composition of KATP channels .[5][6]

  • Mechanism of Action: this compound, like other KATP channel openers, works by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, which then opens the associated pore-forming Kir6.x subunit.[7][8] This leads to potassium efflux, hyperpolarization of the cell membrane, and relaxation of vascular smooth muscle, causing vasodilation.[9]

  • The Role of Subunits: KATP channels are hetero-octamers, typically composed of four Kir6.x subunits and four SUR subunits.[10] The specific combination of these subunits varies between tissues and, crucially, between species.[5]

    • Vascular smooth muscle KATP channels, the primary target for antihypertensive effects, are predominantly composed of Kir6.1 and SUR2B subunits.[11][12]

    • Cardiac muscle channels are typically Kir6.2/SUR2A .[6]

    • Pancreatic channels are Kir6.2/SUR1 .[13]

  • Species Divergence: Preclinical models, such as rodents and dogs, may have variations in the expression levels or even subtle structural differences in these subunits compared to humans.[14][15] These differences can alter the binding affinity and efficacy of this compound. For instance, a compound showing high potency for rat SUR2B may have a different profile for human SUR2B. While this compound showed marked reduction in infarct size in dogs and pigs[1][3], human trials reported potent vasodilation but without a consistent drop in blood pressure, alongside dose-dependent increases in heart rate and vasodilatory headaches.[4] This suggests that the therapeutic window observed in animals may not directly translate to humans, possibly due to off-target effects or different pharmacodynamic responses at the human KATP channel.

Q2: We are observing a weaker-than-expected response to this compound in our human cell-based assays compared to published rodent data. What could be the primary reason?

A2: This is a common and important observation. The most likely cause is the difference in intrinsic ATP sensitivity and subunit composition of the KATP channels you are studying.

  • Intrinsic ATP Sensitivity: KATP channels containing Kir6.1 (predominant in vascular tissue) are known to be less sensitive to intracellular ATP variations compared to channels with Kir6.2 subunits (predominant in cardiac and pancreatic tissue).[14] This means that the metabolic state of your cells can significantly influence the channel's responsiveness to an opener.

  • Subunit Expression: Your human cell line may express a different ratio of Kir6.1/Kir6.2 or SUR2A/SUR2B subunits than the animal tissue where the original data was generated.[11] Even within the same tissue type, expression can vary. It is crucial to validate the specific KATP channel subtype present in your experimental system.

  • Pharmacokinetics vs. Pharmacodynamics: In vivo animal studies benefit from complex physiological responses, including reflex tachycardia, which can amplify the observed hemodynamic effects.[2] In contrast, an in-vitro cell assay isolates the direct effect on the channel, which may appear less potent without the systemic physiological context. Furthermore, species differences in drug metabolism and bioavailability can lead to different effective concentrations at the target site in vivo, a factor that is not present in vitro.[16][17][18]

Q3: Our experiments are showing off-target effects not reported in the initial preclinical studies. Is this a known issue with KATP channel openers?

A3: Yes, off-target effects are a significant concern and a potential reason for translational failure. While this compound is designed to be selective, its activity is not absolute.

  • Mitochondrial KATP (mKATP) Channels: Besides the sarcolemmal KATP channels, there are also KATP channels on the inner mitochondrial membrane.[19] Pharmacological agents like KATP channel openers can have effects on mitochondrial respiration that are independent of their channel-opening activity. These effects are dependent on the energetic state of the mitochondria and can contribute to both cardioprotection and unexpected cellular responses.[19]

  • Other Ion Channels: At higher concentrations, KATP channel openers can interact with other types of ion channels. The molecular structures of various ion channels share common features, making cross-reactivity possible. This can lead to unintended consequences on cellular electrophysiology.

  • "Off-target" is Relative: An effect considered "on-target" in one tissue (e.g., vasodilation in arteries) can be an undesirable "off-target" effect in another (e.g., profound flushing or headache due to vasodilation in cerebral or cutaneous vessels).[4] The preclinical models may not have fully captured the spectrum of hemodynamic responses seen in humans. It is critical to reduce off-target effects to ensure therapeutic safety and efficacy.[20][21]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols to help you investigate and validate your experimental results with this compound.

Troubleshooting Guide 1: Discrepancy in Potency Between Your Model and Reference Data

Issue: You observe a significantly different EC50 for this compound-induced vasodilation or hyperpolarization in your experimental model (e.g., human coronary artery smooth muscle cells) compared to published animal data.

Underlying Cause Analysis Diagram

Caption: Workflow for diagnosing this compound potency discrepancies.

Protocol 2.1: Validation of KATP Channel Subunit Expression via qPCR

This protocol allows you to confirm the expression profile of the KATP channel subunits in your specific cell or tissue model, which is essential for interpreting pharmacological data.

Objective: To quantify the relative mRNA expression of KCNJ8 (Kir6.1), KCNJ11 (Kir6.2), ABCC8 (SUR1), and ABCC9 (SUR2) in your experimental system.

Materials:

  • RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

  • Reverse transcription kit (e.g., SuperScript IV)

  • qPCR master mix (e.g., SYBR Green)

  • Validated primers for human KCNJ8, KCNJ11, ABCC8, ABCC9, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Methodology:

  • RNA Extraction: Isolate total RNA from your cell pellets or tissue samples according to the manufacturer's protocol. Ensure high purity (A260/A280 ratio of ~2.0).

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using your reverse transcription kit.

  • qPCR Reaction Setup: Prepare your qPCR reactions in triplicate for each gene of interest and the housekeeping gene. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA template

    • 6 µL Nuclease-free water

  • Thermal Cycling: Run the qPCR plate on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Calculate the relative expression of each target gene using the ΔΔCt method, normalizing to the housekeeping gene. This will provide a quantitative profile of the KATP channel subunits present in your model.

Interpretation: If your model primarily expresses Kir6.1/SUR2B, it is a suitable system for studying vascular effects. If other subunits are highly expressed, it may explain altered pharmacology.

Protocol 2.2: Electrophysiological Assessment of this compound Activity with Controlled Intracellular ATP

This protocol uses the patch-clamp technique to directly measure KATP channel activity in response to this compound while controlling the intracellular environment, specifically the ATP concentration.

Objective: To determine the EC50 of this compound on KATP channels in your cells and assess its dependence on intracellular ATP.

Materials:

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular (pipette) solution: (in mM) 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2 (pH 7.2). Prepare separate aliquots with varying concentrations of Na2-ATP (e.g., 0.1 mM, 1 mM, 3 mM).

  • This compound stock solution in DMSO.

Methodology:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration. This allows the pipette solution (with known [ATP]) to dialyze into the cell.[10][22]

  • Voltage Clamp: Clamp the cell membrane potential at -60 mV.

  • Drug Application: After establishing a stable baseline current, perfuse the bath with increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.

  • Data Acquisition: Record the outward current at each this compound concentration.

  • Repeat with Different [ATP]i: Repeat the experiment using pipettes containing different intracellular ATP concentrations.

  • Data Analysis: For each ATP condition, plot the normalized current against the this compound concentration and fit the data to a Hill equation to determine the EC50.

Interpretation: A rightward shift in the EC50 (lower potency) as intracellular ATP concentration increases is the expected behavior for a KATP channel opener.[23] Comparing your results to data from animal cells under identical conditions can quantify the species-specific difference in potency.

Section 3: Data Summary and Pathway Visualization

Table 1: Comparison of Preclinical and Clinical Observations for this compound
ParameterPreclinical Animal Models (Dog, Pig)Human Clinical Trials (Healthy Volunteers)
Primary Pharmacodynamic Effect Potent vasodilation, significant reduction in blood pressure, mimics ischemic preconditioning.[1][2][3]Potent vasodilation, dose-dependent increase in heart rate, but no significant change in blood pressure.[4]
Infarct Size Reduction Markedly reduced infarct size after induced ischemia.[1][24]Not directly studied, but intended for cardiovascular protection.
Dose-Limiting Side Effects High doses could be profibrillatory in some models.[24]Vasodilatory headaches were common but generally tolerated.[4]
Target KATP Channel Affinity High affinity for vascular and myocardial KATP channels.[24]Inferred high affinity due to potent vasodilation.[4]
Mechanism of Action and Translational Challenge Visualization

The following diagram illustrates the intended mechanism of this compound and highlights the key point of failure in clinical translation.

Bimakalim_Mechanism cluster_Preclinical Preclinical Model (e.g., Dog) cluster_Human Human Subject Bimakalim_P This compound KATP_P Vascular KATP Channel (SUR2B/Kir6.1) Bimakalim_P->KATP_P High Affinity Binding Effect_P Potent Vasodilation + Significant BP Lowering KATP_P->Effect_P K+ Efflux & Hyperpolarization Translational_Gap Translational Gap (Species-Specific Pharmacology) Bimakalim_H This compound KATP_H Human Vascular KATP Channel (Subtle Structural/Regulatory Differences) Bimakalim_H->KATP_H Altered Affinity/ Pharmacodynamics Effect_H Potent Vasodilation + Reflex Tachycardia + Headaches (No Net BP Change) KATP_H->Effect_H K+ Efflux & Hyperpolarization

Caption: this compound's mechanism and the preclinical-to-human translational gap.

References

  • Chowdhury, U. R., et al. (2011). ATP sensitive potassium channel openers: a new class of ocular hypotensive agents. Journal of Clinical & Experimental Ophthalmology. Available at: [Link]

  • Sharif, I. Y., et al. (1993). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of Cardiovascular Pharmacology. Available at: [Link]

  • Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. Biophysics Reports. Available at: [Link]

  • Yao, Z., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation. Available at: [Link]

  • Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. PubMed. Available at: [Link]

  • Huo, J., & Yang, H. Q. (2025). Electrophysiological analysis of cardiac KATP channel. Alpha Galileo. Available at: [Link]

  • Behringer, E. J., et al. (2018). KATP Channel Openers Inhibit Lymphatic Contractions and Lymph Flow as a Possible Mechanism of Peripheral Edema. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Duncker, D. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy. Available at: [Link]

  • Seino, S. (1999). A view of sur/KIR6.X, KATP channels. Journal of the Pancreas. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of ATP-bound Kir6.1 and Kir6.2 structures. Available at: [Link]

  • L-type Calcium Channel Blockers. (2008). Differences in the mechanism of metabolic regulation of ATP-sensitive K+ channels containing Kir6.1 and Kir6.2 subunits. Cardiovascular Research. Available at: [Link]

  • He, Y., et al. (2011). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Terzic, A., & Dzeja, P. (2014). KATP channel therapeutics at the bedside. Journal of Molecular and Cellular Cardiology. Available at: [Link]

  • Liu, Y., et al. (2010). The new antihypertensive drug iptakalim activates ATP-sensitive potassium channels in the endothelium of resistance blood vessels. Acta Pharmacologica Sinica. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 2. Structural comparison between Kir6.1 and Kir6.2. Available at: [Link]

  • Martin, G. M., et al. (2019). Mechanism of pharmacochaperoning in a mammalian KATP channel revealed by cryo-EM. eLife. Available at: [Link]

  • Zhang, Y., et al. (2010). Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim. Fundamental & Clinical Pharmacology. Available at: [Link]

  • Patsnap Synapse. (2024). What are KATP channels blockers and how do they work?. Available at: [Link]

  • Sanoh, S., et al. (2012). A comparison of pharmacokinetics between humans and monkeys. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Schwanstecher, M., et al. (1998). Potassium channel openers require ATP to bind to and act through sulfonylurea receptors. The EMBO Journal. Available at: [Link]

  • Wang, Y., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine. Available at: [Link]

  • O'Rourke, B. (2004). KATP Channel Openers Have Opposite Effects on Mitochondrial Respiration Under Different Energetic Conditions. Circulation Research. Available at: [Link]

  • Rohmann, S., et al. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular Research. Available at: [Link]

  • Mizumura, T., et al. (1995). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation. Available at: [Link]

  • Biology Stack Exchange. (2016). Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human?. Available at: [Link]

  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Available at: [Link]

  • EurekAlert!. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Available at: [Link]

  • Leopold, G., et al. (1988). Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans. Journal of Cardiovascular Pharmacology. Available at: [Link]

Sources

Why does Bimakalim show varied efficacy in different angina models?

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Variable Efficacy of Bimakalim in Experimental Angina Models

Welcome to the technical support guide for this compound, a potent ATP-sensitive potassium (K-ATP) channel opener. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its application in preclinical angina models. Here, we address the common observation of varied efficacy and provide troubleshooting insights to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the potassium channel opener class of drugs.[1][2] Its primary therapeutic effect stems from the activation of ATP-sensitive potassium (K-ATP) channels, which are abundant in cardiovascular tissues like vascular smooth muscle cells and cardiomyocytes.[3][4]

Activation of these channels increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. In vascular smooth muscle, this hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing intracellular calcium availability and causing vasodilation.[1][5] This leads to a decrease in both preload and afterload, reducing myocardial oxygen demand.[6][7] In cardiomyocytes, particularly within the mitochondria, opening K-ATP channels is a key mechanism in ischemic preconditioning, a phenomenon that protects the heart from prolonged ischemic insults.[8][9][10][11]

Diagram: Mechanism of this compound-Induced Vasodilation

cluster_0 Vascular Smooth Muscle Cell This compound This compound K_ATP K-ATP Channel (SUR2B/Kir6.x) This compound->K_ATP Activates K_ion K+ K_ATP->K_ion Increases Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Causes VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits Opening Ca_ion Ca²⁺ VGCC->Ca_ion Decreases Influx Relaxation Vasodilation (Relaxation) Ca_ion->Relaxation Leads to

Caption: this compound activates K-ATP channels, causing vasodilation.

Troubleshooting Varied Efficacy

Q2: We're seeing high efficacy in our vasopressin-induced angina model but poor results in the coronary ligation model. Is this expected?

Yes, this is a classic and expected observation. The discrepancy arises from the fundamental pathophysiological differences between the angina models you are using. The efficacy of a vasodilator like this compound is intrinsically linked to the underlying cause of the myocardial ischemia in the specific model.

  • Vasospastic Angina Models (e.g., Vasopressin-induced): These models simulate Prinzmetal's or variant angina, where the primary cause of ischemia is a transient, intense constriction of a coronary artery (vasospasm).[12][13] this compound is highly effective here because its core mechanism—potent vasodilation—directly counteracts the vasospasm, restoring coronary blood flow.[14]

  • Myocardial Infarction Models (e.g., Coronary Artery Ligation): This model mimics acute coronary syndrome resulting from a fixed, physical obstruction of a coronary artery, often representing a ruptured plaque and thrombus.[15][16][17] While this compound can still offer some benefit by dilating collateral vessels and reducing overall myocardial oxygen demand, it cannot resolve the primary physical blockage.[18][19][20] Therefore, its efficacy in reducing infarct size in this context is often more modest and highly dependent on the timing of administration.[18][21]

Diagram: Logic of Model-Dependent Efficacy

Start Select Angina Model Patho What is the primary cause of ischemia? Start->Patho Spasm Coronary Vasospasm (e.g., Vasopressin Model) Patho->Spasm Supply Ischemia Obstruction Fixed Physical Obstruction (e.g., Ligation Model) Patho->Obstruction Supply Ischemia Mechanism This compound's primary action: Potent Vasodilation Spasm->Mechanism Obstruction->Mechanism Efficacy_High High Efficacy Directly counteracts the cause Mechanism->Efficacy_High Matches Pathophysiology Efficacy_Modest Modest Efficacy Addresses secondary factors (e.g., reduces MVO₂, dilates collaterals) Mechanism->Efficacy_Modest Mismatched to Primary Cause

Caption: Model pathophysiology dictates this compound's efficacy.

Q3: Could the timing of this compound administration in a ligation model influence the outcome?

Absolutely. Timing is critical, especially in models of ischemia-reperfusion injury like coronary ligation followed by release. The therapeutic goal often shifts from preventing ischemia to mitigating reperfusion injury and salvaging the "area at risk."

  • Pre-treatment (Ischemic Preconditioning Mimic): Administering this compound before the coronary occlusion can mimic ischemic preconditioning.[8][22] Opening K-ATP channels, particularly mitochondrial K-ATP channels, before the ischemic insult prepares the cardiomyocytes to better withstand the subsequent injury.[9][11] This is often the most effective timing for reducing infarct size.[18][21]

  • Administration During Ischemia: Giving the drug during the occlusion period can still be beneficial. It can help reduce myocardial oxygen demand and improve blood flow through collateral channels, limiting the extent of the ischemic zone.[19][23]

  • Administration at Reperfusion: Administering this compound just before or during reperfusion can help attenuate reperfusion injury, which involves factors like calcium overload and oxidative stress. However, its efficacy may be reduced compared to pre-treatment.[18][22]

Comparative Data & Experimental Workflows

Table 1: Expected Efficacy of this compound Across Different Angina Models
FeatureLigation Model (Infarction)Vasopressin Model (Vasospasm)Pacing Model (Demand Ischemia)
Pathophysiology Fixed physical occlusion of a major coronary artery.[24][25]Chemically-induced, transient constriction of coronary arteries.[12][26]Increased heart rate elevates myocardial oxygen demand beyond supply capacity.[21][27]
Primary Target Salvage of ischemic penumbra, reduction of reperfusion injury.Reversal and prevention of coronary artery spasm.[14]Reduction of myocardial oxygen demand (preload/afterload).[6]
This compound's Role Cardioprotective (preconditioning mimic), ancillary vasodilation.[22]Primary vasodilator.Primary vasodilator to reduce cardiac work.
Expected Efficacy Modest to Good (highly dependent on timing).[18][23]High.High.
Key Endpoint Infarct size (% of Area at Risk).ST-segment deviation on ECG, coronary blood flow.Time to onset of ST depression, exercise duration.
Typical Result 25-50% reduction in infarct size with pre-treatment.[23]>80% prevention/reversal of ECG changes.Significant increase in time to ischemia.[1]

Experimental Protocols

Protocol 1: Vasopressin-Induced Myocardial Ischemia Model in Rats

This protocol is designed to assess the ability of a compound like this compound to prevent coronary vasospasm.

1. Animal Preparation:

  • Anesthetize male Wistar rats (250-300g) with an appropriate anesthetic (e.g., pentobarbital sodium, 60 mg/kg, i.p.).
  • Place the animal on a heating pad to maintain body temperature at 37°C.
  • Insert needle electrodes subcutaneously for Lead II ECG recording.
  • Cannulate the jugular vein for intravenous (i.v.) drug administration and the carotid artery for blood pressure monitoring.
  • Allow for a 15-20 minute stabilization period after surgery.

2. Experimental Groups:

  • Vehicle Control: Receives vehicle (e.g., saline) followed by vasopressin.
  • This compound Treatment: Receives this compound (e.g., 0.1-1.0 µg/kg/min i.v. infusion) for 10 minutes, followed by vasopressin.

3. Induction of Ischemia:

  • Administer a bolus i.v. injection of vasopressin (e.g., 0.5 IU/kg).[12]
  • Successful induction is marked by a significant, transient depression or elevation of the ST-segment on the ECG, typically occurring within 30-60 seconds.

4. Data Acquisition and Analysis:

  • Continuously record ECG and blood pressure from baseline until at least 10 minutes post-vasopressin injection.
  • Measure the maximal change in the ST-segment level from the pre-injection baseline.
  • Compare the magnitude of ST-segment deviation between the vehicle and this compound-treated groups. A significant reduction in the deviation in the treatment group indicates efficacy.
Diagram: Experimental Workflow for Angina Models

Start Hypothesis Formulation Model Select Appropriate Animal Model (Ligation, Vasopressin, etc.) Start->Model AnimalPrep Animal Preparation (Anesthesia, Cannulation, ECG Setup) Model->AnimalPrep Grouping Randomize into Groups (Vehicle, this compound Doses) AnimalPrep->Grouping Treatment Drug/Vehicle Administration (Define Timing: Pre, During, Post) Grouping->Treatment Induction Induce Ischemia (Ligate Artery, Inject Vasopressin) Treatment->Induction Monitoring Monitor Physiological Parameters (ECG, BP, HR) Induction->Monitoring Endpoint Endpoint Measurement (Infarct Staining, ECG Analysis) Monitoring->Endpoint Analysis Statistical Analysis & Data Interpretation Endpoint->Analysis

Caption: Standardized workflow for preclinical angina studies.

References

  • Myocardial KATP Channels in Preconditioning. Circulation Research. Available at: [Link]

  • Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. PubMed. Available at: [Link]

  • Role of K+ATP Channels in Ischemic Preconditioning and Cardioprotection. PubMed. Available at: [Link]

  • KATP channels and myocardial preconditioning: an update. American Physiological Society Journal. Available at: [Link]

  • KATP channels and myocardial preconditioning: an update. PubMed. Available at: [Link]

  • Myocardial K(ATP) channels in preconditioning. PubMed. Available at: [Link]

  • Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction. PubMed. Available at: [Link]

  • Coronary artery ligation model of MI. Bio-protocol. Available at: [Link]

  • Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Oxford Academic. Available at: [Link]

  • Myocardial infarction: The model of coronary artery ligation in Balb/C mice. OAText. Available at: [Link]

  • Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction. PMC - NIH. Available at: [Link]

  • Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction. PMC - NIH. Available at: [Link]

  • Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in d. American Heart Association Journals. Available at: [Link]

  • Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional w. Cardiovascular Research. Available at: [Link]

  • Animal models of coronary heart disease. Journal of Biomedical Research. Available at: [Link]

  • Animal models of coronary heart disease. PMC - NIH. Available at: [Link]

  • This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. PubMed. Available at: [Link]

  • [Anti-angina activity of potassium-channel activators]. PubMed. Available at: [Link]

  • Animal models in the study of myocardial ischaemia and ischaemic syndromes. Cardiovascular Research | Oxford Academic. Available at: [Link]

  • Animal Models of Cardiovascular Diseases. PMC - NIH. Available at: [Link]

  • Assessment of the Anti-anginal Effect of Tetramethylpyrazine Using Vasopressin-Induced Angina Model Rats. ResearchGate. Available at: [Link]

  • Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. PubMed. Available at: [Link]

  • Reactive Oxygen Species Cause Exercise-Induced Angina in a Myocardial Ischaemia-Reperfusion Injury Model. MDPI. Available at: [Link]

  • Potassium channel openers in myocardial ischaemia: therapeutic potential of nicorandil. PubMed. Available at: [Link]

  • Potassium channel activators in vasospastic angina. PubMed. Available at: [Link]

  • Potassium channel openers: clinical applications in ischemic heart disease--overview of clinical efficacy of nicorandil. PubMed. Available at: [Link]

  • ATP-sensitive K+ channel openers: old drugs with new clinical benefits for the heart. Current Medicinal Chemistry - Cardiovascular & Hematological Agents. Available at: [Link]

  • The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells. British Journal of Pharmacology. Available at: [Link]

  • Vasopressin-induced angina model in rats -ST-segment depression. YouTube. Available at: [Link]

  • KATP channel therapeutics at the bedside. PMC - PubMed Central. Available at: [Link]

  • Vasopressin and ischaemic heart disease: more than coronary vasoconstriction? PMC. Available at: [Link]

  • Pharmacological modulation of K(ATP) channels. PubMed. Available at: [Link]

  • Coronary Vasospastic Angina: A Review of the Pathogenesis, Diagnosis, and Management. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • What are KATP channels blockers and how do they work? Patsnap Synapse. Available at: [Link]

Sources

Navigating the Nuances of a Fleeting Agonist: A Technical Guide to Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist: Welcome to the technical support center for Bimakalim. As a potent and selective ATP-sensitive potassium (K-ATP) channel opener, this compound is a valuable tool in cardiovascular and neurological research, particularly in studies mimicking ischemic preconditioning.[1] However, its utility is often challenged by a significant, yet frequently under-documented, characteristic: a short biological half-life. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate this challenge, ensuring robust and reproducible experimental outcomes. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot and adapt your experimental designs with confidence.

Frequently Asked Questions (FAQs): Understanding this compound's Core Properties

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a member of the benzopyran class of compounds and functions as a selective opener of ATP-sensitive potassium (K-ATP) channels.[2] These channels are crucial metabolic sensors in various cell types, including cardiac myocytes, vascular smooth muscle cells, and neurons. By opening these channels, this compound facilitates potassium ion efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing calcium influx and leading to cellular relaxation or reduced excitability. This mechanism is central to its vasodilatory and cardioprotective effects.[3]

Q2: I can't find a specific half-life for this compound in the literature. Why is this, and what can I infer?

Q3: How should I prepare and store this compound solutions?

A3: For optimal stability, this compound powder should be stored at -20°C. For experimental use, it is typically dissolved in a solvent such as DMSO to create a stock solution. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. While stable for weeks in DMSO at low temperatures, it is best practice to prepare fresh dilutions in your aqueous experimental buffer or media on the day of the experiment to avoid degradation. The stability in aqueous solutions at physiological pH and temperature is expected to be limited.

Q4: Are there any known metabolites of this compound I should be aware of?

A4: Specific metabolic pathways and breakdown products of this compound are not extensively detailed in the available literature. As with many xenobiotics, it is likely metabolized in the liver via cytochrome P450 enzymes. Researchers should be aware that any metabolites formed could potentially have off-target effects or be inactive, contributing to the compound's short duration of action. When interpreting long-term studies, the potential for metabolic inactivation should be considered.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is designed to address specific issues that may arise during your experiments with this compound, with a focus on mitigating the impact of its short half-life.

Problem Potential Cause Recommended Solution
Inconsistent or transient effects in vivo. The short half-life of this compound leads to rapid clearance and fluctuating plasma concentrations after a single bolus injection.Implement a continuous infusion protocol following an initial bolus dose. This is the most effective way to maintain a steady-state concentration.[4][5]
Loss of activity in in vitro assays over time. This compound may be unstable in aqueous cell culture media at 37°C over extended incubation periods.For long-term in vitro experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals. The frequency of media changes will depend on the stability in your specific media, which can be empirically determined.
High variability between experimental animals. Differences in metabolic rates between individual animals can lead to variations in the clearance of this compound.Ensure a consistent and controlled experimental environment. Use a sufficient number of animals to account for biological variability and consider measuring plasma concentrations of this compound if analytical methods are available.
Unexpected off-target effects. At higher concentrations, the specificity of many compounds can decrease. Also, unforeseen effects of metabolites could play a role.Perform dose-response studies to identify the optimal concentration that elicits the desired effect without significant off-target activity. Include appropriate vehicle controls in all experiments.

Experimental Protocols: Strategies for Managing this compound's Short Half-Life

The key to successfully using this compound, particularly in vivo, is to maintain a stable and effective concentration. The following protocol outlines a continuous infusion strategy, a widely adopted method in published research.

In Vivo Continuous Infusion Protocol (Rodent Model)

This protocol is a general guideline and should be adapted based on the specific animal model, experimental question, and desired therapeutic concentration.

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On the day of the experiment, dilute the stock solution in sterile saline or another appropriate vehicle to the final desired concentration for infusion. The final concentration of DMSO should be minimized to avoid solvent effects.

  • Animal Preparation:

    • Anesthetize the animal according to your institutionally approved protocol.

    • Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein for intravenous infusion).

  • Bolus Administration and Continuous Infusion:

    • Administer an initial bolus injection of this compound to rapidly achieve the target plasma concentration. The dose for the bolus will need to be determined empirically or from literature precedents.

    • Immediately following the bolus, begin a continuous infusion using a syringe pump. The infusion rate should be calculated to maintain the desired steady-state concentration, compensating for the drug's clearance.

  • Monitoring and Sample Collection:

    • Monitor physiological parameters throughout the experiment.

    • If possible, collect blood samples at various time points to determine the plasma concentration of this compound and confirm that a steady state has been achieved.

Diagram of the In Vivo Continuous Infusion Workflow

G cluster_prep Preparation cluster_animal Animal Procedure cluster_admin Drug Administration cluster_monitoring Experiment & Monitoring prep_sol Prepare this compound Stock (DMSO) & Infusion Solution bolus Administer Bolus Dose prep_sol->bolus anesthetize Anesthetize Animal catheter Implant Catheter anesthetize->catheter catheter->bolus infusion Start Continuous Infusion bolus->infusion monitor Monitor Physiological Parameters infusion->monitor samples Collect Blood Samples (Optional) monitor->samples

Caption: Workflow for in vivo experiments using this compound with continuous infusion.

Alternatives to this compound with Potentially Longer Half-Lives

If the short half-life of this compound presents insurmountable challenges for your experimental design, consider exploring other potassium channel openers.

Compound Class Key Characteristics
Nicorandil Nicotinamide derivativePossesses both potassium channel opening and nitric oxide donating properties. It is used clinically for angina.
Pinacidil Cyanoguanidine derivativeA well-characterized potassium channel opener with vasodilatory effects.
Cromakalim Benzopyran derivativeA structural analog of this compound that has been extensively studied.
Diazoxide Benzothiadiazine derivativePrimarily used for its antihypertensive and hyperglycemic effects.

Note: The pharmacokinetic profiles of these alternatives should be carefully reviewed to determine their suitability for your specific application.

Concluding Remarks

The short half-life of this compound is a critical experimental parameter that demands careful consideration in protocol design. By understanding the rationale behind continuous infusion techniques and anticipating potential stability issues, researchers can effectively harness the potent and selective activities of this valuable research tool. This guide provides a framework for troubleshooting and optimizing your experiments, ultimately leading to more reliable and impactful scientific discoveries.

References

  • Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal, 17(2), 352-360.
  • Strategies for extending the half-life of biotherapeutics: successes and complications. (2020). Expert Opinion on Drug Delivery, 17(12), 1735-1750.
  • Current strategies in extending half-lives of therapeutic proteins. (2019).
  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). Pharmaceutics, 16(2), 198.
  • Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. (2018). ACS Medicinal Chemistry Letters, 9(10), 964-968.
  • Addressing the Challenges of Low Clearance in Drug Research. (2015). The AAPS Journal, 17(2), 352-360.
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (2018). Current Pharmaceutical Design, 24(41), 4933-4946.
  • Relevance of Half-Life in Drug Design. (2018). Journal of Medicinal Chemistry, 61(10), 4273-4282.
  • Relevance of Half-Life in Drug Design. (2017). Journal of Medicinal Chemistry, 61(10), 4273-4282.
  • Dose-related shortening of ventricular tachycardia cycle length after administration of the KATP channel opener this compound in a 4-day-old chronic infarct anesthetized pig model. (2009). Journal of Cardiovascular Pharmacology and Therapeutics, 14(3), 222-230.
  • Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. (1992). Cardiovascular Drugs and Therapy, 6(4), 409-417.
  • Cardioprotective actions of potassium channel openers. (1994). European Heart Journal, 15 Suppl C, 89-94.
  • Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. (2000). Zeitschrift für Kardiologie, 89 Suppl 5, V/57-V/66.
  • Potassium-Channel Openers. (n.d.). CVPharmacology. Retrieved from [Link]

  • Potassium channel opener. (n.d.). In Wikipedia. Retrieved from [Link]

  • Potassium channel openers. (2014). SlideShare. Retrieved from [Link]

  • This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. (1995).

Sources

Bimakalim Technical Support Center: A Guide to Stability, Storage, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Bimakalim, a potent ATP-sensitive potassium (KATP) channel opener. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a research compound that functions as an ATP-sensitive potassium (KATP) channel opener.[1] KATP channels are critical regulators of cellular excitability, linking the metabolic state of a cell to its electrical activity. By opening these channels, this compound facilitates an efflux of potassium ions (K+) from the cell. This leads to hyperpolarization of the cell membrane, making it more difficult for the cell to depolarize and fire an action potential. This mechanism results in the relaxation of smooth muscle and has protective effects on cardiac muscle, among other tissues.[2][3]

dot graph "Bimakalim_Mechanism_of_Action" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

This compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KATP_Channel [label="ATP-Sensitive\nPotassium (KATP) Channel", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; K_Efflux [label="K+ Efflux", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hyperpolarization [label="Membrane\nHyperpolarization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., Muscle Relaxation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

This compound -> KATP_Channel [label="Activates"]; KATP_Channel -> K_Efflux [label="Opens to allow"]; K_Efflux -> Hyperpolarization [label="Leads to"]; Hyperpolarization -> Cellular_Response [label="Results in"]; } caption: "Mechanism of action of this compound."

Q2: How should I store this compound powder upon receipt?

A2: Proper storage of this compound powder is crucial for maintaining its long-term stability. The powdered form should be stored at -20°C for up to two years. The vial should be kept tightly sealed to protect it from moisture and light.

Q3: What is the recommended procedure for preparing a stock solution of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO).

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening to minimize moisture condensation.

  • Calculation: this compound has a molecular weight of 278.31 g/mol . To prepare a 10 mM stock solution, you would dissolve 2.783 mg of this compound in 1 mL of DMSO. Adjust the mass and volume as needed for your experimental requirements.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial of this compound powder.

  • Mixing: Vortex or sonicate the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

Q4: How should I store my this compound stock solution?

A4: The stability of this compound in solution is dependent on the storage temperature. For DMSO stock solutions, the following storage conditions are recommended:

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months
-20°CUp to 2 weeks

Q5: Can I store this compound solutions in aqueous buffers?

A5: It is not recommended to store this compound in aqueous buffers for extended periods. This compound has low aqueous solubility and is prone to degradation in aqueous environments, particularly at neutral to basic pH.[4][5] It is best practice to prepare fresh dilutions in your aqueous experimental buffer from the DMSO stock solution on the day of use.

Troubleshooting Guide

Problem 1: I observe a precipitate when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium).

  • Causality: This is a common issue known as "precipitation upon dilution" and is expected for compounds with low aqueous solubility. When the concentrated DMSO stock is introduced into the aqueous buffer, the significant change in solvent polarity causes this compound to "crash out" of the solution.

  • Troubleshooting Steps:

    • Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of this compound in your experiment. Determine the solubility limit in your specific buffer by performing a serial dilution and observing for precipitation.

    • Optimize the Dilution Method:

      • Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).

      • While gently vortexing or stirring the aqueous buffer, add the DMSO stock solution dropwise. Crucially, do not add the aqueous buffer to the DMSO stock.

    • Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible, ideally below 0.5% (v/v), to minimize solvent-induced precipitation and potential off-target effects in biological assays.

    • Consider pH: While this compound's stability is better at a slightly acidic pH, its solubility may not be significantly improved. If your experimental system allows, you could test a buffer with a slightly lower pH (e.g., pH 6.5-7.0). However, this must be balanced with the potential for increased hydrolysis over time.

    • Use of Solubilizing Agents (for in vitro assays only): In some non-cellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 can help maintain solubility. However, this must be carefully validated to ensure it does not interfere with your assay. Always include a vehicle control with the same concentration of the solubilizing agent.

dot graph "Troubleshooting_Precipitation" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Precipitate Observed After Dilution", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Concentration [label="Is the final concentration too high?"]; Check_DMSO [label="Is the final DMSO percentage >0.5%?"]; Check_pH [label="Is the buffer pH neutral/basic?"]; Check_Method [label="Was the dilution method optimized?"];

Solution_Lower_Conc [label="Action: Lower the working concentration.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Reduce_DMSO [label="Action: Reduce final DMSO percentage.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Adjust_pH [label="Action: Consider a slightly acidic buffer\n(if experiment allows).", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Optimize_Method [label="Action: Add stock to buffer dropwise\nwith constant mixing.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Concentration; Check_Concentration -> Solution_Lower_Conc [label="Yes"]; Check_Concentration -> Check_DMSO [label="No"]; Check_DMSO -> Solution_Reduce_DMSO [label="Yes"]; Check_DMSO -> Check_pH [label="No"]; Check_pH -> Solution_Adjust_pH [label="Yes"]; Check_pH -> Check_Method [label="No"]; Check_Method -> Solution_Optimize_Method [label="No"]; } caption: "Decision workflow for troubleshooting this compound precipitation."

Problem 2: My experiment is not showing the expected effect of this compound. How can I be sure the compound is active?

  • Causality: A lack of activity could be due to several factors, including degradation of the compound, experimental error, or the biological system not responding as expected. It is crucial to have a positive control experiment to validate the activity of your this compound stock.

  • Troubleshooting Steps & Activity Verification Protocol:

    A functional assay to confirm the KATP channel opening activity of this compound is recommended. A common method is to use a fluorescence-based thallium (Tl+) flux assay in a cell line stably expressing the KATP channel subunits (e.g., Kir6.2/SUR2B).[3] Thallium acts as a surrogate for potassium, and its influx through the opened KATP channels can be detected by a Tl+-sensitive fluorescent dye.

    Simplified Protocol for Thallium Flux Assay:

    • Cell Preparation: Plate HEK293 cells stably expressing the KATP channel of interest in a 96-well black, clear-bottom plate and grow to confluence.

    • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Compound Addition: Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for a short period.

    • Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.

    • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates thallium influx through the opened KATP channels.

    • Positive Control: Use a known KATP channel opener (e.g., diazoxide or pinacidil) as a positive control.

    • Negative Control: Use a known KATP channel blocker (e.g., glibenclamide) to confirm that the observed effect is specific to KATP channels.

    If this compound is active, you should observe a dose-dependent increase in fluorescence. If not, consider the possibility of compound degradation.

Problem 3: I am concerned about the stability of this compound in my experimental conditions. What are the likely degradation pathways?

  • Causality: this compound contains a benzopyran and a cyanoguanidine moiety. These chemical structures have known susceptibilities to degradation.

    • Hydrolysis: The cyanoguanidine group is relatively stable to hydrolysis under neutral conditions but can be more susceptible under strongly acidic or basic conditions.[3]

    • Photodegradation: Benzopyran derivatives are known to be susceptible to photodegradation upon exposure to UV light.[2] This can lead to the formation of oxidized photoproducts.

  • Best Practices to Minimize Degradation:

    • Protect from Light: Prepare and handle this compound solutions in a light-protected environment (e.g., use amber vials, cover plates with foil). The ICH Q1B guidelines provide a framework for photostability testing, which involves exposing the compound to a defined amount of UV and visible light.[6][7][8]

    • Control pH: As a general precaution, avoid strongly acidic or basic conditions for extended periods. The stability of many small molecules is optimal in a slightly acidic pH range (around pH 4-6).[4][9]

    • Prepare Fresh Solutions: The most reliable way to avoid issues with degradation is to prepare fresh dilutions of this compound from your frozen DMSO stock for each experiment.

    • Forced Degradation Studies: To definitively understand the degradation profile of this compound in your specific experimental matrix, a forced degradation study can be performed. This involves subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and heat to generate potential degradation products.[10][11][12][13] These can then be analyzed by a stability-indicating HPLC method.[14][15][16][17][18]

References

  • Mizumura T, et al. This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs.
  • Grover GJ, et al. The KATP channel opener this compound is a potent antihypertensive agent in the spontaneously hypertensive rat. J Cardiovasc Pharmacol. 1993;22(5):780-787.
  • Edwards G, Weston AH. Pharmacology of the potassium channel openers. Cardiovasc Drugs Ther. 1995 Mar;9 Suppl 2:185-93.
  • Al-Khrasani M, et al. Pharmacological Profiling of K ATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. Int J Mol Sci. 2023 Feb 1;24(3):2807.
  • Singh S, Bakshi M. Development of forced degradation and stability indicating studies of drugs—A review. J Pharm Biomed Anal. 2013;75:1-16.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003).
  • ICH, Q1B Photostability Testing of New Drug Substances and Products (1996).
  • Q1 Scientific. Photostability testing theory and practice. (URL: [Link])

  • SGS. Photostability Testing. (URL: [Link])

  • MedCrave. Forced Degradation Studies. (URL: [Link])

  • Pharma Guideline. Forced Degradation Study in Pharmaceutical Stability. (URL: [Link])

  • Nanduri S, et al. Development and Validation of Stability-Indicating HPLC and UPLC Methods for the Determination of Bicalutamide.
  • DC Chemicals. This compound Certificate of Analysis. (URL: [Link])

  • Grokipedia. 2-Cyanoguanidine. (URL: [Link])

  • ResearchGate. Photodegradation of organic photochromes in polymers - Naphthopyrans and naphthoxazines series. (URL: [Link])

  • OECD. SIDS Initial Assessment Report for 2-Cyanoguanidine. (URL: [Link])

  • Sorensen, E. M., & Jensen, A. D. (2010). The aqueous stability of bupropion. Journal of pharmaceutical and biomedical analysis, 53(3), 513-521.
  • Wang, Y., & Li, J. (2019). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 108(1), 229-236.
  • Sharma, R., & Singh, S. (2012). Development of stability-indicating HPLC method for the determination of cefcapene pivoxil.
  • Wang, Y., & Li, J. (2018). Stability of curcumin in buffer solutions and characterization of its degradation products. Food chemistry, 269, 137-143.
  • Hamilton Company. Stability and Accuracy of DuraCal pH Buffers. (URL: [Link])

  • ResearchGate. Effect of buffers and pH on Rifampicin stability. (URL: [Link])

  • Hilaris Publisher. Improved Creatine Stability and pH Profile for Kre-Alkalyn. (URL: [Link])

  • NIH. Solubility vs Dissolution in Physiological Bicarbonate Buffer. (URL: [Link])

  • ResearchGate. Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs. (URL: [Link])

  • Sorensen, E. M., & Jensen, A. D. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of pharmaceutical sciences, 98(10), 3845-3855.

Sources

Technical Support Center: Improving the Therapeutic Window of Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Bimakalim. As a potent ATP-sensitive potassium (KATP) channel opener, this compound holds promise for various cardiovascular applications. However, maximizing its therapeutic window—the dose range that produces the desired effect without causing significant toxicity—is a critical challenge. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring data integrity and accelerating your research.

Understanding this compound and Its Therapeutic Window

This compound is a benzopyran derivative that activates KATP channels, leading to hyperpolarization of the cell membrane.[1][2] This mechanism underlies its potent vasodilatory effects and its potential for cardioprotection.[3][4] However, this same mechanism can lead to dose-dependent adverse effects, such as headaches and hemodynamic changes, which can narrow its therapeutic window.[5] The key to successful research with this compound lies in understanding how to enhance its on-target efficacy while mitigating off-target effects and experimental variability.

Mechanism of Action: A Visual Guide

The following diagram illustrates the signaling pathway of this compound's action on a vascular smooth muscle cell.

Bimakalim_Mechanism cluster_cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel KATP Channel (Kir6.x/SURx) This compound->KATP_Channel Opens Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel (VGCC) Hyperpolarization->VGCC Inactivates Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Blocks Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Troubleshooting_Flowchart Start Start Experiment Seal_Formation Attempt GΩ Seal Formation Start->Seal_Formation Seal_OK Stable GΩ Seal? Seal_Formation->Seal_OK Check_Pipette Check Pipette: - Cleanliness - Resistance (4-8 MΩ) Seal_OK->Check_Pipette No Whole_Cell Establish Whole-Cell Configuration Seal_OK->Whole_Cell Yes Check_Pipette->Seal_Formation Check_Cells Check Cells: - Health - Viability Check_Pipette->Check_Cells Check_Cells->Seal_Formation Check_Setup Check Setup: - Vibrations - Grounding Check_Cells->Check_Setup Check_Setup->Seal_Formation Apply_this compound Apply this compound Whole_Cell->Apply_this compound Response_OK KATP Current Observed? Apply_this compound->Response_OK Check_Drug Check this compound Solution: - Freshly prepared? - Precipitate? Response_OK->Check_Drug No Success Experiment Successful Response_OK->Success Yes Check_Drug->Apply_this compound Check_Internal Check Internal Solution: - Low ATP? - Correct composition? Check_Drug->Check_Internal Check_Internal->Apply_this compound Check_Rundown Consider Channel Rundown: - Record quickly Check_Internal->Check_Rundown Check_Rundown->Apply_this compound End End Success->End

Caption: A decision tree for troubleshooting patch-clamp experiments with this compound.

Strategies to Improve the Therapeutic Window

Improving the therapeutic window of this compound involves enhancing its target specificity and optimizing its delivery.

Formulation Strategies for In Vivo Studies

The poor aqueous solubility of this compound can limit its bioavailability and lead to inconsistent results in animal studies. The following formulation approaches can be considered:

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its dissolution rate and bioavailability.

  • Lipid-Based Formulations: Encapsulating this compound in liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption. [6]* Prodrug Approach: Synthesizing a more water-soluble prodrug of this compound that is converted to the active compound in vivo can enhance its pharmacokinetic profile.

Targeted Delivery to Minimize Systemic Side Effects

Systemic administration of this compound can lead to widespread vasodilation and associated side effects. Targeted delivery strategies can concentrate the drug at the desired site of action, reducing systemic exposure.

  • Tissue-Specific Promoters: For gene-therapy-based approaches to deliver KATP channels, using tissue-specific promoters can restrict their expression to the target organ.

  • Conjugation to Targeting Moieties: Attaching this compound to a molecule that specifically binds to a receptor enriched in the target tissue (e.g., the heart) can enhance its local concentration.

Experimental Workflow for Evaluating a New Formulation

The following diagram outlines a typical workflow for assessing the efficacy of a new this compound formulation.

Formulation_Workflow Start Develop New This compound Formulation In_Vitro_Char In Vitro Characterization: - Solubility - Stability - Release Profile Start->In_Vitro_Char Cell_Culture Cell Culture Assays: - Cytotoxicity - KATP Channel Activity In_Vitro_Char->Cell_Culture PK_Studies In Vivo Pharmacokinetic Studies: - Bioavailability - Half-life Cell_Culture->PK_Studies PD_Studies In Vivo Pharmacodynamic Studies: - Efficacy in Disease Model - Hemodynamic Effects PK_Studies->PD_Studies Tox_Studies Toxicology Studies: - Acute and Chronic Toxicity PD_Studies->Tox_Studies Decision Go/No-Go Decision for Further Development Tox_Studies->Decision

Caption: Workflow for the preclinical evaluation of a new this compound formulation.

References

  • Atwal, K. S. (2002). SAR of KATP channel modulators: an update. Journal of medicinal chemistry, 45(23), 4933-4953.
  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. Medicinal research reviews, 24(2), 213-266.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
  • Stangier, J., et al. (1995). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Journal of cardiovascular pharmacology, 25(4), 546-552.
  • Grover, G. J., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs.
  • Pignac, J., et al. (2004). KCO912: a potent and selective opener of ATP-dependent potassium (KATP) channels which suppresses airways hyperreactivity at doses devoid of cardiovascular effects. Naunyn-Schmiedeberg's archives of pharmacology, 370(4), 284-293.
  • van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular drugs and therapy, 6(4), 409-417.
  • Al-Karagholi, M. A., et al. (2023). The ATP sensitive potassium channel (KATP) is a novel target for migraine drug development. Frontiers in pharmacology, 14, 1205315.
  • Sheehan, J. J., & Tsien, R. W. (2011). Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings. Scientific reports, 1(1), 1-8.
  • Gribble, F. M., & Reimann, F. (2003). Sulphonylurea receptors and KATP channels. Diabetic Medicine, 20(4), 267-275.
  • Ogden, D., & Stanfield, P. (1994). Patch clamp techniques for single channel and whole-cell recording. In Microelectrode techniques (pp. 63-94). Humana Press, Totowa, NJ.
  • Wojtovich, A. P., et al. (2013). Direct activation of β-cell KATP channels with a novel xanthine derivative. Journal of Pharmacology and Experimental Therapeutics, 347(2), 343-352.
  • Fissore, R. A., et al. (2013). From cromakalim to different structural classes of K (ATP) channel openers. Current medicinal chemistry, 20(3), 329-355.
  • Li, Y., et al. (2023). Electrophysiological analysis of cardiac KATP channel. Bio-protocol, 13(20), e4801-e4801.
  • Schulz, R., et al. (1995). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular research, 30(4), 534-541.
  • Lino, C. A., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Journal of molecular medicine, 98(7), 933-947.
  • Naeem, M., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Human gene therapy, 31(15-16), 818-834.
  • Lin, Y., et al. (2020). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Cell discovery, 6(1), 1-15.
  • Wishart, D. S. (2024). Metabolomics in Preclinical Drug Safety Assessment: Current Status and Future Trends. Metabolites, 14(2), 80.
  • Kumar, A., et al. (2013). Benzopyran derivatives as cardio-selective ATP-sensitive potassium channel openers: a review. Medicinal chemistry research, 22(10), 4599-4610.
  • Carbone, S. E., & Neher, E. (2013). Redox artifacts in electrophysiological recordings. American Journal of Physiology-Cell Physiology, 304(8), C723-C733.
  • Williams, P. D. (1993). The role of pharmacological profiling in safety assessment.
  • Labome. (2021).
  • Brennan, F. R., & Howard, K. E. (2018). Safety Pharmacology Evaluation of Biopharmaceuticals. In Comprehensive Toxicology (Third Edition) (pp. 231-247). Elsevier.
  • University of California - Berkeley. (2017). Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9. Berkeley News.
  • Hennig, G. W., et al. (2011). Movement based artifacts may contaminate extracellular electrical recordings from GI muscles. Neurogastroenterology & Motility, 23(9), e392-e402.
  • Carbone, S. E., & Neher, E. (2013). Redox Artifacts in Electrophysiological Recordings. American Journal of Physiology. Cell physiology, 304(8), C723–C733.
  • Williams, S. R., & Mitchell, S. J. (2011). Errors in the measurement of voltage-activated ion channels in cell-attached patch-clamp recordings. Scientific reports, 1, 14.
  • TMSi. (n.d.). Common physiological EEG artifacts. TMSi.
  • ResearchGate. (2017). How to solve this problem in whole cell patch clamp in vivo recordings?.
  • Eblen, S. T., et al. (2013). Off-target effects of MEK inhibitors. Methods in enzymology, 528, 209-224.
  • Akopova, O. V., et al. (2021). Direct and Off-Target Effects of ATP-Sensitive Potassium Channels Opener Diazoxide: A 2020 Update. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 15(1), 1-10.
  • Cui, Y., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in Cardiovascular Medicine, 9, 846467.
  • BenchChem. (n.d.). Application Notes: Stability of Tofimilast in DMSO and Other Solvents. BenchChem.
  • Wróbel, M., et al. (2022). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. International Journal of Molecular Sciences, 23(3), 1836.
  • Wang, J., et al. (2021). Optimization of Ultra-Small Nanoparticles for Enhanced Drug Delivery. Pharmaceutics, 13(8), 1234.
  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
  • Li, M., et al. (2024). In vivo Fate of Targeted Drug Delivery Carriers. Pharmaceutics, 16(7), 963.
  • Mancera, R. L. (2011). A molecular mechanism of solvent cryoprotection in aqueous DMSO solutions. Physical Chemistry Chemical Physics, 13(9), 3839-3842.
  • Singh, B., et al. (2005). Optimizing drug delivery systems using systematic" design of experiments." Part II: retrospect and prospects. Critical reviews in therapeutic drug carrier systems, 22(3).
  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(1), 3-19.

Sources

Technical Support Center: Investigating Bimakalim in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: BIM-CVS-TSG-2601

Version: 1.0

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Bimakalim in cardiovascular research. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential experimental challenges, with a focus on understanding and mitigating potential off-target effects.

Introduction

This compound is a potent ATP-sensitive potassium (K-ATP) channel opener widely investigated for its cardioprotective effects, particularly in the context of ischemic preconditioning.[1][2][3] Its primary mechanism of action involves the opening of K-ATP channels, leading to membrane hyperpolarization and subsequent vasodilation and cellular protection.[4][5] However, like any pharmacological tool, its effects can be complex, and interpreting experimental results requires a nuanced understanding of its activity across different cellular compartments and tissue types. This guide will help you navigate these complexities and ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a benzopyran derivative that functions as an ATP-sensitive potassium (K-ATP) channel opener.[6][7] K-ATP channels are hetero-octameric protein complexes composed of four pore-forming Kir6.x subunits and four regulatory sulfonylurea receptor (SUR) subunits.[8] These channels link the metabolic state of a cell (reflected by intracellular ATP/ADP ratio) to its electrical excitability.[8] By binding to the SUR subunit, this compound promotes the open state of the K-ATP channel, leading to potassium efflux and membrane hyperpolarization.[9][10] In cardiovascular tissues, this hyperpolarization causes relaxation of vascular smooth muscle (vasodilation) and shortens the cardiac action potential duration, which is thought to be a key mechanism of its cardioprotective effects.[4][11]

Q2: What are the different subtypes of K-ATP channels, and does this compound show selectivity?

K-ATP channels exhibit tissue-specific expression of their constituent subunits, leading to different channel subtypes. The main subtypes relevant to cardiovascular research are:

  • Vascular Smooth Muscle: Typically composed of Kir6.1/SUR2B subunits.[8]

  • Cardiac Muscle (Sarcolemmal): Primarily composed of Kir6.2/SUR2A subunits.[8]

  • Pancreatic Beta-cells: Composed of Kir6.2/SUR1 subunits.[8]

  • Mitochondrial (mitoK-ATP): The exact molecular composition is still debated, but it is a key target for cardioprotection.[12][13]

This compound exhibits a degree of selectivity, showing a higher affinity for K-ATP channels in vascular smooth muscle compared to cardiac myocytes.[11] This can result in significant vasodilation at concentrations that have minimal direct effects on cardiac action potential duration under normoxic conditions.[14] However, this selectivity can diminish at higher concentrations.[1]

Q3: What are the known "off-target" effects of this compound?

In the context of this compound, "off-target" effects are more accurately described as effects on different K-ATP channel subtypes or in different cellular compartments that may not be the intended focus of the experiment. There is limited evidence of this compound binding to entirely different classes of receptors or ion channels. The most significant considerations are:

  • Mitochondrial vs. Sarcolemmal K-ATP Channels: this compound is known to act on both sarcolemmal and mitochondrial K-ATP channels.[12][15] The activation of mitochondrial K-ATP channels is believed to be a crucial component of its cardioprotective mechanism, leading to improved mitochondrial bioenergetics.[12][15] However, this can also lead to changes in mitochondrial membrane potential and ATP synthesis, which could be confounding factors in some experimental setups.[12][15]

  • Systemic Hemodynamic Effects: Due to its potent vasodilatory action on arterial smooth muscle, systemic administration of this compound can cause a drop in blood pressure.[6][16] This can trigger reflex tachycardia (an increase in heart rate) and sympathetic nervous system activation, which can independently alter cardiac function and metabolism.[16] These systemic effects can mask or confound the direct cardioprotective effects of the drug.

Troubleshooting Guide

Problem 1: Unexpected Hemodynamic Instability in In Vivo Models

Symptoms:

  • Significant drop in mean arterial pressure.

  • Reflex tachycardia.

  • Increased myocardial oxygen consumption.[16]

Potential Cause: This is likely a direct consequence of this compound's potent vasodilatory effect on peripheral resistance arteries, which is an on-target effect but may be undesirable in your experimental design.[5][6]

Troubleshooting Steps:

  • Dose-Response Study: Perform a careful dose-response study to identify a concentration of this compound that provides cardioprotection with minimal systemic hemodynamic changes.

  • Local Administration: If your experimental design allows, consider local administration (e.g., intracoronary infusion) to limit systemic exposure.[11]

  • Co-administration of a Beta-Blocker: In some experimental models, co-administration of a beta-blocker can be used to control reflex tachycardia. However, this adds another layer of pharmacological intervention that must be carefully controlled for.

  • Alternative K-ATP Channel Openers: Consider using a K-ATP channel opener with a different selectivity profile if systemic vasodilation is a persistent issue.

Problem 2: Lack of Cardioprotective Effect

Symptoms:

  • No reduction in infarct size in ischemia-reperfusion models.[17]

  • No improvement in post-ischemic functional recovery.

Potential Causes & Troubleshooting:

  • Inappropriate Dosing or Timing of Administration: The cardioprotective effects of this compound are often most prominent when administered before the ischemic insult (preconditioning) or in the very early stages of reperfusion.[2][7][18] Administration late in ischemia or well into reperfusion may not be effective.[7]

    • Solution: Review your administration protocol. Ensure the drug is present at the target tissue during the critical window for protection.

  • Use of K-ATP Channel Blockers: Ensure that no other compounds in your experimental system are inadvertently blocking K-ATP channels. For example, some sulfonylureas used in diabetes research (e.g., glibenclamide) are potent K-ATP channel blockers and will antagonize the effects of this compound.[7][14]

    • Solution: Carefully review all components of your experimental buffers and media.

  • Animal Model or Cell Type Specificity: The expression and sensitivity of K-ATP channels can vary between species and even between different cardiac regions.

    • Solution: Confirm the expression and functionality of K-ATP channels in your specific model system using electrophysiological or molecular techniques.

Problem 3: Pro-arrhythmic Effects at High Concentrations

Symptoms:

  • Increased incidence of ventricular fibrillation during ischemia.[11]

Potential Cause: At higher doses, this compound can significantly shorten the cardiac action potential duration.[11] While a moderate shortening is considered cardioprotective, excessive shortening can increase the dispersion of repolarization and create a substrate for re-entrant arrhythmias, particularly in the context of ischemia.

Troubleshooting Steps:

  • Reduce Concentration: This is the most straightforward solution. The cardioprotective effects of this compound are often observed at concentrations that do not cause significant pro-arrhythmic effects.[11][14]

  • Monitor Action Potential Duration: If possible, use techniques like monophasic action potential recordings to directly measure the effect of this compound on action potential duration in your model and correlate it with any observed arrhythmias.[11]

Experimental Protocols

Protocol 1: Validation of K-ATP Channel Opening in Isolated Cardiomyocytes using Patch-Clamp Electrophysiology

Objective: To confirm that this compound opens K-ATP channels in your specific cell type and to determine its effective concentration.

Methodology:

  • Cell Preparation: Isolate ventricular myocytes from the animal model of interest using standard enzymatic digestion protocols.

  • Patch-Clamp Configuration: Use the whole-cell or inside-out patch-clamp configuration.

  • Pipette Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 ATP (to partially inhibit K-ATP channels), pH 7.2 with KOH.

  • Bath Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, pH 7.4 with KOH. (Using a high potassium extracellular solution sets the membrane potential near 0 mV, allowing for the measurement of outward K+ currents).

  • Voltage Protocol: Hold the cell at a membrane potential of -60 mV and apply voltage ramps or steps to elicit membrane currents.

  • This compound Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM).

  • Antagonism: To confirm the current is through K-ATP channels, co-apply a K-ATP channel blocker like glibenclamide (e.g., 10 µM) with this compound.

  • Data Analysis: Measure the increase in outward current in response to this compound and its reversal by glibenclamide. Plot a dose-response curve to determine the EC50 of this compound.

Protocol 2: Assessing Mitochondrial Membrane Potential Changes

Objective: To determine if this compound is affecting mitochondrial function in your experimental system.

Methodology:

  • Cell Culture: Plate isolated cardiomyocytes or a relevant cardiac cell line on glass-bottom dishes.

  • Fluorescent Dye Loading: Load the cells with a mitochondrial membrane potential-sensitive dye such as TMRM (tetramethylrhodamine, methyl ester) or JC-1 according to the manufacturer's instructions.

  • Baseline Imaging: Acquire baseline fluorescence images using a confocal or fluorescence microscope.

  • This compound Treatment: Add this compound at the desired experimental concentration and acquire time-lapse images.

  • Positive Control: As a positive control for mitochondrial depolarization, add a known mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone).

  • Data Analysis: Quantify the changes in fluorescence intensity over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Data Summary

ParameterEffect of this compoundConcentration DependencePotential ComplicationReference
Coronary Blood Flow IncreaseDose-dependentSystemic hypotension[11]
Mean Arterial Pressure DecreaseSignificant at higher dosesReflex tachycardia[6][16]
Heart Rate Increase (reflex)Follows drop in blood pressureIncreased MVO2[16]
Cardiac APD ShorteningMore pronounced at higher dosesPro-arrhythmia[11]
Infarct Size DecreaseEffective at low dosesLoss of effect at very high doses[2][17]
Mitochondrial ATP Synthesis Decrease (in normoxia)Dose-dependentAltered cell metabolism[12][15]

Signaling and Workflow Diagrams

Bimakalim_Mechanism cluster_membrane Sarcolemmal Membrane cluster_mito Mitochondrion KATP_Channel K-ATP Channel (Kir6.2/SUR2A) K_efflux K+ Efflux KATP_Channel->K_efflux Ca_Channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Reduced Mito_KATP mitoK-ATP ATP_Synthase ATP Synthase Mito_KATP->ATP_Synthase Modulates Cardioprotection Cardioprotection Mito_KATP->Cardioprotection ATP_prod ATP Production ATP_Synthase->ATP_prod Reduced (Normoxia) This compound This compound This compound->KATP_Channel Opens This compound->Mito_KATP Opens Hyperpolarization Hyperpolarization Hyperpolarization->Ca_Channel Hyperpolarization->Cardioprotection Vasodilation Vasodilation K_efflux->Hyperpolarization Ca_influx->Vasodilation

Caption: Primary and mitochondrial signaling pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Dose Is the concentration within the optimal range? Start->Check_Dose Check_Timing Was the drug administered during the protective window? Check_Dose->Check_Timing Yes Adjust_Dose Perform dose-response and lower concentration Check_Dose->Adjust_Dose No Check_Systemic Are systemic hemodynamic effects confounding results? Check_Timing->Check_Systemic Yes Adjust_Timing Adjust administration protocol (e.g., pre-treatment) Check_Timing->Adjust_Timing No Check_Antagonists Are there any K-ATP channel blockers present? Check_Systemic->Check_Antagonists No Localize_Admin Consider local administration or hemodynamic monitoring Check_Systemic->Localize_Admin Yes Review_Reagents Review all experimental reagents and media Check_Antagonists->Review_Reagents Yes Validate_Target Validate K-ATP channel expression and function (e.g., Patch-Clamp) Check_Antagonists->Validate_Target No End Re-evaluate Experiment Adjust_Dose->End Adjust_Timing->End Localize_Admin->End Review_Reagents->End Validate_Target->End

Caption: Troubleshooting workflow for unexpected results with this compound.

References

  • Eells, J. T., et al. (2000). Increased Mitochondrial KATP Channel Activity During Chronic Myocardial Hypoxia. Circulation Research, 87(10), 915-920. [Link]

  • Eells, J. T., et al. (2000). Increased mitochondrial K(ATP) channel activity during chronic myocardial hypoxia: is cardioprotection mediated by improved bioenergetics? PubMed. [Link]

  • Mizumura, T., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236-1245. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769-1775. [Link]

  • Marban, E., et al. (2000). Protection of human myocardium in vitro by K(ATP) activation with low concentrations of this compound. PubMed. [Link]

  • van der Giessen, W. J., et al. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy, 6(4), 409-417. [Link]

  • Wieland, T., et al. (1997). Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. PubMed. [Link]

  • Przyklenk, K., & Kloner, R. A. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular Research, 28(6), 858-863. [Link]

  • Mizumura, T., et al. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation, 92(5), 1236-1245. [Link]

  • Foster, M. N., et al. (2023). CL-705G: a novel chemical Kir6.2-specific KATP channel opener. Frontiers in Physiology. [Link]

  • Wang, Y., et al. (2016). Iptakalim induces mitochondria-dependent apoptosis in hypoxic rat pulmonary arterial smooth muscle cells. Biomedicine & Pharmacotherapy, 84, 773-779. [Link]

  • Mocanu, M. M., & Saraf, M. (2022). Mitochondrial Effects of Common Cardiovascular Medications: The Good, the Bad and the Mixed. International Journal of Molecular Sciences, 23(15), 8794. [Link]

  • Grover, G. J. (1994). Cardioprotective actions of potassium channel openers. European Heart Journal, 15 Suppl C, 89-94. [Link]

  • Ashford, M. L., et al. (1990). The effects of cromakalim on ATP-sensitive potassium channels in insulin-secreting cells. British Journal of Pharmacology, 99(1), 169-175. [Link]

  • Jahangir, A., & Terzic, A. (2005). KATP channel therapeutics at the bedside. Journal of molecular and cellular cardiology, 39(1), 99-112. [Link]

  • Saneti, H. (1992). Therapeutic potential of potassium channel activators in coronary heart disease. PubMed. [Link]

  • Wu, J. X., et al. (2022). Mechanistic insights on K ATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(11). [Link]

  • Bradshaw, L. T., et al. (2018). Exploitation of K ATP channels for cardiac surgery. ResearchGate. [Link]

  • CV Pharmacology. (n.d.). Potassium-Channel Openers. CV Pharmacology. [Link]

  • Schwanstecher, M., et al. (1998). Potassium channel openers require ATP to bind to and act through sulfonylurea receptors. The EMBO journal, 17(19), 5529-5535. [Link]

  • Wikipedia. (n.d.). Potassium channel opener. Wikipedia. [Link]

  • Gribble, F. M., & Reimann, F. (2003). Pharmacological modulation of K(ATP) channels. Expert opinion on therapeutic patents, 13(2), 185-195. [Link]

  • Vierra, N. C., et al. (2022). Ion Channel Partnerships: Odd and Not-So-Odd Couples Controlling Neuronal Ion Channel Function. Frontiers in Physiology. [Link]

  • Slideshare. (n.d.). Potassium channel openers. Slideshare. [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(2), 858-876. [Link]

  • Goldstein, S. A., et al. (2000). Opening and Closing of KcnkØ Potassium Leak Channels Is Tightly Regulated. The Journal of general physiology, 116(5), 721-734. [Link]

  • Patsnap Synapse. (2024, June 21). What are KATP channels blockers and how do they work? Patsnap Synapse. [Link]

  • Atwal, K. S. (2002). Potassium channel openers as potential therapeutic weapons in ion channel disease. Current medicinal chemistry, 9(10), 961-970. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Bimakalim and Aprikalim: Potency, Selectivity, and Cardioprotective Effects on KATP Channels

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular research, ATP-sensitive potassium (KATP) channels represent a critical therapeutic target. Their role in coupling cellular metabolism to electrical activity makes them key players in cellular protection during ischemic events. Among the pharmacological tools used to modulate these channels are KATP channel openers, a diverse group of compounds with significant therapeutic potential. This guide provides an in-depth comparative analysis of two prominent KATP channel openers: Bimakalim and Aprikalim. We will delve into their mechanisms of action, compare their effects based on available experimental data, and provide detailed protocols for key assays used in their evaluation.

The Central Role of KATP Channels in Cellular Protection

ATP-sensitive potassium channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1][2] The specific combination of Kir6.x (Kir6.1 or Kir6.2) and SUR (SUR1, SUR2A, or SUR2B) isoforms determines the channel's physiological and pharmacological properties in different tissues.[1][3]

Under normal physiological conditions, high intracellular ATP levels lead to the closure of KATP channels. However, during periods of metabolic stress, such as myocardial ischemia, the fall in intracellular ATP and rise in ADP and other nucleoside diphosphates (NDPs) trigger the opening of these channels.[4] The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn shortens the duration of the action potential and reduces calcium influx through voltage-gated calcium channels. This reduction in intracellular calcium overload is a crucial mechanism for protecting cardiac myocytes from ischemic damage.[5]

This compound and Aprikalim: A Tale of Two Openers

This compound and Aprikalim are both potent KATP channel openers, yet they belong to different chemical classes, which influences their interaction with the channel complex and their overall pharmacological profile.

  • This compound , a benzopyran derivative, is known for its vasodilatory and cardioprotective effects.[4][6]

  • Aprikalim , a thioformamide, is also a potent vasodilator and has demonstrated cardioprotective properties.[3][6]

The primary site of action for KATP channel openers is the SUR subunit, which acts as the regulatory component of the channel complex.[3]

Chemical Structures
CompoundChemical Structure
This compound [7][8][9]
Aprikalim [10]

Comparative Efficacy: Insights from Experimental Data

Direct comparative studies of this compound and Aprikalim are limited, but existing research provides valuable insights into their relative potency and effects in preclinical models.

Cardioprotective Effects in a Canine Model of Myocardial Ischemia

A study in barbital-anesthetized dogs directly compared the cardioprotective effects of this compound and Aprikalim in a model of irreversible ischemia/reperfusion injury (90 minutes of coronary artery occlusion followed by 5 hours of reperfusion).[5][11]

TreatmentDoseReduction in Myocardial Infarct Size
This compound Intravenous infusion at a dose reducing aortic blood pressure by 15-20 mmHgSignificant reduction
Aprikalim Intravenous infusion at a non-hypotensive doseSignificant reduction

Both compounds demonstrated a significant reduction in myocardial infarct size, indicating potent cardioprotective effects.[5][11] The beneficial effects of both openers were blocked by the KATP channel antagonist glibenclamide, confirming their mechanism of action through KATP channel activation.[11]

Effects on Cardiac Action Potential Duration

The shortening of the cardiac action potential duration (APD) is a hallmark of KATP channel activation.

  • This compound has been shown to shorten the APD in both human and guinea pig cardiac tissues. In human cardiac tissue, this compound exhibited a median effective concentration (EC50) for APD90 shortening of 0.54 µM in the atrium and 2.74 µM in the ventricle.[12]

  • Aprikalim has been shown to enhance KATP channel activity and antagonize the inhibitory effect of ATP, which would lead to a shortening of the APD.[13]

Vasodilatory Effects

Both this compound and Aprikalim are potent vasodilators, a direct consequence of KATP channel opening in vascular smooth muscle cells.

  • This compound has demonstrated a roughly 10-fold greater affinity for coronary vascular KATP channels compared to myocardial KATP channels in dogs, with an ED50 for increasing coronary blood flow of approximately 0.3 µ g/min via intracoronary infusion.[14][15]

  • Aprikalim has shown potent vasorelaxant effects in human internal mammary artery segments, with EC50 values of approximately -6.43 log M for phenylephrine-induced contraction and -5.81 log M for U46619-induced contraction.[16]

Mechanism of Action: Interaction with the KATP Channel Complex

The opening of KATP channels by compounds like this compound and Aprikalim is a complex process involving their interaction with the SUR subunit. This interaction is thought to allosterically modulate the channel's sensitivity to intracellular nucleotides, favoring the open state even in the presence of inhibitory concentrations of ATP.

KATP_Channel_Activation

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments used to characterize KATP channel openers.

Electrophysiological Analysis using Patch-Clamp Technique

The patch-clamp technique is the gold standard for studying the activity of ion channels.[17] The whole-cell configuration is particularly useful for assessing the effects of compounds on the total KATP current in a single cell.

Patch_Clamp_Workflow

Methodology:

  • Cell Preparation: Isolate single ventricular myocytes from animal hearts (e.g., guinea pig, rabbit, or rat) using enzymatic digestion.

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 1-5 MΩ when filled with intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA, 5 MgATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Obtain a gigaohm seal between the pipette tip and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential of -70 mV.

    • Apply voltage ramps or steps to elicit KATP currents.

    • Record baseline currents and then perfuse the bath with increasing concentrations of this compound or Aprikalim.

  • Data Analysis: Measure the amplitude of the drug-induced outward current at each concentration and plot a dose-response curve to determine the EC50 value.

Measurement of Myocardial Infarct Size using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to delineate the area of myocardial infarction.[15][18] Viable myocardium with intact dehydrogenase enzymes reduces the colorless TTC to a red formazan precipitate, while infarcted tissue remains pale.

Methodology:

  • Heart Excision: At the end of the reperfusion period, excise the heart and cannulate the aorta.

  • Perfusion: Retrogradely perfuse the heart with phosphate-buffered saline (PBS) to wash out remaining blood.

  • Staining: Perfuse the heart with a 1% TTC solution in PBS at 37°C for 10-20 minutes.

  • Slicing: Remove the heart from the perfusion apparatus, trim the atria, and slice the ventricles into 2-3 mm thick transverse sections.

  • Incubation: Incubate the heart slices in the 1% TTC solution at 37°C for an additional 15-30 minutes to ensure complete staining.

  • Fixation: Fix the stained slices in 10% neutral buffered formalin.

  • Imaging and Analysis:

    • Photograph both sides of each heart slice.

    • Using image analysis software (e.g., ImageJ), trace the total area of the left ventricle and the area of infarction (pale tissue) for each slice.

    • Calculate the infarct size as a percentage of the total left ventricular area.

Conclusion

This compound and Aprikalim are both effective KATP channel openers with demonstrated cardioprotective and vasodilatory properties. While they belong to different chemical classes, their primary mechanism of action converges on the activation of KATP channels, a critical pathway for cellular protection against ischemic injury. The available data suggests that both compounds are potent agents in preclinical models, though a definitive comparison of their selectivity for different KATP channel subtypes awaits further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the comparative pharmacology of these and other KATP channel modulators, paving the way for the development of novel therapies for cardiovascular diseases.

References

  • Khalil, P. N., et al. (2006). Histochemical assessment of early myocardial infarction using 2,3,5-triphenyltetrazolium chloride in blood-perfused porcine hearts. Journal of Pharmacological and Toxicological Methods, 54(3), 307-312. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9571083, Aprikalim. Retrieved from [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769-1775. Available at: [Link]

  • Di Diego, J. M., et al. (1996). Effects of this compound on human cardiac action potentials: comparison with guinea pig and nicorandil and use-dependent study. Journal of Pharmacology and Experimental Therapeutics, 277(2), 857-865. Available at: [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. PubMed. Available at: [Link]

  • Humburger, F. T., et al. (2008). In vivo recording of monophasic action potentials in awake dogs. Journal of Pharmacological and Toxicological Methods, 57(3), 176-181. Available at: [Link]

  • Creative Bioarray (n.d.). Patch-Clamp Recording Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 60674, this compound. Retrieved from [Link]

  • Wikipedia (n.d.). This compound. Retrieved from [Link]

  • Thoracic Key (2016). Monophasic Action Potential Recording. Retrieved from [Link]

  • ResearchGate (n.d.). Adenosine and KATP Schematic diagram. Retrieved from [Link]

  • Global Substance Registration System (n.d.). This compound. Retrieved from [Link]

  • Driggers, C. M., & Shyng, S. L. (2022). Dynamic duo: Kir6 and SUR in KATP channel structure and function. The Journal of general physiology, 154(5), e202113038. Available at: [Link]

  • Auchampach, J. A., et al. (1994). Cardioprotective actions of potassium channel openers. European heart journal, 15 Suppl C, 89–94. Available at: [Link]

  • Grover, G. J., & Garlid, K. D. (2000). ATP-sensitive potassium channels: a review of their cardioprotective pharmacology. Journal of molecular and cellular cardiology, 32(5), 677–695. Available at: [Link]

  • Mironneau, J., et al. (2000). Dynamic activation of KATP channels in rhythmically active neurons. The Journal of physiology, 529 Pt 2(Pt 2), 417–429. Available at: [Link]

  • Terzic, A., & Jahangir, A. (2008). KATP channel therapeutics at the bedside. Journal of molecular and cellular cardiology, 44(5), 845–857. Available at: [Link]

  • Al-Karagholi, M. A., et al. (2023). Pharmacological Profiling of KATP Channel Modulators: An Outlook for New Treatment Opportunities for Migraine. International journal of molecular sciences, 24(3), 2854. Available at: [Link]

  • Curtis, M. J., & Hancox, J. C. (1989). Monophasic action potential recordings in response to graded hyperkalemia in dogs. The American journal of physiology, 256(4 Pt 2), H956–H962. Available at: [Link]

  • Fekete, T., et al. (2022). Automatic deep learning-driven label-free image-guided patch clamp system. Nature communications, 13(1), 740. Available at: [Link]

  • Liu, Y., et al. (2022). Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases. Frontiers in cardiovascular medicine, 9, 859187. Available at: [Link]

  • He, G. W., et al. (1997). Inhibition of vasoconstriction by potassium channel opener aprikalim in human conduit arteries used as bypass grafts. British journal of clinical pharmacology, 44(4), 353–359. Available at: [Link]

  • Flagg, T. P., & Nichols, C. G. (2010). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American journal of physiology. Heart and circulatory physiology, 299(1), H1–H3. Available at: [Link]

  • Science With Tal (2022, November 22). Patch Clamp Explained (Cell-Attached, Whole Cell, Inside Out, Outside Out Configurations) [Video]. YouTube. Available at: [Link]

  • Driggers, C. M., & Shyng, S. L. (2022). Mechanistic insights on KATP channel regulation from cryo-EM structures. The Journal of general physiology, 154(12), e202213197. Available at: [Link]

  • Aziz, Q., et al. (2008). Differences in the mechanism of metabolic regulation of ATP-sensitive K+ channels containing Kir6.1 and Kir6.2 subunits. Cardiovascular research, 79(3), 446–455. Available at: [Link]

  • ResearchGate (n.d.). Fig. 2. Structural comparison between Kir6.1 and Kir6.2. Retrieved from [Link]

  • Karschin, C., et al. (2001). Molecular physiology of neuronal K-ATP channels (Review). Molecular membrane biology, 18(2), 113–123. Available at: [Link]

  • Wang, W. H., et al. (2007). ATP-sensitive potassium channel openers and 2,3-dimethyl-2-butylamine derivatives. Current medicinal chemistry, 14(4), 439–451. Available at: [Link]

  • Mizumura, T., et al. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. Available at: [Link]

Sources

A Comparative Analysis of Bimakalim and Ischemic Preconditioning in Cardioprotection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Myocardial ischemia-reperfusion (I/R) injury remains a critical challenge in clinical cardiology, contributing significantly to the morbidity and mortality associated with acute myocardial infarction and cardiac surgery. In the quest to protect the heart from such damage, two powerful strategies have emerged: ischemic preconditioning (IPC), an endogenous protective phenomenon, and pharmacological preconditioning, using agents that mimic IPC's effects. This guide provides a detailed comparison of the efficacy and mechanisms of Bimakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, and the innate biological process of ischemic preconditioning.

Introduction: The Quest for Cardioprotection

Ischemic preconditioning is a remarkable adaptive response where brief, non-lethal episodes of ischemia and reperfusion make the myocardium resistant to a subsequent, more prolonged ischemic insult.[1] This powerful protective effect has been a benchmark in cardioprotection research. However, the clinical translation of IPC is challenging due to its invasive nature and the narrow window of application. This has driven the development of pharmacological agents that can replicate this protection. This compound is one such agent, a selective opener of K-ATP channels, which are believed to be critical downstream effectors in the IPC signaling cascade.[2][3] This guide dissects the mechanistic parallels and comparative efficacy of these two approaches.

Unraveling the Mechanisms of Action

While both this compound and IPC converge on the activation of K-ATP channels, their upstream signaling pathways differ significantly.

Ischemic Preconditioning (IPC): A Complex Signaling Cascade

IPC is initiated by the release of various autacoids and neurotransmitters during the brief ischemic episodes, including adenosine, bradykinin, and opioids.[4] These molecules bind to their respective G-protein coupled receptors on the cardiomyocyte surface, triggering a complex intracellular signaling cascade.[5] A central player in this pathway is Protein Kinase C (PKC), which, once activated, phosphorylates a host of downstream targets.[6] This cascade ultimately leads to the opening of mitochondrial K-ATP (mitoK-ATP) channels, a critical step in conferring cardioprotection.[4] The opening of these channels is thought to preserve mitochondrial function, reduce calcium overload, and decrease the generation of reactive oxygen species (ROS) upon reperfusion.[5]

IPC_Pathway cluster_triggers IPC Triggers cluster_signaling Intracellular Signaling cluster_effector End Effector Adenosine Adenosine GPCR G-Protein Coupled Receptors Adenosine->GPCR bind to Bradykinin Bradykinin Bradykinin->GPCR bind to Opioids Opioids Opioids->GPCR bind to PKC Protein Kinase C (PKC) GPCR->PKC activates Kinase_Cascade Other Kinases (PI3K, Akt, ERK) PKC->Kinase_Cascade activates mitoKATP Mitochondrial K-ATP Channel Opening PKC->mitoKATP phosphorylates Kinase_Cascade->mitoKATP Protection Cardioprotection (Reduced Infarct Size) mitoKATP->Protection leads to

Caption: Signaling pathway of Ischemic Preconditioning (IPC).

This compound: Direct Pharmacological Activation

This compound bypasses the complex upstream signaling of IPC. As a direct K-ATP channel opener, it pharmacologically activates these crucial end-effectors.[2] Its primary mechanism is to bind to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, inducing a conformational change that increases the probability of the channel opening.[7] This direct action effectively mimics the final, protective step of the IPC cascade. Studies have shown that this compound can reduce myocardial infarct size, decrease stunning, and preserve cardiac function in various animal models of I/R injury.[3][7][8]

Bimakalim_Pathway cluster_channel Target Channel cluster_effect Cellular Effect This compound This compound KATP_Channel Sarcolemmal & Mitochondrial K-ATP Channels This compound->KATP_Channel directly binds & opens K_Efflux K+ Efflux & Hyperpolarization KATP_Channel->K_Efflux Protection Cardioprotection (Reduced Infarct Size) K_Efflux->Protection leads to

Caption: Mechanism of action for the K-ATP opener this compound.

Comparative Efficacy: A Data-Driven Analysis

Numerous preclinical studies have demonstrated that this compound can mimic the powerful cardioprotective effects of ischemic preconditioning. In many instances, the degree of protection afforded by this compound is comparable to that of IPC.

One key study in a canine model showed that both IPC (a single 5-minute occlusion) and pretreatment with this compound resulted in a marked and nearly identical reduction in myocardial infarct size compared to a control group.[9][10] The infarct size in the control group was 28.6 ± 5.2% of the area at risk, whereas IPC reduced it to 9.8 ± 3.0%, and this compound pretreatment reduced it to a similar extent.[9][10] This suggests that maximal activation of the K-ATP channel pathway, whether by endogenous or pharmacological means, can produce a similar ceiling of protective effect.

Intervention Animal Model Primary Endpoint Control Group Result Intervention Group Result Conclusion Source
Ischemic PreconditioningDogInfarct Size (% of Area at Risk)28.6 ± 5.2%9.8 ± 3.0%IPC significantly reduces infarct size.[9][10]
This compound (pretreatment)DogInfarct Size (% of Area at Risk)28.6 ± 5.2%~10% (similar to IPC)This compound mimics the infarct-sparing effect of IPC.[9][10]
This compound (various doses)DogInfarct Size (% of Area at Risk)27.2 ± 5.7%12.6% to 14.5%This compound markedly reduces infarct size across a range of doses.[8]
This compound (pretreatment)PigInfarct Size (% of Area at Risk)48 ± 3%19 ± 4%This compound increases tolerance to ischemia.[3]

Data presented as mean ± SEM where available.

Interestingly, studies have also found that this compound and IPC share other physiological effects, such as reducing the release of adenosine during reperfusion and attenuating neutrophil infiltration into the at-risk myocardial tissue.[9][11] This further supports the idea that this compound acts as a true "preconditioning mimetic."[12]

Experimental Protocols for Evaluation

To rigorously compare the efficacy of this compound and IPC, a standardized and reproducible experimental model is essential. The Langendorff-perfused isolated heart model is a cornerstone for such investigations.

Experimental Workflow: Langendorff Isolated Heart Model

Workflow cluster_groups Treatment Groups Start Heart Isolation & Cannulation Stabilization Stabilization Period (e.g., 20 min) Start->Stabilization Control Control (No Intervention) Stabilization->Control IPC Ischemic Preconditioning (e.g., 2x 5 min Ischemia/ 5 min Reperfusion) Stabilization->IPC This compound This compound Infusion (e.g., 1µM for 15 min) Stabilization->this compound GlobalIschemia Sustained Global Ischemia (e.g., 30 min) Control->GlobalIschemia IPC->GlobalIschemia This compound->GlobalIschemia Reperfusion Reperfusion Period (e.g., 120 min) GlobalIschemia->Reperfusion Analysis Endpoint Analysis: - Hemodynamic Function - Infarct Size (TTC Staining) Reperfusion->Analysis

Caption: Experimental workflow for comparing IPC and this compound.

Step-by-Step Protocol: Infarct Size Quantification

  • Heart Preparation: At the end of the reperfusion period, the heart is removed from the Langendorff apparatus.

  • Freezing: The ventricles are frozen at -20°C for approximately 30 minutes to facilitate slicing.

  • Slicing: The frozen ventricles are cut into uniform transverse slices (e.g., 2 mm thick) from apex to base.

  • TTC Staining: The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 20 minutes.

  • Mechanism of Staining: TTC is a redox indicator that is reduced by viable myocardial tissue containing active dehydrogenase enzymes, forming a brick-red formazan precipitate. Infarcted tissue, lacking these enzymes, remains a pale, unstained color.

  • Fixation: Slices are fixed in 10% formalin to enhance the color contrast and preserve the tissue.

  • Imaging and Analysis: Both sides of each slice are digitally imaged. The area of infarction (pale) and the total ventricular area (area at risk) are measured using planimetry software (e.g., ImageJ).

  • Calculation: Infarct size is expressed as a percentage of the total area at risk.

Synthesis & Expert Insights

The convergence of this compound and IPC on the K-ATP channel provides a compelling case for pharmacological preconditioning.

  • Advantages of this compound: The primary advantage of a pharmacological agent like this compound is its potential for clinical applicability.[13] It can be administered non-invasively at a precise time before an anticipated ischemic event, such as cardiac surgery or percutaneous coronary intervention. This overcomes the major logistical and safety hurdles of inducing ischemia in a clinical setting.

  • Advantages of Ischemic Preconditioning: IPC remains the "gold standard" for endogenous cardioprotection. Its signaling is multifaceted, potentially activating parallel protective pathways beyond just K-ATP channels, which may offer more robust protection under certain conditions.[6][14]

  • Considerations: While this compound shows great promise, a key consideration is its selectivity. It acts on both sarcolemmal and mitochondrial K-ATP channels.[1] The precise contribution of each channel population to cardioprotection is still an area of active research. Furthermore, systemic administration can lead to vasodilation and hypotension, which may require careful dose titration.[3]

Conclusion

References

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Loubani, M., & Galinanes, M. (2000). Ischemic Preconditioning and the β-Adrenergic Signal Transduction Pathway. Circulation, 102(23), 2877–2880. [Link]

  • Grover, G. J., & Garlid, K. D. (2000). ATP-sensitive potassium channels: a review of their cardioprotective pharmacology. Journal of molecular and cellular cardiology, 32(5), 677–695. [Link]

  • Downey, J. M., & Cohen, M. V. (2009). Signaling pathways in ischemic preconditioning. Heart and vessels, 24(2), 86–91. [Link]

  • Heusch, G. (2015). Signalling pathways and mechanisms of protection in pre- and postconditioning: historical perspective and lessons for the future. British journal of pharmacology, 172(8), 1877–1896. [Link]

  • Sheng, R., Liu, X. Q., & Qin, Z. H. (2013). Signaling pathways involved in cerebral ischemic preconditioning. Acta pharmacologica Sinica, 34(1), 29–38. [Link]

  • Yellon, D. M., & Downey, J. M. (2003). Signal transduction of ischemic preconditioning. Cardiovascular research, 59(3), 481–495. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769-1775. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation, 92(5), 1236–1245. [Link]

  • Rohmann, S., Weygandt, H., Schelling, P., & Verdouw, P. D. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular research, 28(6), 896–902. [Link]

  • Grover, G. J., Dzwonczyk, S., Parham, C. S., & Darbenzio, R. B. (1993). Cardioprotective actions of potassium channel openers. The Journal of pharmacology and experimental therapeutics, 265(2), 559–566. [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Semantic Scholar. [Link]

  • Loubani, M., & Galinanes, M. (2000). Ischemic preconditioning, cardioplegia or both? Differing approaches to myocardial and vascular protection. European journal of cardio-thoracic surgery, 17(3), 273–280. [Link]

  • Taliyan, R., & Sharma, P. L. (2012). Cardioprotection Acquired Through Exercise: The Role of Ischemic Preconditioning. Cardiovascular therapeutics, 30(5), e219–e227. [Link]

  • de Paula, L. A. S., de Oliveira, L. F. L., & Lemozy, N. F. (2022). Protective or Inhibitory Effect of Pharmacological Therapy on Cardiac Ischemic Preconditioning: A Literature Review. Current vascular pharmacology, 20(5), 408–421. [Link]

  • AmLN, A., & P, A. (2020). Clinical Applicability of Conditioning Techniques in Ischemia-Reperfusion Injury: A Review of the Literature. Journal of clinical medicine, 9(10), 3229. [Link]

  • Gross, G. J., & Peart, J. N. (1999). Sarcolemmal Versus Mitochondrial ATP-Sensitive K+ Channels and Myocardial Preconditioning. Circulation research, 84(9), 987–990. [Link]

Sources

A Comparative Guide to the Cardioprotective Effects of Bimakalim: Mechanistic Validation Across Species

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Bimakalim, a potent ATP-sensitive potassium (K-ATP) channel opener, and its validated cardioprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data from multiple species, compares this compound with other vasorelaxant agents, and provides detailed protocols for robust preclinical validation. Our focus is on the causality behind experimental design, ensuring a framework for trustworthy and reproducible scientific inquiry.

Introduction: The Promise of K-ATP Channel Openers in Cardioprotection

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic heart, while essential for salvage, exacerbates tissue damage.[1][2] This injury cascade involves mitochondrial dysfunction, calcium overload, excessive reactive oxygen species (ROS) production, and inflammation, ultimately leading to cardiomyocyte death and cardiac remodeling.[3] A key therapeutic strategy to mitigate I/R injury is to emulate the heart's endogenous protective mechanism, known as ischemic preconditioning.

This compound (formerly EMD 52692) is a benzopyran derivative that has been extensively studied for its ability to mimic this preconditioning effect.[4][5][6] It belongs to a class of drugs known as potassium channel openers (KCOs), which exert their effects by activating ATP-sensitive potassium (K-ATP) channels.[7] The activation of these channels in cardiomyocytes is a central event in cardioprotection, and understanding this mechanism is crucial for validating the therapeutic potential of agents like this compound across different preclinical models.

Core Mechanism of Action: Targeting Mitochondrial and Sarcolemmal K-ATP Channels

The cardioprotective effects of this compound are fundamentally linked to its ability to open K-ATP channels located in two critical subcellular domains: the sarcolemma (plasma membrane) and the inner mitochondrial membrane.

  • Sarcolemmal K-ATP (sarcK-ATP) Channels: Activation of these channels increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarization shortens the duration of the cardiac action potential.[8][9] The primary benefit during ischemia is a reduction in calcium influx through voltage-gated L-type calcium channels, thereby mitigating the detrimental effects of intracellular calcium overload.

  • Mitochondrial K-ATP (mitoK-ATP) Channels: The opening of mitoK-ATP channels is considered a pivotal step in cardioprotection.[10] It leads to a controlled influx of K+ into the mitochondrial matrix, which triggers a cascade of protective events:

    • Mitochondrial Matrix Swelling: A modest, non-pathological swelling of the matrix.

    • Preservation of Mitochondrial Integrity: This helps maintain the mitochondrial membrane potential (ΔΨm) and prevents the opening of the mitochondrial permeability transition pore (mPTP), a key event in apoptotic and necrotic cell death.[10][11]

    • Controlled ROS Signaling: The process generates a small, transient burst of reactive oxygen species (ROS). This is not damaging but rather acts as a trigger, activating downstream protective signaling kinases like Protein Kinase C (PKC).[11]

    • Improved Energetics: By optimizing mitochondrial function, ATP production is better preserved during the ischemic insult.

The dual action on both sarcK-ATP and mitoK-ATP channels positions this compound as a potent cardioprotective agent. This mechanism has been consistently validated by the fact that its effects are blocked by K-ATP channel antagonists like glibenclamide and 5-hydroxydecanoate (5-HD).[4][10][12]

Bimakalim_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cardiomyocyte Cardiomyocyte cluster_Sarcolemma Sarcolemma cluster_Mitochondrion Mitochondrion This compound This compound sarcKATP sarcK-ATP Channel This compound->sarcKATP Activates mitoKATP mitoK-ATP Channel This compound->mitoKATP Activates APD Action Potential Shortening sarcKATP->APD Leads to CaChannel L-type Ca2+ Channel CaInflux Reduced Ca2+ Influx CaChannel->CaInflux Results in ROS Signaling ROS mitoKATP->ROS Generates PKC PKC ROS->PKC Activates mPTP mPTP Protection Cardioprotection (Reduced Infarct Size) mPTP->Protection Prevents Cell Death PKC->mPTP Inhibits Opening CaInflux->Protection APD->CaChannel Inhibits

Caption: this compound's dual-action signaling pathway in cardiomyocytes.

Comparative Efficacy: Validating Cardioprotection Across Species

The cardioprotective effects of this compound have been demonstrated in various animal models, each providing unique insights into its efficacy. The choice of species is critical, as differences in coronary collateral circulation and cardiac physiology can influence outcomes.[13]

SpeciesModelKey FindingsReference(s)
Dog In vivo I/R (LAD Occlusion)- Reduced myocardial "stunning" (post-ischemic dysfunction).- Significantly decreased infarct size.- Effects blocked by glibenclamide.[4][5][8][12]
Pig In vivo I/R (LAD Occlusion)- Increased tolerance to ischemia.- Reduced infarct size independent of hemodynamic changes.- Efficacy demonstrated in a low-collateral model.[14][15]
Human In vitro (Atrial & Ventricular Tissue)- Shortened action potential duration (APD90).- ~500-fold higher efficacy than nicorandil in shortening atrial APD.[9]
Guinea Pig In vitro (Atrial & Ventricular Tissue)- Shortened action potential duration.- Showed different tissue sensitivity compared to human tissue.[9]
Insights from Different Models:
  • Canine Model: Dogs possess a moderate degree of natural coronary collateral circulation. Studies in this model show that this compound not only salvages ischemic myocardium but also improves functional recovery after reperfusion.[4][12] Furthermore, it was shown to reduce neutrophil infiltration, an important component of reperfusion injury.[5]

  • Porcine Model: Pigs have very limited coronary collaterals, making their cardiac vasculature more analogous to humans.[13] The robust reduction of infarct size in pigs provides strong evidence that this compound's protective effect is a direct myocardial action and not merely due to vasodilation of collateral vessels.[14]

  • Human vs. Guinea Pig Tissue: In vitro studies using isolated human cardiac tissue provide invaluable translational data. The demonstration that this compound is significantly more potent than nicorandil (a K-ATP opener with additional nitrate effects) in human atrial tissue highlights its potential efficacy.[9] The observed differences in sensitivity between human and guinea pig tissues underscore the importance of cross-species validation.[9]

Comparison with Alternative K-ATP Channel Openers

This compound is part of a broader class of KCOs. While they share a common mechanism, their profiles differ.

  • Nicorandil: Possesses a dual mechanism, acting as both a K-ATP opener and a nitric oxide (NO) donor, which contributes to venodilation and reduced cardiac preload.[16][17]

  • Cromakalim & Pinacidil: Well-characterized KCOs that have also shown cardioprotective effects but may have different potencies or off-target effects.[7][18]

  • Diazoxide: Often used experimentally as a selective opener of mitoK-ATP channels, helping to dissect the specific role of mitochondria in cardioprotection.[17]

This compound's profile as a potent and relatively selective K-ATP channel opener makes it an excellent tool for studying the direct myocardial effects of this pathway.[4][12]

Experimental Validation: A Guide to Core Methodologies

Reproducible and rigorous experimental design is paramount. Here, we detail the core protocols for validating the cardioprotective effects of compounds like this compound.

In Vivo Model: Myocardial Ischemia-Reperfusion

This model is the gold standard for simulating a heart attack and subsequent reperfusion therapy. The mouse model is widely used due to genetic tractability.[19][20]

Rationale: This protocol directly assesses the drug's efficacy in a complex physiological system, accounting for systemic hemodynamics, inflammation, and neurohormonal responses.

Protocol: Murine Model of Myocardial I/R Injury

  • Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and intubate for mechanical ventilation.[20] Maintain body temperature at 37°C.

  • Surgical Exposure: Perform a left thoracotomy to expose the heart.

  • LAD Ligation: Carefully pass a suture (e.g., 8-0 silk) under the left anterior descending (LAD) coronary artery.[19] Ligate the artery to induce ischemia. Successful ligation is confirmed by the immediate appearance of a pale, ischemic region in the ventricle.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous bolus) minutes before ischemia or just before reperfusion, depending on the experimental question.

  • Ischemia Period: Maintain the occlusion for a standardized period (typically 30-60 minutes for mice).

  • Reperfusion: Release the ligature to allow blood flow to return to the previously ischemic area.

  • Post-Surgical Monitoring: Close the chest and allow the animal to recover. Monitor for a defined reperfusion period (typically 24 hours).[20]

  • Infarct Size Analysis: After the reperfusion period, harvest the heart for infarct size quantification (see Protocol 4.3).

InVivo_Workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia surgery Thoracotomy & Heart Exposure anesthesia->surgery drug Administer This compound / Vehicle surgery->drug ligation LAD Coronary Artery Ligation (Ischemia) reperfusion Release Ligature (Reperfusion) ligation->reperfusion drug->ligation recovery Surgical Closure & Recovery (24h) reperfusion->recovery analysis Harvest Heart & Quantify Infarct Size recovery->analysis end End analysis->end

Caption: Standard workflow for an in vivo ischemia-reperfusion experiment.
Ex Vivo Model: Langendorff Perfused Heart

This preparation allows for the study of cardiac function independent of systemic influences.[13][21]

Rationale: The Langendorff system is ideal for dissecting the direct effects of a drug on the heart muscle itself, controlling for variables like blood pressure, heart rate, and circulating hormones.[22]

Protocol: Isolated Perfused Rat Heart

  • Heart Excision: Anesthetize the rat and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Identify the aorta and mount it onto the aortic cannula of the Langendorff apparatus.[23][24]

  • Retrograde Perfusion: Begin retrograde perfusion with oxygenated (95% O2, 5% CO2), 37°C Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).[23] This forces the aortic valve closed and directs perfusate into the coronary arteries.

  • Functional Measurement: Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure cardiac function. Key parameters include:

    • Left Ventricular Developed Pressure (LVDP)

    • Maximal and minimal rate of pressure change (±dP/dt)

    • Heart Rate (HR)

    • Coronary Flow (CF)[23]

  • Stabilization: Allow the heart to stabilize for ~20-30 minutes.

  • Experimental Protocol:

    • Baseline: Record baseline functional data.

    • Drug Perfusion: Switch to a perfusate containing this compound for a set period.

    • Global Ischemia: Stop all perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion: Restore perfusion and record functional recovery for 30-60 minutes.

Infarct Size Quantification: TTC Staining

This is a standard, reliable method for visualizing and quantifying dead tissue post-I/R.

Rationale: Triphenyltetrazolium chloride (TTC) is a redox indicator that is reduced by viable dehydrogenases in healthy tissue to a red formazan precipitate. Necrotic tissue, lacking these enzymes, remains pale.

Protocol: TTC Staining for Infarct Size

  • Heart Sectioning: After the reperfusion period (from the in vivo model), excise the heart and slice the ventricles into uniform transverse sections (~2 mm thick).

  • Incubation: Incubate the slices in a 1% TTC solution in phosphate buffer at 37°C for 15-20 minutes.

  • Fixation: Fix the stained slices in 10% formalin to enhance the color contrast.

  • Imaging: Image both sides of each slice using a high-resolution scanner or camera.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure:

    • The total area of the left ventricle (LV).

    • The area of infarction (pale, unstained tissue).

    • The area at risk (AAR), often determined by separate perfusion dyes if needed.

  • Calculation: Express the infarct size as a percentage of the AAR or the total LV area.[25]

Assessment of Mitochondrial Function in Cardiomyocytes

To validate the proposed mechanism of action, it is essential to measure key mitochondrial parameters in isolated cardiomyocytes.[26][27][28]

Rationale: These assays directly test the hypothesis that this compound preserves mitochondrial health, a cornerstone of its cardioprotective effect.

Protocol: Measuring Mitochondrial Membrane Potential (ΔΨm)

  • Cell Isolation: Isolate adult ventricular myocytes from the species of interest (e.g., rat, mouse).

  • Dye Loading: Load the isolated myocytes with a potentiometric fluorescent dye like Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE).[29][30] A typical loading condition is 10-50 nM TMRM for 30-60 minutes at 37°C.[26]

  • Imaging: Use a confocal microscope to visualize the TMRM fluorescence. The dye accumulates in mitochondria in proportion to the negative membrane potential, resulting in a bright signal in healthy, polarized mitochondria.

  • Experiment: Perfuse the cells with this compound and then subject them to simulated I/R injury (e.g., using metabolic inhibitors and hypoxia).

  • Analysis: Measure the fluorescence intensity. A preservation of TMRM fluorescence in the this compound-treated group compared to the control group during simulated ischemia indicates stabilization of ΔΨm.

Conclusion and Future Directions

The evidence strongly supports the potent cardioprotective effects of this compound across multiple species, including preclinical models highly relevant to human cardiac physiology. Its mechanism of action, centered on the activation of both sarcolemmal and mitochondrial K-ATP channels, provides a robust explanation for its ability to reduce infarct size and preserve cardiac function following ischemia-reperfusion injury.

The comparative data highlight this compound as a highly effective agent within the KCO class. However, the translation of K-ATP openers to the clinic for cardioprotection has been challenging, often due to systemic vasodilation and hypotensive side effects. Future research should focus on:

  • Developing Mitochondria-Targeted KCOs: Increasing the selectivity for mitoK-ATP channels could deliver cardioprotection with fewer systemic hemodynamic effects.

  • Investigating Combination Therapies: Combining KCOs with agents targeting other pathways in the I/R injury cascade (e.g., anti-inflammatory or antioxidant drugs) may yield synergistic benefits.

  • Refining Patient Selection: Identifying patient populations most likely to benefit from this therapeutic strategy is crucial for the success of future clinical trials.

By employing the rigorous, multi-faceted validation approach outlined in this guide, researchers can continue to build upon this foundational knowledge and advance the development of next-generation cardioprotective therapies.

References

  • Grover, G. J., D'Alonzo, A. J., & Hess, T. A. (1994). Cardioprotective Actions of Potassium Channel Openers. European Heart Journal, 15(suppl_C), 89–94. [Link]

  • Dedkova, E. N., & Blatter, L. A. (2012). Measuring mitochondrial function in intact cardiac myocytes. Journal of Molecular and Cellular Cardiology, 52(1), 48–61. [Link]

  • Lindsey, M. L., Bolli, R., & Canty, J. M., Jr. (2018). Guidelines for experimental models of myocardial ischemia and infarction. American Journal of Physiology-Heart and Circulatory Physiology, 314(4), H812–H838. [Link]

  • Dedkova, E. N., & Blatter, L. A. (2011). Measuring mitochondrial function in intact cardiac myocytes. Progress in Biophysics and Molecular Biology, 107(1), 48-61. [Link]

  • Diabetic Complications Consortium. (2004). Measurement of Left Ventricular Performance in Langendorff Perfused Mouse Hearts. AMDCC Protocol. [Link]

  • Tse, R., & Lee, C. Y. (2018). Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats. Methods in Molecular Biology, 1816, 107–116. [Link]

  • Dedkova, E. N., & Blatter, L. A. (2012). Measuring mitochondrial function in intact cardiac myocytes. ResearchGate. [Link]

  • Lindsey, M. L., Bolli, R., & Canty, J. M., Jr. (2018). Guidelines for experimental models of myocardial ischemia and infarction. PubMed. [Link]

  • Wikipedia. (n.d.). Langendorff heart. Wikipedia. [Link]

  • Thoracic Key. (2016). Methods to Study Mitochondrial Structure and Function. Thoracic Key. [Link]

  • Gao, E., Lei, Y., & Koch, W. J. (2011). A Murine Model of Myocardial Ischemia–Reperfusion Injury. Springer Nature Experiments. [Link]

  • Ace Therapeutics. (n.d.). Custom Animal Models of Cardiac Ischemia-Reperfusion. Ace Therapeutics. [Link]

  • Grover, G. J., D'Alonzo, A. J., & Hess, T. A. (1994). Cardioprotective actions of potassium channel openers. PubMed. [Link]

  • Yao, Z., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Circulation, 92(5), 1236–1245. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769–1775. [Link]

  • Lindsey, M. L., Bolli, R., & Canty, J. M., Jr. (2018). Guidelines for experimental models of myocardial ischemia and infarction. PubMed Central. [Link]

  • Le, T., & Martin, D. (2019). Quantification of murine myocardial infarct size using 2-D and 4-D high-frequency ultrasound. American Journal of Physiology-Heart and Circulatory Physiology, 317(5), H1061-H1071. [Link]

  • University of South Alabama. (n.d.). What are the advantages and disadvantages of the isolated perfused heart? University of South Alabama. [Link]

  • Ravingerová, T., & Adameová, A. (2014). Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia. Journal of Pharmacological and Toxicological Methods, 70(2), 133-137. [Link]

  • Yao, Z., & Gross, G. J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. Semantic Scholar. [Link]

  • Rohmann, S., Weygandt, H., & Verdouw, P. D. (1993). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. Cardiovascular Research, 27(10), 1884–1890. [Link]

  • CVR Onlife. (2018). Christoph Maack on how to measure mitochondrial parameters in cardiac myocytes. YouTube. [Link]

  • de Couto, G., & Lygate, C. A. (2020). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 319(2), H443-H455. [Link]

  • van der Giessen, W. J., & Verdouw, P. D. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy, 6(4), 409–417. [Link]

  • O'Rourke, B. (2004). Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection. Circulation Research, 94(4), 420–432. [Link]

  • Bohl, S., & Lygate, C. A. (2009). Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI. American Journal of Physiology-Heart and Circulatory Physiology, 296(4), H1200-H1208. [Link]

  • Valenzuela, C., & Delpón, E. (2000). Effects of this compound on human cardiac action potentials: comparison with guinea pig and nicorandil and use-dependent study. Journal of Pharmacology and Experimental Therapeutics, 295(1), 292–299. [Link]

  • de Couto, G., & Lygate, C. A. (2020). Guidelines for in vivo mouse models of myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. Circulation, 89(4), 1769-1775. [Link]

  • Takagawa, J., & Zhang, Y. (2008). Myocardial Infarct Size Measurement in the Mouse Chronic Infarction Model: Comparison of Area- and Length-Based Approaches. Journal of Cardiology, 51(1), 47-53. [Link]

  • Mitrovic, V. (2000). Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. Herz, 25(3), 269–277. [Link]

  • Quast, U. (1993). Potassium channel openers: pharmacological and clinical aspects. Fundamental & Clinical Pharmacology, 7(2), 73–82. [Link]

  • Terzic, A., & Alekseev, A. E. (2010). KATP channel therapeutics at the bedside. Journal of Clinical Investigation, 120(12), 4168–4171. [Link]

  • Wrzosek, A., & Szewczyk, A. (2021). Alternative Targets for Modulators of Mitochondrial Potassium Channels. International Journal of Molecular Sciences, 22(11), 5877. [Link]

  • Singh, H., & Li, M. (2020). BKCa Channels as Targets for Cardioprotection. International Journal of Molecular Sciences, 21(18), 6885. [Link]

  • Buol, S. Y., & Stamer, W. D. (2016). Analogs of the ATP-Sensitive Potassium (KATP) Channel Opener Cromakalim with in Vivo Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 59(13), 6221–6231. [Link]

  • Boengler, K., & Schulz, R. (2017). Mitochondrial Kinase Signaling for Cardioprotection. Cells, 6(4), 33. [Link]

Sources

A Comparative Analysis of the Hemodynamic Profiles of Bimakalim and Diazoxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cardiovascular and metabolic research, ATP-sensitive potassium (K-ATP) channel openers represent a pivotal class of molecules. By modulating the activity of these channels, they exert significant influence over vascular tone and cellular excitability. Among these, Bimakalim and diazoxide have garnered considerable attention for their distinct yet related therapeutic potentials. This guide provides a comprehensive comparative analysis of the hemodynamic profiles of these two agents, grounded in experimental data and established scientific principles. It is designed to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to make informed decisions in their investigative pursuits.

Introduction: Unlocking the Vasodilatory Potential of K-ATP Channels

This compound and diazoxide both belong to the pharmacological class of K-ATP channel openers. Their primary mechanism of action involves the activation of ATP-sensitive potassium channels, which are hetero-octameric protein complexes composed of a pore-forming inward rectifier potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][2] The opening of these channels leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. In vascular smooth muscle cells, this hyperpolarization inhibits the influx of calcium through voltage-gated calcium channels, resulting in vasodilation and a subsequent decrease in peripheral resistance.[1]

Despite this shared fundamental mechanism, the nuanced differences in their chemical structures and interactions with SUR subtypes lead to distinct hemodynamic and metabolic consequences. Diazoxide, a benzothiadiazine derivative, has a long-established clinical history in managing hypertensive emergencies and hypoglycemia.[3][4] this compound, a benzopyran derivative, emerged as a potent arterial vasodilator with potential applications in cardiovascular diseases.[5][6] This guide will dissect these differences, offering a side-by-side comparison of their hemodynamic effects.

Comparative Hemodynamic Profiles: A Data-Driven Overview

The following table summarizes the key hemodynamic effects of this compound and diazoxide based on available preclinical and clinical data. It is important to note that direct head-to-head comparative studies are limited, and therefore, this table synthesizes findings from separate investigations.

Hemodynamic ParameterThis compoundDiazoxideKey Observations & Causality
Mean Arterial Pressure (MAP) Dose-dependent decrease.[7] In some human studies, significant changes in blood pressure were not observed at lower doses.[8]Significant decrease, particularly with intravenous administration.[9][10]Both drugs induce vasodilation by opening K-ATP channels in vascular smooth muscle, leading to a reduction in total peripheral resistance and consequently, a drop in blood pressure. The magnitude of this effect is dose-dependent for both compounds.
Heart Rate (HR) Dose-dependent increase (reflex tachycardia).[8]Significant increase (reflex tachycardia).[9]The decrease in blood pressure triggers a baroreceptor reflex, leading to a compensatory increase in heart rate to maintain cardiac output.
Cardiac Output (CO) Increase.[8]Increase.[10]The reduction in afterload (due to decreased peripheral resistance) and the reflex increase in heart rate contribute to an overall increase in cardiac output.
Total Peripheral Resistance (TPR) Significant decrease.[8]Significant decrease.[10]This is the primary hemodynamic effect of both drugs, stemming directly from their K-ATP channel opening activity in the vasculature.
Regional Blood Flow Preferential vasodilation of the coronary circulation has been suggested in experimental models.[1]Increases forearm blood flow.[9] Can be used to manage hypertensive emergencies, indicating widespread vasodilation.[3]The differential effects on regional blood flow may be related to the expression and sensitivity of K-ATP channel subtypes in various vascular beds.
Metabolic Effects Minimal effects on glucose homeostasis reported in some studies.Can cause a significant increase in blood glucose levels by inhibiting insulin secretion from pancreatic β-cells.[9]This highlights a key difference in their selectivity for SUR subtypes. Diazoxide's potent effect on pancreatic SUR1-containing K-ATP channels is the basis for its use in treating hyperinsulinemic hypoglycemia.[4]

Delving Deeper: Mechanism of Action and SUR Subtype Selectivity

The distinct hemodynamic and metabolic profiles of this compound and diazoxide can be largely attributed to their differential interactions with the sulfonylurea receptor (SUR) subunits of the K-ATP channel. There are two main isoforms of the Kir6.x subunit (Kir6.1 and Kir6.2) and three main isoforms of the SUR subunit (SUR1, SUR2A, and SUR2B), which combine to form channels with tissue-specific functions and pharmacology.[11][12][13]

  • SUR1/Kir6.2: Predominantly found in pancreatic β-cells and neurons.

  • SUR2A/Kir6.2: The primary isoform in cardiac and skeletal muscle.

  • SUR2B/Kir6.1 or Kir6.2: Found in vascular and non-vascular smooth muscle.

Diazoxide exhibits a broad spectrum of activity, potently opening K-ATP channels containing SUR1 and SUR2B subunits.[14] Its strong interaction with SUR1 is responsible for its significant hyperglycemic effect due to the inhibition of insulin release.[4] While generally considered to have weak effects on the cardiac SUR2A subtype, some studies suggest that in the presence of ADP, diazoxide can activate SUR2A/Kir6.2 channels.[15]

This compound , on the other hand, is reported to have a greater selectivity for vascular K-ATP channels (likely containing SUR2B) over pancreatic β-cell channels (SUR1).[6] This selectivity profile explains its potent vasodilatory effects with a reduced propensity to cause hyperglycemia compared to diazoxide. Some evidence also suggests a significant effect on coronary vascular K-ATP channels.[6]

cluster_this compound This compound cluster_diazoxide Diazoxide This compound This compound B_SUR2B SUR2B (Vascular Smooth Muscle) This compound->B_SUR2B Potent Activation B_Vaso Vasodilation B_SUR2B->B_Vaso B_BP ↓ Blood Pressure B_Vaso->B_BP Diazoxide Diazoxide D_SUR1 SUR1 (Pancreatic β-cell) Diazoxide->D_SUR1 Potent Activation D_SUR2B SUR2B (Vascular Smooth Muscle) Diazoxide->D_SUR2B Potent Activation D_Insulin ↓ Insulin Secretion D_SUR1->D_Insulin D_Vaso Vasodilation D_SUR2B->D_Vaso D_Glucose ↑ Blood Glucose D_Insulin->D_Glucose D_BP ↓ Blood Pressure D_Vaso->D_BP

Comparative signaling pathways of this compound and Diazoxide.

Experimental Protocols for Hemodynamic Assessment

To rigorously evaluate and compare the hemodynamic profiles of compounds like this compound and diazoxide, a suite of well-defined experimental protocols is essential. The following section outlines standard methodologies for assessing key hemodynamic parameters in rodent models, a common preclinical platform for cardiovascular research.

In Vivo Blood Pressure and Heart Rate Monitoring

Method: Radiotelemetry is the gold standard for continuous and long-term monitoring of blood pressure and heart rate in conscious, freely moving rodents.[16][17][18] This technique minimizes stress-induced artifacts associated with restraint or anesthesia.[17][19]

Protocol:

  • Transmitter Implantation:

    • Anesthetize the rodent (e.g., isoflurane or a ketamine/xylazine cocktail).

    • Make a midline incision in the neck to expose the left common carotid artery.

    • Create a subcutaneous pocket on the flank to house the telemetry transmitter body.

    • Tunnel the pressure-sensing catheter subcutaneously from the flank to the neck incision.

    • Carefully isolate the carotid artery and insert the catheter, advancing it into the aortic arch.

    • Secure the catheter in place with surgical sutures.

    • Close all incisions and allow the animal to recover for at least 7-10 days to ensure stabilization of hemodynamic parameters.[16]

  • Data Acquisition:

    • House the animal in its home cage placed on a receiver platform.

    • Record baseline hemodynamic data for a sufficient period (e.g., 24-48 hours) to establish a stable diurnal rhythm.

    • Administer the test compound (this compound or diazoxide) via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continuously record blood pressure and heart rate for the duration of the drug's expected effect.

  • Data Analysis:

    • Analyze the telemetered data to determine changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, from baseline.

Start Anesthetize Rodent Implant Implant Telemetry Transmitter Start->Implant Recover Recovery Period (7-10 days) Implant->Recover Baseline Record Baseline Hemodynamics Recover->Baseline Administer Administer Test Compound Baseline->Administer Record Continuously Record Hemodynamics Administer->Record Analyze Analyze Data Record->Analyze

Workflow for in vivo hemodynamic monitoring using telemetry.

Cardiac Output Measurement

Method: Transthoracic echocardiography is a non-invasive technique that allows for the assessment of cardiac structure and function, including the calculation of cardiac output.[20][21][22][23]

Protocol:

  • Animal Preparation:

    • Lightly anesthetize the animal to minimize movement artifacts while maintaining near-physiological heart rates.

    • Shave the chest area and apply ultrasound gel.

    • Position the animal on a heated platform to maintain body temperature.

  • Image Acquisition:

    • Using a high-frequency ultrasound probe, obtain a parasternal long-axis view of the left ventricle.

    • Measure the left ventricular outflow tract (LVOT) diameter.

    • From an apical five-chamber view, use pulsed-wave Doppler to measure the velocity-time integral (VTI) of blood flow through the LVOT.

  • Calculation of Cardiac Output:

    • Calculate the stroke volume (SV) using the formula: SV = (π * (LVOT diameter/2)^2) * VTI.

    • Measure the heart rate (HR) from the Doppler signal or ECG.

    • Calculate cardiac output (CO) using the formula: CO = SV * HR.

  • Experimental Procedure:

    • Obtain baseline echocardiographic measurements.

    • Administer the test compound.

    • Repeat echocardiographic measurements at predetermined time points to assess the drug's effect on cardiac output.

Regional Blood Flow Assessment

Method: The colored or fluorescent microsphere technique is a well-established method for measuring regional blood flow to various organs.[24][25][26][27][28]

Protocol:

  • Catheterization:

    • Anesthetize the animal and cannulate the left ventricle (for microsphere injection) and a peripheral artery (e.g., femoral artery, for reference blood sampling).[29][30]

  • Microsphere Injection:

    • Thoroughly vortex the microsphere suspension to ensure uniform distribution.

    • Inject a known number of microspheres of a specific color or fluorescent tag into the left ventricle.

  • Reference Blood Sample:

    • Simultaneously with the microsphere injection, begin withdrawing a reference blood sample from the peripheral artery at a constant, known rate for a set period (e.g., 60 seconds).

  • Tissue and Blood Sample Processing:

    • Euthanize the animal and dissect the organs of interest.

    • Digest the tissue and blood samples to isolate the microspheres.

    • Quantify the number of microspheres in each tissue sample and the reference blood sample using spectrophotometry (for colored spheres) or fluorometry (for fluorescent spheres).

  • Calculation of Regional Blood Flow:

    • Calculate the blood flow to each organ using the formula: Organ Blood Flow = (Microspheres in Organ * Reference Sample Withdrawal Rate) / Microspheres in Reference Sample.

Conclusion and Future Directions

The comparative analysis of this compound and diazoxide reveals two potent K-ATP channel openers with distinct hemodynamic and metabolic profiles, primarily dictated by their differential selectivity for SUR subtypes. Diazoxide's broad activity, particularly its potent effect on pancreatic β-cells, underpins its dual use in hypertension and hyperinsulinemia, but also carries the liability of hyperglycemia. This compound's greater vascular selectivity positions it as a more targeted vasodilator with potentially fewer metabolic side effects, making it an intriguing candidate for cardiovascular applications.

For researchers in drug development, the choice between these or similar molecules will depend on the specific therapeutic target. A deep understanding of their hemodynamic profiles, coupled with rigorous experimental evaluation using the methodologies outlined in this guide, is paramount for advancing the field of K-ATP channel pharmacology. Future research should focus on direct, head-to-head comparative studies under standardized conditions to further elucidate the subtle yet significant differences between these and other K-ATP channel openers. Such studies will be invaluable in the quest for more selective and effective therapies for a range of cardiovascular and metabolic disorders.

References

  • Carlsson, I., & Juhlin-Dannfelt, A. (1982). Haemodynamic and metabolic effects of diazoxide during rest and forearm exercise. Clinical Physiology, 2(1), 69-77.
  • Hoffman, J. I. (2017). The history of the microsphere method for measuring blood flows with special reference to myocardial blood flow: a personal memoir.
  • Kaye, D. M., Hasking, G. J., Johnston, L., & Esler, M. D. (1995). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. Clinical Pharmacology & Therapeutics, 58(5), 553-559.
  • Prinzen, F. W., & Bassingthwaighte, J. B. (2000). Blood flow distributions by microsphere deposition methods. Cardiovascular Research, 45(1), 13-28.
  • Johns, C., Gavins, F. N., D'Acquisto, F., & Flower, R. J. (2011). Telemetric analysis of haemodynamic regulation during voluntary exercise training in mouse models. The Journal of Physiology, 589(Pt 17), 4275–4286.
  • van der Giessen, W. J., van den Bos, E. J., Duncker, D. J., & Verdouw, P. D. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. Cardiovascular Drugs and Therapy, 6(4), 409-417.
  • Franciosa, J. A., & Cohn, J. N. (1979). Beneficial hemodynamic effects of intravenous diazoxide in refractory congestive heart failure. American Heart Journal, 98(5), 565-570.
  • Toth, K., Toth, B., & Howlett, A. (2004). Microspheres accurately predict regional bone blood flow.
  • Hoffman, J. I. E. (2017). The history of the microsphere method for measuring blood flows with special reference to myocardial blood flow: a personal memoir.
  • Prinzen, F. W., & Bassingthwaighte, J. B. (2000). Blood flow distributions by microsphere deposition methods. Cardiovascular Research, 45(1), 13-28.
  • Rowe, G. G., Leicht, T. R., Boake, W. C., Kyle, J. C., & Crumpton, C. W. (1963). The systemic and coronary hemodynamic effects of diazoxide. American Heart Journal, 66, 636-643.
  • Polak, T., GutPerez, D. J., & Cotrim, C. (2004). Echocardiographic measurement of cardiac output in rats. Journal of Applied Physiology, 97(2), 763-769.
  • Yao, Z., Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs.
  • Fays, F., et al. (2022). Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis. Pharmacology & Therapeutics, 233, 108018.
  • Yao, Z., & Gross, G. J. (1994). Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs.
  • Hintze, T. H., & Vatner, S. F. (1993). Effects of a K+ATP Channel Opener, Lemakalim, on Systemic, Coronary and Regional Vascular Dynamics in Conscious Dogs: Comparison With Nifedipine, Adenosine, Nitroglycerin and Acetylcholine. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 1026–1037.
  • Williams, R. S. B., et al. (2022). Echocardiography protocol: A tool for infrequently used parameters in mice. Frontiers in Cardiovascular Medicine, 9, 956870.
  • Ziouti, S., et al. (2015). Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry. Journal of Visualized Experiments, (104), e53245.
  • Harrison, D. G., et al. (2023).
  • Minarini, A., et al. (2021). Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide. Frontiers in Pharmacology, 12, 669623.
  • Shyng, S. L., et al. (2000). C-Terminal Tails of Sulfonylurea Receptors Control ADP-Induced Activation and Diazoxide Modulation of ATP-Sensitive K+ Channels.
  • Popescu, A., et al. (2015).
  • Doyle, M. E., & Egan, J. M. (2003). Diazoxide.
  • Inotiv. (n.d.). Rodent Cardiovascular Telemetry. Retrieved from [Link]

  • Klem, M., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological Reports, 12(5), e15969.
  • Polak, T., GutPerez, D. J., & Cotrim, C. (2004). Echocardiographic measurement of cardiac output in rats. Journal of Applied Physiology, 97(2), 763-769.
  • Abdel-Wahab, M. Z., et al. (2001). Effects of administration of nicorandil or this compound prior to and during ischemia or reperfusion on survival rate, ischemia/reperfusion-induced arrhythmias and infarct size in anesthetized rabbits. Pharmacological Research, 43(4), 321-330.
  • Parasuraman, S., & Raveendran, R. (2012). Measurement of invasive blood pressure in rats. Journal of Pharmacology & Pharmacotherapeutics, 3(2), 172–177.
  • D'hahan, N., et al. (1999). Diazoxide activates SUR2A/Kir6.2 KATP channels in the presence of ADP. FEBS Letters, 453(1-2), 105-109.
  • Al-Karagholi, M. A., et al. (2023). KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies. Frontiers in Physiology, 14, 1205318.
  • Lakshminrusimha, S., & Seshia, M. M. K. (2022). Diazoxide for Neonatal Hyperinsulinemic Hypoglycemia and Pulmonary Hypertension. Children, 9(7), 1032.
  • Klem, M., et al. (2024). Measurement of blood pressure in rats: Invasive or noninvasive methods?. Physiological Reports, 12(5), e15969.
  • Mitrovic, V., et al. (2000). Potassium channel openers and blockers in coronary artery disease. Comparison to betablockers and calcium antagonists. Herz, 25(3), 198-206.
  • John, S. A., et al. (1999). Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. British Journal of Pharmacology, 128(4), 748–754.
  • Al-Karagholi, M. A., et al. (2024). KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies. Frontiers in Physiology, 15, 1373977.
  • iWorx. (n.d.). Invasive Blood Pressure – Rat Model. Retrieved from [Link]

  • Hansen, J. B., et al. (2000). Potent and selective activation of the pancreatic beta-cell type K(ATP) channel by two novel diazoxide analogues. Diabetologia, 43(7), 885-892.
  • Kramer, K., & Kinter, L. B. (2003). Measuring Blood Pressure in Small Laboratory Animals. Methods in Molecular Medicine, 82, 1-14.
  • Zacchigna, S., et al. (2020). Towards standardization of echocardiography for the evaluation of left ventricular function in adult rodents. Cardiovascular Research, 116(14), e193-e195.
  • Nakae, I., & Kouchoukos, N. T. (2023). Exploitation of KATP channels for cardiac surgery. Vessel Plus, 7, 46.
  • Grant, P. J. (2006). Variations in tissue selectivity amongst insulin secretagogues: a systematic review. Diabetes, Obesity and Metabolism, 8(1), 1-12.
  • Bryan, J., & Aguilar-Bryan, L. (1999). Defining a binding pocket for sulfonylureas in ATP-sensitive potassium channels. The Journal of Biological Chemistry, 274(36), 25231-25234.

Sources

A Comparative Analysis of Bimakalim and Cromakalim in Attenuating Myocardial Infarct Size

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardioprotective agents, ATP-sensitive potassium (K-ATP) channel openers have emerged as a promising therapeutic class. By mimicking the protective effects of ischemic preconditioning, these molecules hold the potential to mitigate the extent of myocardial damage following an ischemic event. This guide provides a detailed, data-driven comparison of two prominent K-ATP channel openers, bimakalim and cromakalim, with a specific focus on their efficacy in reducing myocardial infarct size.

Mechanism of Action: A Shared Pathway with Subtle Distinctions

Both this compound and cromakalim exert their primary pharmacological effect by activating K-ATP channels.[1] These channels, found in the sarcolemma and inner mitochondrial membrane of cardiomyocytes, are crucial regulators of cellular excitability and energy homeostasis.

Activation of these channels by openers like this compound and cromakalim leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization shortens the duration of the cardiac action potential, which in turn reduces calcium influx through voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration alleviates the energetic burden on the cardiomyocyte, a critical factor in preserving cellular integrity during ischemic stress.[2]

While sharing this fundamental mechanism, the two compounds may exhibit differences in their tissue selectivity and hemodynamic effects, which can influence their overall cardioprotective efficacy. Cromakalim, for instance, is noted for its potent vasodilatory properties, leading to significant hypotension, a factor that can complicate its therapeutic application.[3][4]

K-ATP Channel Activation Pathway cluster_0 Cardiomyocyte Drug This compound / Cromakalim KATP K-ATP Channel Drug->KATP Activates Hyperpolarization Membrane Hyperpolarization KATP->Hyperpolarization K+ Efflux AP_Shortening Action Potential Duration Shortening Hyperpolarization->AP_Shortening Ca_Influx Reduced Ca2+ Influx AP_Shortening->Ca_Influx Cardioprotection Cardioprotection (Reduced Infarct Size) Ca_Influx->Cardioprotection

Caption: Signaling pathway of K-ATP channel openers in cardiomyocytes.

Head-to-Head Comparison of Infarct Size Reduction: A Review of Preclinical Data

This compound: Consistent and Potent Cardioprotection

Studies involving this compound consistently demonstrate a significant reduction in myocardial infarct size. In canine models of ischemia-reperfusion, pretreatment with this compound has been shown to reduce infarct size by over 50%.[5][6] Notably, this protective effect is observed even at doses that do not induce significant hemodynamic changes.[7] Furthermore, some evidence suggests that this compound may also be effective when administered just prior to reperfusion, indicating a potential role in mitigating reperfusion injury.[5]

This compound: Summary of Infarct Size Reduction Data
Animal Model Infarct Size Reduction (vs. Control)
Anesthetized Dogs (60 min occlusion / 4 hr reperfusion)~50% reduction (27.2% in control vs. 12.6-14.5% with this compound)[7]
Anesthetized Dogs (60 min occlusion / 3 hr reperfusion)~65% reduction (28.6% in control vs. 9.8% with this compound pretreatment)[5]
Anesthetized Dogs (90 min occlusion / 5 hr reperfusion)Significant reduction in infarct size with pretreatment[6]
Cromakalim: Efficacy Tempered by Hemodynamic Effects and Inconsistent Results

The cardioprotective effects of cromakalim appear more variable in preclinical studies. While some studies report a reduction in infarct size, others have failed to demonstrate a significant benefit, and in some instances, have even suggested a potential for harm.[8][9][10] A significant confounding factor in assessing cromakalim's efficacy is its potent hypotensive effect.[3] This reduction in blood pressure can decrease coronary perfusion pressure, potentially counteracting the direct cardioprotective effects of the drug.

Cromakalim: Summary of Infarct Size Reduction Data
Animal Model Infarct Size Reduction (vs. Control)
Anesthetized Rabbits (30 min occlusion / 2 hr reperfusion)~29% reduction (46.8% in control vs. 33.1% with cromakalim)[3]
Anesthetized Dogs (90 min occlusion / 5 hr reperfusion)No significant reduction (32.8% in vehicle vs. 32.6% with cromakalim)[8][9][10]
Anesthetized Dogs (90 min occlusion / 5 hr reperfusion)Potential for increased infarct size with intracoronary infusion[8][9][10]

Experimental Methodologies: A Guide to Preclinical Evaluation

The data presented above are derived from well-established experimental models of myocardial infarction. Understanding these methodologies is crucial for interpreting the results and designing future studies.

Standard Protocol for Induction of Myocardial Infarction in a Canine Model
  • Animal Preparation: Anesthetize the animal (e.g., with barbital) and surgically prepare for a thoracotomy.[11][12]

  • Instrumentation: Cannulate a femoral artery and vein for blood pressure monitoring and drug administration. Place an epicardial electrode to monitor heart rate.

  • Coronary Artery Occlusion: Isolate a major coronary artery, typically the left anterior descending (LAD) or left circumflex (LCX) artery. Pass a suture around the artery to create a snare for temporary occlusion.

  • Ischemia and Reperfusion: Induce myocardial ischemia by tightening the snare for a predetermined period (e.g., 60-90 minutes).[7][8][11] Subsequently, release the snare to allow for reperfusion (e.g., 3-5 hours).[7][8][11]

  • Drug Administration: Administer the test compound (this compound, cromakalim, or vehicle) intravenously at a specified time relative to the ischemic event (e.g., before occlusion, during ischemia, or at reperfusion).[6][7][11]

  • Infarct Size Determination: At the end of the reperfusion period, excise the heart. Delineate the area at risk (the ischemic zone) and the infarcted tissue. This is commonly achieved by perfusing the coronary arteries with a dye (e.g., triphenyltetrazolium chloride), which stains viable myocardium red, leaving the infarcted tissue pale.[3][7]

  • Data Analysis: Quantify the area at risk and the infarct size as a percentage of the area at risk.

Experimental Workflow for Myocardial Infarction Model cluster_workflow Experimental Workflow Start Start: Animal Preparation (Anesthesia, Instrumentation) Drug_Admin Drug Administration (this compound, Cromakalim, or Vehicle) Start->Drug_Admin Occlusion Coronary Artery Occlusion (e.g., 60-90 min) Reperfusion Reperfusion (e.g., 3-5 hours) Occlusion->Reperfusion Drug_Admin->Occlusion Infarct_Measurement Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Measurement End End: Data Analysis Infarct_Measurement->End

Sources

A Head-to-Head Comparison of Bimakalim and Pinacidil in Preclinical Models: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the ATP-Sensitive Potassium (K-ATP) Channel

In the landscape of cardiovascular drug development, the ATP-sensitive potassium (K-ATP) channel represents a critical therapeutic target. These channels are metabolic sensors, coupling the electrical activity of a cell to its energetic state.[1] By opening in response to a fall in intracellular ATP, they hyperpolarize the cell membrane, an action that underlies fundamental physiological processes such as smooth muscle relaxation, cardioprotection against ischemia, and the regulation of hormone secretion.[1][2]

This guide provides an in-depth, head-to-head comparison of two prominent K-ATP channel openers from distinct chemical classes: Bimakalim , a benzopyran derivative, and Pinacidil , a cyanoguanidine.[1][3] While both compounds converge on the same molecular target, their nuanced differences in subtype selectivity, pharmacodynamics, and pharmacokinetics have significant implications for their therapeutic potential in preclinical models. This document is designed for researchers, scientists, and drug development professionals, offering a critical analysis supported by experimental data to inform strategic research decisions.

Section 1: Fundamental Mechanism of Action

Both this compound and pinacidil exert their primary effects by activating the K-ATP channel, which is a hetero-octameric complex composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[1][4] The binding of an opener to the SUR subunit stabilizes the open conformation of the channel pore.[5]

This action initiates a cascade of events:

  • Potassium Efflux: The open channel allows an increased efflux of potassium (K+) ions out of the cell, down their electrochemical gradient.

  • Membrane Hyperpolarization: This net loss of positive charge drives the cell's membrane potential to a more negative value (hyperpolarization).

  • Inhibition of Voltage-Gated Calcium Channels: In excitable cells like vascular smooth muscle, hyperpolarization makes it more difficult to reach the threshold potential required to open voltage-gated L-type calcium channels.[6]

  • Reduced Intracellular Calcium: The resulting decrease in calcium influx leads to lower intracellular calcium concentrations.

  • Physiological Response: In vascular smooth muscle, this causes relaxation and vasodilation.[6][7][8] In cardiomyocytes, this mechanism contributes to a shortened action potential duration, which is believed to be a key component of its energy-sparing, cardioprotective effects during ischemia.[5]

KATP_Channel_Mechanism KCO K-ATP Channel Opener (this compound / Pinacidil) SUR Binds to SUR Subunit of K-ATP Channel KCO->SUR K_efflux Increased K+ Efflux SUR->K_efflux Opens Channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channels Remain Closed Hyperpolarization->Ca_channel Ca_influx Decreased Intracellular [Ca2+] Ca_channel->Ca_influx VSMC_relax Vascular Smooth Muscle Relaxation Ca_influx->VSMC_relax Cardioprotection Cardioprotection (Shortened APD) Ca_influx->Cardioprotection IR_Workflow start Start anesthesia Anesthesia & Surgical Prep (Thoracotomy, LAD Suture) start->anesthesia drug_admin Drug Administration (Test vs. Vehicle) anesthesia->drug_admin ischemia LAD Occlusion (45 min Ischemia) drug_admin->ischemia reperfusion Suture Release (3 hr Reperfusion) ischemia->reperfusion staining Delineate AAR (Evans Blue) Stain Infarct (TTC) reperfusion->staining analysis Image & Quantify (IA / AAR %) staining->analysis end End analysis->end

Caption: Experimental workflow for the in vivo I/R model.
Protocol 2: In Vitro Vasorelaxation in Isolated Aortic Rings

Objective: To determine the potency (EC50) of this compound and pinacidil in causing vascular smooth muscle relaxation.

Step-by-Step Methodology:

  • Tissue Preparation: Euthanize a male Wistar rat and excise the thoracic aorta. Place it in cold Krebs-Henseleit buffer.

  • Ring Mounting: Under a dissecting microscope, remove adhering connective tissue and cut the aorta into 3-4 mm rings. Mount the rings in organ baths containing Krebs-Henseleit buffer (37°C, gassed with 95% O2 / 5% CO2) connected to isometric force transducers.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 grams, replacing the buffer every 15 minutes.

  • Contraction: Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Cumulative Concentration-Response Curve: Once the contraction has stabilized, add the test compound (this compound or pinacidil) to the organ bath in a cumulative manner (e.g., from 1 nM to 100 µM). Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis: Record the relaxation at each concentration as a percentage of the maximal phenylephrine-induced contraction. Plot the concentration-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal relaxation) using non-linear regression.

Section 6: Synthesis and Conclusion

This compound and pinacidil are both potent K-ATP channel openers that have demonstrated significant efficacy in preclinical cardiovascular models. While they share a common mechanism of action, this head-to-head analysis reveals critical distinctions that are vital for guiding future research.

FeatureThis compoundPinacidilKey Takeaway
Chemical Class BenzopyranCyanoguanidineDifferent chemical scaffolds may offer opportunities for SAR optimization.
Primary Indication Investigated for cardioprotectionDeveloped as an antihypertensiveReflects their nuanced pharmacodynamic profiles.
Cardioprotection Strong, potentially independent of vasodilationEffective, linked to improved microvascular functionThis compound may offer more direct myocardial protection.
Vasodilation Potent, but can cause reflex tachycardiaPotent and well-characterizedBoth are effective vasodilators, a common class effect.
SUR Selectivity Functionally potent on cardiac & vascular tissueSimilar potency on SUR2A and SUR2BPinacidil lacks strong tissue selectivity.
PK Data Limited public dataWell-characterized in preclinical speciesPinacidil has a more established preclinical ADME profile.

Further research should focus on elucidating the detailed pharmacokinetic profile of this compound and conducting direct, side-by-side comparisons in the same preclinical models to definitively establish their relative potency and efficacy. Additionally, exploring the molecular interactions of these distinct chemical classes with SUR subtypes could pave the way for designing next-generation K-ATP channel openers with enhanced tissue selectivity and improved therapeutic windows.

Section 7: References

  • Petersen, H.J. (1992). Pinacidil. Preclinical investigations. PubMed. Available at:

  • Goa, K.L., & Grant, S.M. (1992). Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension. PubMed. Available at:

  • Wikipedia. (Date not available). Pinacidil. Wikipedia. Available at:

  • Southerton, J.S., Weston, A.H., Bray, K.M., Newgreen, D.T., & Taylor, S.G. (1988). Mechanism of the vasodilator action of pinacidil. PubMed. Available at:

  • MedchemExpress. (Date not available). This compound | Potassium Channel Opener. MedchemExpress.com. Available at:

  • Mikkelsen, E.O., & Jensen, B.S. (1990). Vasodilatation with pinacidil. Mode of action in rat resistance vessels. PubMed. Available at:

  • Quast, U., & Cook, N.S. (1988). Similarities in the mechanism of action of two new vasodilator drugs: pinacidil and BRL 34915. PubMed. Available at:

  • Shindo, T., Yamada, M., Isomoto, S., Horio, Y., & Kurachi, Y. (1998). SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil. PMC - NIH. Available at:

  • Shindo, T., Yamada, M., Isomoto, S., Horio, Y., & Kurachi, Y. (1998). SUR2 subtype (A and B)-dependent differential activation of the cloned ATP-sensitive K+ channels by pinacidil and nicorandil. PubMed. Available at:

  • Eilertsen, E., Hart, J.W., Magnussen, M.P., Sørensen, H., & Arrigoni-Martelli, E. (1982). Pharmacokinetics and distribution of the new antihypertensive agent pinacidil in rat, dog and man. PubMed. Available at:

  • Mizumura, T., Nithipatikom, K., & Gross, G.J. (1995). This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. PubMed. Available at:

  • Rohmann, S., Weygandt, H., & Verdouw, P.D. (1994). Effect of this compound (EMD 52692), an opener of ATP sensitive potassium channels, on infarct size, coronary blood flow, regional wall function, and oxygen consumption in swine. PubMed. Available at:

  • Duncker, D.J., van Zon, N.S., Baas, N.R., van der Giessen, W.J., & Verdouw, P.D. (1992). Cardiovascular effects of the novel potassium channel opener this compound in conscious pigs after myocardial infarction: a comparative study with nicorandil. PubMed. Available at:

  • Kandasamy, B., & Kurian, G.A. (2014). KATP channel therapeutics at the bedside. PMC - PubMed Central. Available at:

  • Arrigoni-Martelli, E. (1988). Pinacidil: history, basic pharmacology, and therapeutic implications. PubMed. Available at:

  • Wang, K., et al. (2022). Pinacidil ameliorates cardiac microvascular ischemia–reperfusion injury by inhibiting chaperone-mediated autophagy of calreticulin. PMC - NIH. Available at:

  • Mannhold, R. (2004). KATP channel openers: structure-activity relationships and therapeutic potential. PubMed. Available at:

  • Gribble, F.M., & Reimann, F. (2004). The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium. American Diabetes Association. Available at:

  • Yamada, M., et al. (2001). C-Terminal Tails of Sulfonylurea Receptors Control ADP-Induced Activation and Diazoxide Modulation of ATP-Sensitive K+ Channels. American Heart Association Journals. Available at:

  • Hambrock, A., et al. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. PMC - NIH. Available at:

  • Grover, G.J., & Garlid, K.D. (1992). Cardioprotective actions of potassium channel openers. PubMed - NIH. Available at:

  • Warltier, D.C., et al. (1991). Effects of cromakalim and pinacidil on large epicardial and small coronary arteries in conscious dogs. PubMed. Available at:

  • Jafari, M., et al. (1993). Potent hemodynamic effects of this compound, a new potassium channel opener, in humans. PubMed. Available at:

  • App, T., et al. (1997). Lack of anti-ischemic efficacy of the potassium channel opener this compound in patients with stable angina pectoris. PubMed. Available at:

  • Lin, Y.F., & Louch, W.E. (2012). Differential roles for SUR subunits in KATP channel membrane targeting and regulation. American Journal of Physiology-Heart and Circulatory Physiology. Available at:

Sources

A Researcher's Guide to Validating KATP Channel Activation: A Comparative Analysis of Bimakalim and Glibenclamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers validating the pharmacological activity of ATP-sensitive potassium (KATP) channel openers, using Bimakalim as a prime example. The central theme is the critical use of the KATP channel blocker, Glibenclamide, to create a self-validating experimental system that confirms the specific mechanism of action. This approach is fundamental for ensuring scientific rigor in drug development and physiological research.

The KATP Channel: A Nexus of Metabolism and Excitability

ATP-sensitive potassium (KATP) channels are crucial molecular sensors that couple a cell's metabolic state to its membrane potential.[1][2] Structurally, they are hetero-octameric complexes, typically comprising four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3] The channel's activity is governed by the intracellular ratio of ATP to ADP. High ATP levels inhibit the channel, leading to membrane depolarization, while a decrease in ATP or an increase in MgADP promotes channel opening, causing potassium (K+) efflux and membrane hyperpolarization.[2] This elegant mechanism allows KATP channels to regulate a vast array of physiological processes, from insulin secretion in pancreatic β-cells to vascular tone in smooth muscle and cardioprotection under ischemic conditions.[1][4][5]

Pharmacological Tools: The Opener and The Blocker

To investigate the role of KATP channels, specific pharmacological tools are indispensable. This guide focuses on two key compounds:

  • This compound (Activator/Opener): A benzopyran derivative that acts as a potent KATP channel opener.[6] It primarily binds to the SUR subunit, inducing a conformational change that increases the channel's open probability, mimicking a state of metabolic stress.[7][8] This leads to membrane hyperpolarization and subsequent relaxation of smooth muscle or inhibition of hormone secretion.[7][8]

  • Glibenclamide (Inhibitor/Blocker): A member of the sulfonylurea class of drugs, Glibenclamide is a widely used and potent KATP channel blocker.[9][10][11] It also binds to the SUR subunit, but its action forces the channel into a closed state, preventing K+ efflux and leading to membrane depolarization.[10][11][12] Its ability to specifically and potently inhibit KATP channels makes it the gold standard for validating the effects of KATP channel openers.[13][14]

The core experimental principle is that if a physiological effect is induced by this compound, it should be preventable or reversible by the application of Glibenclamide. This antagonism confirms that the observed effect is indeed mediated through KATP channel activation.

cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP->K_efflux Opens This compound This compound (Opener) This compound->KATP Binds to SUR (Activates) Glibenclamide Glibenclamide (Blocker) Glibenclamide->KATP Binds to SUR (Inhibits) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Response Physiological Response (e.g., Vasodilation) Hyperpolarization->Response

Mechanism of KATP channel modulation.

Experimental Validation: Methodologies and Protocols

Validating the role of this compound requires a multi-tiered approach, from single-channel recordings to functional tissue assays. Below are key experimental systems, each designed to provide robust, self-validating data through the comparative use of Glibenclamide.

Electrophysiology: The Gold Standard

Patch-clamp electrophysiology offers the most direct and detailed examination of ion channel function.[15][16] It allows for the precise measurement of KATP channel currents in response to pharmacological agents.

Core Principle: Directly measure the increase in K+ current induced by this compound and demonstrate that this increase is abolished by Glibenclamide.

Experimental Protocol: Whole-Cell Patch-Clamp

  • Cell Preparation: Isolate single cells from the tissue of interest (e.g., vascular smooth muscle cells, cardiomyocytes, or pancreatic β-cells) using enzymatic digestion.[15][17]

  • Recording Setup: Establish a whole-cell patch-clamp configuration. Use a pipette solution containing a low concentration of ATP (e.g., <1 mM) to ensure KATP channels are not fully inhibited basally. The external solution should be a physiological saline solution.

  • Baseline Recording: Record baseline whole-cell currents. Hold the cell at a potential of -60 mV and apply voltage ramps or steps to elicit currents.

  • This compound Application: Perfuse the cell with a solution containing this compound (e.g., 1-10 µM). A significant increase in outward current should be observed, indicating the opening of K+ channels.

  • Glibenclamide Application: While continuing to perfuse with this compound, co-apply Glibenclamide (e.g., 1-10 µM). The this compound-induced outward current should be significantly reduced or completely abolished, returning towards the baseline level.[12]

Data Presentation: Comparative Current-Voltage (I-V) Relationship

ConditionOutward Current at +40 mV (pA)Membrane Potential (mV)
Control (Baseline) 150 ± 25-55 ± 5
This compound (10 µM) 850 ± 70-75 ± 6
This compound + Glibenclamide (10 µM) 200 ± 30-58 ± 5

Data are presented as mean ± SEM and are hypothetical.

start Isolate Target Cells setup Establish Whole-Cell Patch-Clamp start->setup baseline Record Baseline K+ Current setup->baseline apply_bim Apply this compound baseline->apply_bim observe_bim Observe Increased Outward Current (Hyperpolarization) apply_bim->observe_bim apply_glib Co-apply Glibenclamide observe_bim->apply_glib observe_rev Observe Reversal of This compound's Effect apply_glib->observe_rev end Conclusion: Effect is KATP-mediated observe_rev->end

Sources

A Comparative Guide to Bimakalim and Minoxidil Sulfate in Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to KATP Channel Openers and Their Significance in Smooth Muscle Physiology

Vascular smooth muscle tone is a critical regulator of blood pressure and organ perfusion. The contractile state of vascular smooth muscle cells is largely dependent on intracellular calcium concentration. Agents that induce smooth muscle relaxation, or vasodilation, are of significant therapeutic interest for conditions such as hypertension.[1] A key class of such agents are the potassium channel openers (KCOs), which exert their effects by targeting ATP-sensitive potassium (KATP) channels in the cell membrane.[2][3]

Bimakalim and minoxidil sulfate are two such KCOs that promote vasodilation by opening these channels.[4][5] Minoxidil, originally developed as an antihypertensive drug, owes its vasodilatory action to its sulfated metabolite, minoxidil sulfate.[1] this compound is another potent KATP channel opener that has been studied for its cardioprotective effects. Understanding the comparative pharmacology of these two compounds is crucial for researchers aiming to develop novel therapeutics targeting vascular smooth muscle.

Section 2: Mechanism of Action: A Shared Pathway to Relaxation

Both this compound and minoxidil sulfate induce smooth muscle relaxation through a common mechanism: the opening of ATP-sensitive potassium (KATP) channels.[4][5] This action initiates a cascade of events leading to a decrease in intracellular calcium and subsequent vasodilation.

The opening of KATP channels by these agents leads to an efflux of potassium ions (K+) from the vascular smooth muscle cell.[6][7] This outward movement of positive charge results in hyperpolarization of the cell membrane, meaning the membrane potential becomes more negative.[8] This hyperpolarization closes voltage-dependent calcium channels (VDCCs), thereby inhibiting the influx of extracellular calcium (Ca2+).[9][10] The subsequent decrease in intracellular free Ca2+ concentration leads to the dephosphorylation of myosin light chains, causing the smooth muscle to relax.

While both compounds act on KATP channels, their interactions with the channel subunits and their tissue selectivity may differ, leading to variations in their pharmacological profiles.

Signaling Pathway of KATP Channel Openers

KATP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Drug This compound / Minoxidil Sulfate KATP_Channel ATP-Sensitive K+ Channel (Kir6.x/SUR) Drug->KATP_Channel Opens K_efflux K+ Efflux KATP_Channel->K_efflux Allows VDCC Voltage-Dependent Ca2+ Channel Ca_influx_decrease Decreased Ca2+ Influx VDCC->Ca_influx_decrease Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->VDCC Closes Intracellular_Ca_decrease Decreased Intracellular [Ca2+] Ca_influx_decrease->Intracellular_Ca_decrease Relaxation Smooth Muscle Relaxation Intracellular_Ca_decrease->Relaxation Leads to

Section 3: Comparative Efficacy and Potency

Direct comparative studies of this compound and minoxidil sulfate are limited. However, a study comparing the effects of cromakalim, a closely related benzopyran KATP channel opener to this compound, with minoxidil sulfate provides valuable insights into their differential effects on various vascular smooth muscle preparations.[4][11]

The data suggests that while both compounds are effective relaxants of the noradrenaline-precontracted rat aorta, their potencies can vary significantly across different vascular beds.[4] For instance, minoxidil sulfate was found to be less potent than cromakalim in the rat portal vein and largely inactive in the noradrenaline-precontracted rat mesenteric artery and rabbit aorta.[4] This highlights a potential for tissue-specific actions among different KATP channel openers.

Vascular Preparation Compound pD2 (-log EC50 M) Reference
Rat Aorta (Noradrenaline-precontracted)Cromakalim7.17 ± 0.1[12]
Rat Aorta (Noradrenaline-precontracted)Minoxidil Sulfate7.35 ± 0.1[12]
Guinea-pig Portal Vein (Spontaneous activity)Cromakalim~6.5[4]
Guinea-pig Portal Vein (Spontaneous activity)Minoxidil Sulfate~6.5[4]
Rat Portal Vein (Spontaneous activity)CromakalimMore potent[4]
Rat Portal Vein (Spontaneous activity)Minoxidil SulfateLess potent[4]
Rat Mesenteric Artery (Noradrenaline-precontracted)CromakalimActive[4]
Rat Mesenteric Artery (Noradrenaline-precontracted)Minoxidil SulfateInactive[4]
Rabbit Aorta (Noradrenaline-precontracted)CromakalimActive[4]
Rabbit Aorta (Noradrenaline-precontracted)Minoxidil SulfateInactive[4]

Note: pD2 values are expressed as mean ± SEM. A higher pD2 value indicates greater potency.

Section 4: Experimental Protocols for Assessing Smooth Muscle Relaxation

The following is a detailed protocol for an in vitro isometric tension study, a standard method for evaluating the effects of vasoactive compounds on isolated blood vessels.

Preparation of Isolated Aortic Rings
  • Euthanasia and Aorta Excision: Euthanize a male Wistar rat (250-300g) via an approved method. Perform a thoracotomy and carefully excise the thoracic aorta. Immediately place the aorta in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • Cleaning and Sectioning: Under a dissecting microscope, remove adhering fat and connective tissue. Cut the aorta into 2-3 mm wide rings.

  • Endothelium Removal (Optional): For endothelium-independent studies, gently rub the intimal surface of the aortic ring with a fine wire.

Isometric Tension Measurement
  • Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. Replace the Krebs-Henseleit solution every 15-20 minutes.

  • Viability and Endothelial Integrity Check:

    • Induce a contraction with 60 mM KCl. A robust contraction indicates tissue viability.

    • Wash the rings and allow them to return to baseline.

    • Induce a submaximal contraction with phenylephrine (1 µM).

    • Once the contraction is stable, add acetylcholine (10 µM). A relaxation of >70% indicates an intact endothelium.

  • Cumulative Concentration-Response Curve:

    • After a washout period, induce a sustained contraction with phenylephrine (1 µM).

    • Once the contraction reaches a stable plateau, add the test compound (this compound or minoxidil sulfate) in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM).

    • Allow the response to stabilize at each concentration before adding the next.

  • Data Analysis: Record the tension changes using an isometric force transducer connected to a data acquisition system. Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Tissue Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment Euthanasia Euthanasia & Aorta Excision Cleaning Cleaning & Sectioning Euthanasia->Cleaning Mounting Mounting in Organ Bath Cleaning->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration KCl_Test KCl Viability Test Equilibration->KCl_Test Endothelium_Test Endothelial Integrity Test (Phenylephrine + Acetylcholine) KCl_Test->Endothelium_Test Pre_contraction Pre-contraction (Phenylephrine) Endothelium_Test->Pre_contraction Cumulative_Addition Cumulative Addition of This compound or Minoxidil Sulfate Pre_contraction->Cumulative_Addition Data_Acquisition Data Acquisition & Analysis Cumulative_Addition->Data_Acquisition

Section 5: Conclusion and Future Directions

This compound and minoxidil sulfate are both effective smooth muscle relaxants that operate through the opening of KATP channels. While their fundamental mechanism of action is similar, available evidence suggests potential differences in their potency and tissue selectivity. The choice between these compounds for research or therapeutic development may depend on the specific vascular bed of interest and the desired pharmacological profile.

Future research should focus on direct, head-to-head comparative studies of this compound and minoxidil sulfate in various vascular and non-vascular smooth muscle tissues to fully elucidate their comparative pharmacology. Investigating their interactions with different KATP channel subunit compositions (Kir6.x/SURx) could provide a molecular basis for their observed differences in tissue selectivity. Such studies will be invaluable for the rational design of next-generation KATP channel openers with improved efficacy and safety profiles.

References

  • Daoud, H. A. S., Kokoti, L., & Al-Karagholi, M. A. (2024). KATP channels in cerebral hemodynamics: a systematic review of preclinical and clinical studies. ResearchGate. Available at: [Link]

  • Standen, N. B. (2003). KATP Channels in Vascular Smooth Muscle: Structure, Regulation and Functional Roles. Journal of Clinical and Basic Cardiology, 6, 7–14. Available at: [Link]

  • Al-Karagholi, M. A., et al. (2019). Opening of KATP channels as a mechanism of action of headache and migraine triggers. The Journal of Headache and Pain, 20(1), 69. Available at: [Link]

  • Jackson, W. F. (2017). Potassium Channels in Regulation of Vascular Smooth Muscle Contraction and Growth. Comprehensive Physiology, 8(1), 559–623. Available at: [Link]

  • Wickenden, A. D., Grimwood, S., Grant, T. L., & Todd, M. H. (1991). Comparison of the effects of the K(+)-channel openers cromakalim and minoxidil sulphate on vascular smooth muscle. British journal of pharmacology, 103(1), 1148–1152. Available at: [Link]

  • Moreau, C., & Standen, N. B. (2009). Vascular KATP channels: dephosphorylation and deactivation. British journal of pharmacology, 157(4), 551–553. Available at: [Link]

  • Meisheri, K. D., Cipkus, L. A., & Taylor, C. J. (1988). Mechanism of action of minoxidil sulfate-induced vasodilation: a role for increased K+ permeability. The Journal of pharmacology and experimental therapeutics, 245(3), 751–760. Available at: [Link]

  • Wickenden, A. D., Grimwood, S., Grant, T. L., & Todd, M. H. (1991). Comparison of the effects of the K(+)-channel openers cromakalim and minoxidil sulphate on vascular smooth muscle. British Journal of Pharmacology, 103(1), 1148-1152. Available at: [Link]

  • Leblanc, N., Wilde, D. W., Keef, K. D., & Hume, J. R. (1989). Electrophysiological mechanisms of minoxidil sulfate-induced vasodilation of rabbit portal vein. Circulation research, 65(4), 1102–1111. Available at: [Link]

  • Al-Rashed, F., et al. (2022). Tensometric Myograph Technique for Mouse Aort. JoVE Journal, (184). Available at: [Link]

  • Meisheri, K. D. (1987). Biochemical mechanisms by which minoxidil sulfate influences mammalian cells. Dermatologica, 175 Suppl 2, 3–11. Available at: [Link]

  • Itoh, T., & Kuriyama, H. (1991). Relaxation by cromakalim and pinacidil of isolated smooth muscle cells from canine coronary artery-multiple sites of action. British journal of pharmacology, 102(3), 631–639. Available at: [Link]

  • Forkel, J., et al. (2020). Knockout of vascular smooth muscle EGF receptor in a mouse model prevents obesity-induced vascular dysfunction and renal damage in vivo. Diabetologia, 63(1), 209-224. Available at: [Link]

  • Teng, B., et al. (2011). Tension Measurement in Isolated Rat and Mouse Pulmonary Artery. Journal of visualized experiments : JoVE, (51), 2636. Available at: [Link]

  • Sica, D. A. (2004). Minoxidil: an underused vasodilator for resistant or severe hypertension. The Journal of clinical hypertension, 6(5), 283–287. Available at: [Link]

  • Newgreen, D. T., et al. (1990). The action of diazoxide and minoxidil sulphate on rat blood vessels: a comparison with cromakalim. British journal of pharmacology, 100(3), 605–613. Available at: [Link]

  • Rider, K. D., et al. (2019). A Simple Method for Normalization of Aortic Contractility. Journal of vascular research, 56(2), 85–94. Available at: [Link]

  • Quast, U. (1991). Some degree of overlap exists between the K(+)-channels opened by cromakalim and those opened by minoxidil sulphate in rat isolated aorta. Naunyn-Schmiedeberg's archives of pharmacology, 344(3), 351–359. Available at: [Link]

  • Hayashi, T., et al. (1994). Minoxidil stimulates elastin expression in aortic smooth muscle cells. Archives of biochemistry and biophysics, 315(1), 137–141. Available at: [Link]

  • Weston, A. H., & Edwards, G. (1992). Potassium channel openers and vascular smooth muscle relaxation. Pharmacology & therapeutics, 54(1), 57–73. Available at: [Link]

  • Félétou, M. (2021). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 321(1), H1-H39. Available at: [Link]

  • Cavero, P. G., & Laurent, S. (1994). Cellular pharmacology of potassium channel openers in vascular smooth muscle. Cardiovascular research, 28(6), 805–810. Available at: [Link]

  • Hof, R. P. (1988). Enhancement of muscle blood cell flux and pO2 by cromakalim (BRL 34915) and other compounds enhancing membrane K+ conductance, but not by Ca2+ antagonists or hydralazine, in an animal model of occlusive arterial disease. Cardiovascular drugs and therapy, 2(1), 71–78. Available at: [Link]

  • Webb, R. C., & Bohr, D. F. (1979). Prostaglandins and potassium relaxation in vascular smooth muscle of the rat. The role of Na-K ATPase. Blood vessels, 16(3), 121–129. Available at: [Link]

  • Goren, A., et al. (2021). Comparison of minoxidil sulfotransferase activity between scalp hair, eyebrows, and eyelashes: Implication for minoxidil efficacy for off-label use. Dermatologic Therapy, 34(1), e14634. Available at: [Link]

  • Eksi, O., et al. (2019). A Comparative Study between Topical 5% Minoxidil and Topical “Redensyl, Capixyl, and Procapil” Combination in Men with Androgenetic Alopecia. Journal of Cosmetic and Laser Therapy, 21(4), 234-239. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Bimakalim, a potent ATP-sensitive potassium channel opener. While this compound is a valuable tool in cardiovascular research, its bioactive nature necessitates meticulous handling and disposal to ensure the safety of laboratory personnel and the environment.[1][2][3][4][5][6] This document moves beyond a simple checklist, offering a framework grounded in scientific principles to foster a culture of safety and best practices within your laboratory.

Understanding this compound: Properties and Potential Hazards

This compound (C₁₇H₁₄N₂O₂) is a benzopyran derivative that functions as a vasodilator and has been studied for its cardioprotective effects.[5][6][7][8][9] Its mechanism of action involves the opening of ATP-sensitive potassium channels, which leads to hyperpolarization of cell membranes.[1][2][4][10] While specific toxicity data for this compound is not extensively documented in publicly available safety data sheets, its pharmacological activity warrants a cautious approach. As a bioactive compound designed to elicit a physiological response, it should be treated as potentially hazardous upon acute and chronic exposure.

Key Inferred Hazards:

  • Pharmacological Effects: Accidental exposure could lead to unintended cardiovascular effects, such as changes in blood pressure and heart rate.[5]

  • Target Organ Effects: As a potassium channel opener, it may have effects on various tissues, including the heart, smooth muscle, and pancreas.[4][10]

  • Environmental Impact: The release of bioactive compounds into the environment can have unforeseen consequences on ecosystems.

Given these considerations, the following disposal procedures are designed to mitigate these risks effectively.

Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound, like any research chemical, begins with the principle of waste minimization. Only prepare the amount of solution required for your experiment. For any remaining material, follow this detailed workflow.

start This compound Waste Generated categorize Step 1: Categorize Waste (Solid, Liquid, Sharps, PPE) start->categorize solid_waste Solid Waste (Unused powder, contaminated items) categorize->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) categorize->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) categorize->sharps_waste Sharps ppe_waste Contaminated PPE (Gloves, lab coat) categorize->ppe_waste PPE package_solid Step 2: Package Solid Waste - Seal in a labeled, compatible container. solid_waste->package_solid package_liquid Step 2: Package Liquid Waste - Collect in a labeled, leak-proof container. - Do not mix with incompatible wastes. liquid_waste->package_liquid package_sharps Step 2: Package Sharps Waste - Place in a designated, puncture-resistant sharps container. sharps_waste->package_sharps package_ppe Step 2: Package PPE - Double-bag in labeled waste bags. ppe_waste->package_ppe label_waste Step 3: Label All Containers - 'Hazardous Waste - this compound' - Chemical name and concentration - Date of accumulation - Hazard pictograms (if applicable) package_solid->label_waste package_liquid->label_waste package_sharps->label_waste package_ppe->label_waste store_waste Step 4: Temporary Storage - Store in a designated, secure hazardous waste accumulation area. - Ensure segregation from incompatible materials. label_waste->store_waste disposal_request Step 5: Arrange for Professional Disposal - Contact your institution's Environmental Health & Safety (EHS) office. - Follow their specific procedures for waste pickup. store_waste->disposal_request end Waste Disposed Compliantly disposal_request->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bimakalim

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide on the safe handling of Bimakalim, a potent ATP-sensitive potassium channel opener utilized in critical research applications.[1][2][3][4][5] As scientists, our pursuit of discovery must be built on a foundation of safety. This document provides immediate, actionable intelligence for laboratory professionals. We will move beyond a simple checklist, delving into the rationale behind each procedural step to ensure a self-validating system of safety and best practices.

Hazard Assessment: Understanding this compound

This compound is an investigational compound. While a comprehensive safety data sheet (SDS) is not publicly available, its classification as a potassium channel opener informs our initial hazard assessment. Compounds in this class are pharmacologically active and designed to elicit a biological response. Therefore, we must treat this compound with the caution required for any potent bioactive molecule. The primary risks are associated with accidental exposure through inhalation, skin contact, or ingestion, which could potentially lead to unintended pharmacological effects.

Key Considerations:

  • Potent Bioactivity: As an ATP-sensitive potassium channel opener, inadvertent exposure could have physiological effects.

  • Unknown Long-Term Effects: As a research chemical, the full toxicological profile is not yet established.

  • Physical Form: Typically supplied as a solid, there is a risk of generating airborne dust during handling.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the procedures being performed.[6] The following table outlines the recommended PPE for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[7]Protects against accidental splashes of solutions containing this compound and from airborne powder.
Hand Protection Chemical-resistant nitrile gloves.[8]Provides a barrier against skin contact. Nitrile is a good choice for many laboratory chemicals.[8]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary.Required if there is a risk of aerosol or dust generation that cannot be controlled by engineering means.

Operational Plan: From Receipt to Disposal

A clear operational plan is crucial for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of this compound.

cluster_receiving Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Waste Disposal receiving Receiving: Inspect package for damage. Verify label information. storage Storage: Store in a designated, well-ventilated area. Follow supplier's temperature recommendations. receiving->storage Upon receipt ppe Don appropriate PPE. storage->ppe Before handling weighing Weighing: Use a chemical fume hood or ventilated balance enclosure. ppe->weighing solution Solution Preparation: Prepare solutions in a fume hood. Avoid splashing. weighing->solution solid_waste Solid Waste: Collect in a designated, labeled hazardous waste container. solution->solid_waste After experiment disposal Dispose of all waste according to institutional and local regulations. solid_waste->disposal liquid_waste Liquid Waste: Collect in a labeled, sealed hazardous waste container. liquid_waste->disposal decontamination Decontamination: Clean work surfaces thoroughly. decontamination->disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Step-by-Step Guidance

Weighing Solid this compound
  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don all required PPE, including eye protection, a lab coat, and nitrile gloves.

  • Handling:

    • Carefully open the container to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of this compound to a tared weigh boat.

    • Close the primary container tightly immediately after use.

  • Cleanup:

    • Wipe down the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.

Preparing a Stock Solution
  • Preparation: Perform all work inside a certified chemical fume hood.

  • PPE: Wear all required PPE.

  • Procedure:

    • Add the weighed this compound to an appropriate-sized flask.

    • Carefully add the desired solvent to the flask, avoiding splashes.

    • Seal the flask and mix until the solid is fully dissolved.

  • Storage: Label the solution clearly with the compound name, concentration, solvent, and date of preparation. Store as recommended.

Disposal Plan: Ensuring a Safe Environment

Proper waste management is a critical component of laboratory safety.[9]

  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weigh boats, and wipes, should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour any solutions containing this compound down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be thoroughly decontaminated after use.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • Mizumura, T., Nithipatikom, K., & Gross, G. J. (1995). This compound, an ATP-Sensitive Potassium Channel Opener, Mimics the Effects of Ischemic Preconditioning to Reduce Infarct Size, Adenosine Release, and Neutrophil Function in Dogs. Circulation, 92(5), 1236–1245. Retrieved from [Link]

  • Personal Protective Equipment. (n.d.). IOGP. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). Safety-Kleen. Retrieved from [Link]

  • potassium - Safety Data Sheet. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • This compound, an ATP-sensitive potassium channel opener, mimics the effects of ischemic preconditioning to reduce infarct size, adenosine release, and neutrophil function in dogs. (1995). PubMed. Retrieved from [Link]

  • ICSC 0716 - POTASSIUM. (n.d.). Inchem.org. Retrieved from [Link]

  • Involvement of ATP-sensitive potassium channels in preconditioning protection. (n.d.). PubMed. Retrieved from [Link]

  • Healthcare Emergency Preparedness - Chemical PPE Kits. (n.d.). Retrieved from [Link]

  • Effects of the KATP channel opener this compound on coronary blood flow, monophasic action potential duration, and infarct size in dogs. (n.d.). PubMed. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024). Lab Alley. Retrieved from [Link]

  • Material Safety Data Sheet - Potassium perchlorate. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Waste Management in Biomedicum. (n.d.). KI Staff portal. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bimakalim
Reactant of Route 2
Bimakalim

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.